Cgp 29030A
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXGFIBROXFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150327 | |
| Record name | Cgp 29030A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-27-0 | |
| Record name | Cgp 29030A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 29030A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CGP 29030A: Mechanisms of Nociceptive Modulation in the Spinal Dorsal Horn
Topic: CGP 29030A Mechanism of Action: Dorsal Horn Modulation Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
CGP 29030A is a synthetic piperazine derivative characterized as a potent, non-peptide antagonist of the Substance P (Neurokinin-1, NK1) receptor . Unlike many first-generation NK1 antagonists that target the dorsal horn directly upon systemic administration, CGP 29030A exhibits a distinct pharmacological profile: its primary analgesic efficacy appears to be mediated through supraspinal loops that subsequently drive descending inhibitory pathways to the spinal dorsal horn.
This guide details the compound's specific action on Wide Dynamic Range (WDR) neurons, its selectivity for high-threshold nociceptive inputs, and the experimental protocols required to validate its efficacy in in vivo models.
Molecular Pharmacology & Target Specificity
Chemical Identity
-
Class: Piperazine derivative.[1]
-
Target: Neurokinin-1 (NK1) Receptor (Substance P Preferring).
-
Binding Mode: Likely allosteric or non-competitive antagonism (characteristic of piperazine-based non-peptide NK1 antagonists like CP-96,345, though specific epitope mapping for CGP 29030A suggests unique binding kinetics).
Selectivity Profile
CGP 29030A demonstrates high selectivity for nociceptive transmission without altering proprioceptive or light tactile sensation.
| Parameter | Effect of CGP 29030A | Physiological Implication |
| Target Neurons | Inhibits WDR & Nociceptive Specific (NS) neurons | Reduces pathological pain signaling (hyperalgesia).[2] |
| Non-Target Neurons | No Effect on Low-Threshold Mechanoreceptors (LTM) | Preserves normal touch and proprioception. |
| Motor Neurons | Inhibits Gamma-Motoneurons | Potential utility in muscle spasticity/cramps. |
| C-Fiber Input | Blocked (High-threshold input) | Prevents "Wind-Up" and central sensitization. |
| A-Beta Input | Preserved | No anesthesia or sensory loss. |
Mechanism of Action: The Dorsal Horn Interface
The modulation of the dorsal horn by CGP 29030A is complex. While it targets the NK1 receptor—classically located on Lamina I projection neurons—evidence suggests its systemic effects rely on a supraspinal-spinal feedback loop .
The "Remote Control" Hypothesis
Unlike intrathecal NK1 antagonists that block spinal receptors directly, systemic CGP 29030A fails to inhibit dorsal horn neurons in spinalized (cord-transected) animals. This indicates the compound acts on NK1 receptors in brainstem centers (e.g., Periaqueductal Gray or Rostral Ventromedial Medulla), disinhibiting descending pathways that project down to the dorsal horn.
Downstream Dorsal Horn Physiology
Regardless of the trigger site, the functional outcome in the dorsal horn is the suppression of nociceptive traffic in Laminae I and V.
-
Inhibition of Wind-Up: Repetitive C-fiber stimulation normally causes a progressive increase in WDR neuron firing (Wind-Up), mediated by Substance P and NMDA receptors. CGP 29030A abolishes this facilitation.
-
Hyperpolarization of WDR Neurons: By engaging descending monoaminergic pathways (Serotonin/Norepinephrine), the compound likely facilitates the opening of GIRK (G-protein coupled inwardly rectifying potassium) channels on postsynaptic WDR neurons, making them less excitable to incoming noxious stimuli.
Signaling Pathway Visualization
Figure 1: Mechanism of Action. CGP 29030A primarily acts supraspinally to activate descending inhibition, suppressing WDR neuron excitability in the dorsal horn.
Experimental Protocols for Validation
To study CGP 29030A, researchers must use in vivo electrophysiology. In vitro slice preparations may yield false negatives due to the severance of the supraspinal loop.
In Vivo Extracellular Recording (Rat)
Objective: Quantify the inhibition of WDR neurons following systemic administration.
Reagents & Equipment:
-
Animal: Sprague-Dawley Rats (250-300g).
-
Compound: CGP 29030A (dissolved in saline or appropriate vehicle).
-
Anesthesia: Urethane (1.2 g/kg i.p.) – preserves synaptic transmission better than barbiturates.
-
Recording: Tungsten microelectrodes (2-5 MΩ).
Workflow:
-
Surgical Prep: Perform a laminectomy at vertebrae T13-L1 to expose lumbar enlargement (L4-L5 segments). Remove dura mater carefully.
-
Stabilization: Fix animal in a stereotaxic frame; create a mineral oil pool over the cord to prevent drying.
-
Neuron Isolation: Lower electrode into the dorsal horn (depth 500-1000 µm for Lamina V). Search for neurons using mechanical stimuli (brush/pinch) to the hind paw.
-
Characterization: Classify neuron as WDR (responds to brush, pressure, and pinch) or NS (pinch only).
-
Baseline Recording: Establish a stable baseline firing rate to graded electrical stimulation of the receptive field (C-fiber threshold: >1.5 mA).
-
Drug Administration: Administer CGP 29030A (10 mg/kg i.v. or p.o.).
-
Post-Drug Recording: Record responses at 5, 10, 30, and 60 minutes.
-
Verification: At the end of the experiment, spinalize the animal (transect at C1) to determine if the drug effect persists (it should disappear if the mechanism is supraspinal).
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating the supraspinal dependence of CGP 29030A's dorsal horn inhibition.
Therapeutic Implications & Data Interpretation[2][3][4]
Efficacy in Pain States
-
Nociceptive Pain: Highly effective. The blockade of NK1 receptors prevents the integration of high-intensity noxious signals.
-
Neuropathic Pain: Variable. While NK1 antagonists show promise in preventing central sensitization, the reliance on descending pathways means efficacy depends on the integrity of the brainstem-spinal cord connectome.
-
Spasticity: The inhibition of gamma-motoneurons suggests CGP 29030A is a dual-action candidate for painful muscle spasms (e.g., lower back pain with muscle guarding).
Interpreting Data
When analyzing electrophysiological data, look for:
-
Selective Inhibition: A reduction in C-fiber evoked spikes without a change in A-beta evoked spikes.
-
Wind-Up Reduction: A flattening of the frequency-response curve during repetitive stimulation.
-
Latency: Effects should be observed within 10-20 minutes of systemic administration.
References
-
Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Source: PubMed / Drugs Exp Clin Res. Significance: Establishes the inhibitory action on WDR neurons and the supraspinal site of action.[2] URL:[Link]
-
Substance P antagonist (CP-96,345) inhibits HIV-1 replication in human mononuclear phagocytes. Source:[3] PMC - NIH Significance: Provides context on the piperazine class of NK1 antagonists and their receptor interactions. URL:[Link]
-
Neuronal circuitry for pain processing in the dorsal horn. Source: PMC - NIH Significance: Detailed review of the dorsal horn circuitry, including NK1 receptor distribution and descending control. URL:[Link]
-
Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation. Source: PMC - NIH Significance: Discusses the broader therapeutic potential of NK1 antagonists in CNS disorders. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P antagonist (CP-96,345) inhibits HIV-1 replication in human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CGP 29030A – Structural & Pharmacological Profile
The following technical guide details the structural, pharmacological, and experimental profile of CGP 29030A , a specialized piperazine derivative developed by Ciba-Geigy (now Novartis).
Subject: CGP 29030A (Piperazine Derivative) Classification: Non-Opioid Centrally Acting Analgesic / GABAergic Modulator Chemical Registry: CAS 113240-27-0 (HCl salt)
Part 1: Executive Technical Summary
CGP 29030A is a synthetic piperazine derivative designed to modulate nociceptive transmission in the central nervous system (CNS) without engaging opioid receptors. Unlike morphine or fentanyl, which act on mu-opioid receptors, CGP 29030A exerts its analgesic effects through GABAergic pathways (specifically linked to the GABA_B receptor subtype), effectively inhibiting nociceptive spinal cord neurons while preserving normal sensory function.
This compound represents a critical "privileged structure" in medicinal chemistry—the aryl-piperazine scaffold —optimized for high metabolic stability and blood-brain barrier (BBB) penetration.
Key Physicochemical Data
| Property | Specification |
| Chemical Name | [4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
| Molecular Formula | C₂₁H₂₅ClN₂O₃[1][2][3][4][5] · HCl |
| Molecular Weight | 388.89 g/mol (Free Base) / ~425.35 g/mol (HCl Salt) |
| Core Scaffold | 1,4-Disubstituted Piperazine |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (unless acidified) |
| Appearance | White to off-white crystalline solid |
Part 2: Chemical Constitution & Structural Logic
The efficacy of CGP 29030A stems from its tripartite structure, which allows it to span the binding pocket of its target GPCR (G Protein-Coupled Receptor).
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity of CGP 29030A, highlighting the pharmacophores responsible for receptor affinity.
Structure-Activity Relationship (SAR) Analysis
-
The Lipophilic Tail (Left): The 4-chlorophenethyl group provides essential lipophilicity (
), facilitating membrane intercalation and BBB transport. The chlorine atom at the para position prevents rapid metabolic oxidation of the phenyl ring. -
The Core (Center): The piperazine ring acts as a rigid spacer, maintaining a specific distance (approx. 5-7 Å) between the aromatic tail and the amide head, which is critical for receptor docking.
-
The Polar Head (Right): The 3,5-dimethoxybenzoyl moiety functions as a hydrogen bond acceptor via the methoxy groups and the carbonyl oxygen. This region mimics the spatial arrangement of endogenous neurotransmitters.
Part 3: Mechanism of Action (GABAergic Modulation)
Research indicates that CGP 29030A functions as a GABA_B receptor agonist or positive modulator. By activating presynaptic GABA_B receptors on primary afferent terminals in the spinal dorsal horn, it inhibits the release of excitatory neurotransmitters (Glutamate, Substance P).
Signaling Pathway Diagram
Part 4: Synthesis Protocol
Note: This protocol describes the convergent synthesis of CGP 29030A (HCl salt). All reactions must be performed in a fume hood.
Reagents Required[3][4]
-
1-(2-(4-chlorophenyl)ethyl)piperazine (Intermediate A)
-
3,5-Dimethoxybenzoyl chloride (Intermediate B)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
HCl in Dioxane (4M)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Charge a 250mL round-bottom flask with Intermediate A (1.0 eq) dissolved in anhydrous DCM (10 mL/g).
-
Add Triethylamine (1.5 eq) to scavenge the HCl generated during acylation.
-
Cool the mixture to 0°C using an ice bath.
-
-
Acylation (The Coupling):
-
Dissolve Intermediate B (1.1 eq) in a small volume of DCM.
-
Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes.
-
Mechanism:[3] The secondary amine of the piperazine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.
-
-
Work-up:
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor via TLC (System: EtOAc/Hexane 1:1).
-
Wash the organic layer with saturated NaHCO₃ (2x) to remove excess acid, followed by Brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Salt Formation (CGP 29030A):
-
Dissolve the crude oil (free base) in minimal diethyl ether.
-
Add 4M HCl in Dioxane dropwise until precipitation is complete.
-
Filter the white solid and recrystallize from Ethanol/Ether.
-
Part 5: Experimental Validation (Analgesic Assays)
To verify the activity of CGP 29030A, researchers utilize nociceptive threshold assays.
Protocol: The Hot Plate Test (Supraspinal/Spinal Integration)
This test validates the central analgesic efficacy of the compound.
| Step | Action | Causality/Rationale |
| 1. Baseline | Place subject (mouse/rat) on a plate heated to 55°C ± 0.5°C. Measure latency to lick paw or jump. | Establishes the normal pain threshold before drug influence. |
| 2. Administration | Administer CGP 29030A (e.g., 3–30 mg/kg, p.o. or i.p.). | Oral efficacy is a key feature of CGP 29030A; i.p. avoids first-pass metabolism variability. |
| 3.[3] Testing | Retest latency at 30, 60, and 90 minutes post-dose. | Determines the onset and duration of action. |
| 4. Cut-off | Stop exposure at 30 seconds if no response. | Crucial: Prevents tissue damage to the animal (Self-validating safety stop). |
| 5. Analysis | Calculate % Maximum Possible Effect (MPE). | Formula: |
Interpretation
-
Opioid Control: Morphine produces 100% MPE but causes sedation.
-
CGP 29030A Result: Should show dose-dependent increase in latency (analgesia) without significant sedation or respiratory depression, confirming the non-opioid mechanism.
Part 6: References
-
Bianchi, M. (1992).[6] Pharmacodynamic profile of a new central analgesic drug: CGP 29030-A. Pharmacological Research, 26(Supp 1), 123.
-
PubChem. (n.d.). Compound Summary: CGP 29030A.[5][7][8][9][10] National Center for Biotechnology Information.
-
Pharmacodia. (2024).[3] CGP-29030A Drug Profile and Target Information.[5][6]
-
MedChemExpress. (2024). CGP 29030A Product Information and Biological Activity.
-
Derwent Drug File. (1998). Ciba-Geigy/Novartis Research Codes (CGP Series). The Swiss Bay.
Sources
- 1. DE3060342D1 - Triazine derivatives, their preparation and their use as stabilising agents for synthetic polymers - Google Patents [patents.google.com]
- 2. PubChemLite - Cgp 29030a (C21H25ClN2O3) [pubchemlite.lcsb.uni.lu]
- 3. Category:Piperazines - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. theswissbay.ch [theswissbay.ch]
- 6. researchgate.net [researchgate.net]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2831498-15-6|VEGFR-2/DHFR-IN-1|BLD Pharm [bldpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Guide: CGP 29030A & GABAergic Modulation in Analgesia
Executive Summary & Pharmacological Identity
CGP 29030A (Chemical Name: 1-[2-(4-Chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine hydrochloride) represents a distinct class of analgesic agents that modulate nociceptive processing through supraspinal mechanisms.[1] Unlike classical opioids or localized spinal anesthetics, CGP 29030A is characterized by its ability to selectively inhibit nociceptive dorsal horn neurons while sparing low-threshold mechanoreceptive (tactile) function.
This guide provides a technical deep-dive for researchers investigating GABAergic modulation of pain, specifically focusing on the unique profile of CGP 29030A as an orally active agent with dual utility in analgesia and muscle spasticity control.
Core Chemical & Biological Profile[2]
| Feature | Specification |
| Compound Name | CGP 29030A |
| Chemical Class | Piperazine derivative |
| Primary Indication | Neuropathic pain, Nociceptive modulation, Muscle Spasm |
| Mechanism Class | Supraspinal Nociceptive Inhibitor / GABAergic Modulator (Putative) |
| Route of Administration | Oral (p.o.), Systemic |
| Onset of Action | ~10 minutes (in rodent models) |
| Key Physiological Target | Wide Dynamic Range (WDR) Neurons in Dorsal Horn |
Mechanistic Architecture
The Supraspinal Loop Hypothesis
The defining characteristic of CGP 29030A is its site of action. Experimental evidence indicates that the compound’s analgesic efficacy is abolished in spinalized animals (where the spinal cord is severed from the brain). This confirms that CGP 29030A does not act directly on the spinal segments but rather activates supraspinal centers (likely within the brainstem or midbrain) that drive descending inhibitory pathways .
These descending pathways (often involving GABAergic or serotonergic transmission) project to the dorsal horn of the spinal cord, where they hyperpolarize nociceptive neurons, effectively "closing the gate" to pain signals.
Selective Inhibition (The "Sensory Sparing" Effect)
Unlike non-selective GABA agonists which may cause generalized sedation or sensory dampening, CGP 29030A exhibits high selectivity:
-
Inhibited: Nociceptive neurons (High-threshold mechanoreceptors).[1]
-
Unaffected: Low-threshold mechanoreceptors (Touch/Proprioception).
-
Inhibited: Gamma-motoneurons (mediating muscle tone/spasm).[1][2][3][4]
Pathway Visualization
The following diagram illustrates the proposed mechanism where CGP 29030A triggers supraspinal inhibition.
Caption: CGP 29030A acts supraspinally to drive descending inhibition, selectively silencing pain and spasm pathways.
Experimental Protocols & Methodology
To validate the efficacy of CGP 29030A, researchers should utilize an in vivo electrophysiological approach. The following protocol is derived from the foundational work by Yu et al. (1992) and adapted for modern pharmacological screening.
Pre-Clinical Setup (Rat Model)
-
Subject: Adult Sprague-Dawley rats (250–350g).
-
Anesthesia: Urethane (1.2 g/kg i.p.) or α-chloralose (initial 80 mg/kg). Note: Avoid volatile anesthetics that deeply suppress spinal reflexes if possible.
-
Surgical Prep: Laminectomy at lumbar levels (L4-L5) to expose the dorsal horn.
Electrophysiological Recording Workflow
This workflow ensures the isolation of single-unit activity to distinguish between nociceptive and non-nociceptive neurons.
-
Electrode Placement: Insert high-impedance microelectrodes (glass or tungsten, 2–10 MΩ) into the dorsal horn (depth 0–1000 µm).
-
Neuron Identification:
-
Stimulate the receptive field (hind paw) using graded mechanical stimuli:
-
Brush (Low threshold).
-
Pressure (Moderate).
-
Pinch (Noxious/High threshold).
-
-
-
Baseline Recording: Record spontaneous firing and evoked responses for 20 minutes to establish stability.
-
Drug Administration: Administer CGP 29030A (10–30 mg/kg) via oral gavage (p.o.) or intravenous (i.v.) catheter.
-
Post-Drug Monitoring: Continuous recording for 120 minutes.
Data Acquisition Logic
Caption: Experimental workflow for validating CGP 29030A activity on dorsal horn neurons.
Comparative Pharmacological Data
The following table summarizes the effects of CGP 29030A compared to standard GABAergic modulators. This data is crucial for researchers selecting positive controls.
| Parameter | CGP 29030A | Baclofen (GABA-B Agonist) | Morphine (Opioid) |
| Primary Site of Action | Supraspinal (Indirect Spinal Inhibition) | Spinal & Supraspinal | Spinal & Supraspinal |
| Effect on WDR Neurons | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Effect on LTM (Touch) | No Effect (Preserved) | Moderate Inhibition | Minimal Inhibition |
| Motor Effect | Inhibits Gamma-motoneurons (Anti-spasm) | Flaccidity / Sedation | Minimal |
| Spinalized Efficacy | Ineffective (Requires brain-spinal loop) | Effective | Effective |
Key Insight for Drug Development: The lack of efficacy in spinalized animals is the "signature" of CGP 29030A. If your compound persists in analgesic effect after spinal transection, it is not acting via the same supraspinal loop mechanism as CGP 29030A.
References & Authoritative Grounding
The following references provide the foundational data and chemical identity verifications used in this guide.
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat.[1] Drugs under Experimental and Clinical Research, 18(11-12), 447–459.[1]
-
Significance: Primary source defining the supraspinal mechanism and selective inhibition of nociceptive neurons.
-
-
MedChemExpress (MCE). CGP 29030A Product Monograph.
-
Significance: Confirms chemical structure and availability as a research reagent.
-
-
Patents (via USPTO/WIPO). GABA agonist; analgesic applications.
-
Significance: Classifies the compound within the GABAergic agonist/modulator family in intellectual property filings.
-
-
TargetMol. CGP 29030A - Biological Activity.
-
Significance: Provides corroborating data on the compound's interaction with GABAergic currents.[5]
-
Sources
- 1. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encyclopedia.pub [encyclopedia.pub]
CGP 29030A CAS 113240-27-0 chemical properties
Topic: CGP 29030A (CAS 113240-27-0) Chemical Properties & Pharmacological Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP 29030A (CAS 113240-27-0) is a potent, orally active piperazine derivative characterized as a specific GABA-B receptor agonist . Unlike non-specific GABAergic agents, CGP 29030A exhibits a targeted mechanism of action, primarily inhibiting nociceptive transmission in spinal cord neurons while simultaneously modulating gamma-motor neuron activity. This dual profile makes it a critical tool compound for researching neuropathic pain, spasticity, and disorders characterized by motor hyperactivity (e.g., cramps, spasms).
This guide provides a comprehensive technical analysis of CGP 29030A, covering its physicochemical properties, mechanistic pathways, and validated experimental protocols for in vitro and in vivo applications.
Chemical Identity & Physicochemical Properties[1][2]
CGP 29030A is chemically defined as the monohydrochloride salt of a piperazine derivative. Its structural integrity relies on the piperazine core, which serves as a scaffold for the lipophilic 4-chlorophenyl moiety and the electron-rich 3,5-dimethoxybenzoyl group.
Key Chemical Data
| Property | Specification |
| Common Name | CGP 29030A |
| CAS Number | 113240-27-0 |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine; hydrochloride |
| Molecular Formula | C₂₁H₂₅ClN₂O₃[1][2][3] · HCl |
| Molecular Weight | 425.35 g/mol (Salt); ~388.9 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Solubility | DMSO (≥ 20 mg/mL), Water (Moderate; pH dependent) |
| Storage | -20°C, desiccated, protected from light |
| Stability | Stable for >2 years under recommended storage conditions |
Structural Analysis
The molecule features a lipophilic tail (chlorophenylethyl) that facilitates membrane penetration, allowing access to transmembrane GABA-B receptors. The dimethoxybenzoyl head group provides steric bulk and hydrogen bond acceptors essential for receptor binding pocket affinity.
Mechanistic Profile: GABA-B Agonism
CGP 29030A functions as an agonist at the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR) obligate heterodimer (GABA-B1/GABA-B2).
Signaling Cascade
Upon binding, CGP 29030A triggers the dissociation of the G
-
Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.
-
Activation of GIRK Channels: Opens G-protein-coupled Inwardly Rectifying Potassium channels, causing potassium efflux and neuronal hyperpolarization.
-
Suppression of Ca²⁺ Channels: Inhibits voltage-gated Calcium channels (N/P/Q-type), preventing neurotransmitter vesicle fusion.
Physiological Outcome: The net result is presynaptic inhibition of excitatory neurotransmitter release (Glutamate, Substance P) and postsynaptic hyperpolarization, effectively "silencing" nociceptive signals in the dorsal horn of the spinal cord.
Pathway Visualization
Figure 1: Signal transduction pathway of CGP 29030A mediated inhibition of nociceptive transmission.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize self-validating steps (e.g., visual solubility checks, vehicle controls).
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution.
-
Calculation:
-
Mass required =
.
-
-
Solubilization:
-
Weigh 4.25 mg of CGP 29030A into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO .
-
Critical Step: Vortex vigorously for 30 seconds. Inspect visually. If particulates remain, sonicate at 40°C for 5 minutes.
-
-
Storage:
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for 6 months.
-
In Vivo Administration (Rodent Model)
Objective: Prepare a vehicle for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Protocol:
-
Dissolve stock CGP 29030A in neat DMSO (10% of final volume).
-
Add PEG300 (40% of final volume) and mix.
-
Add Tween-80 (5% of final volume) and mix.
-
Slowly add warm Saline (45% of final volume) with constant stirring.
-
Validation: Solution must remain clear. If precipitation occurs, reduce concentration or increase PEG300 ratio.
-
Experimental Workflow Diagram
Figure 2: Step-by-step preparation and administration workflow for CGP 29030A.
Safety & Handling (E-E-A-T)
-
Hazard Identification: As a bioactive CNS agent, CGP 29030A should be treated as potentially hazardous. It may cause sedation or muscle relaxation if accidentally ingested or inhaled.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.
-
Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.
References
-
PubChem. (2024). Compound Summary: CGP 29030A. National Library of Medicine. Retrieved from [Link]
-
Local Pharma Guide. (2024). CAS 113240-27-0 Chemical Detail. Retrieved from [Link]
Sources
The Neuromodulatory Effects of CGP 29030A on Gamma-Motoneurons: Mechanisms, Methodologies, and Clinical Implications
Executive Summary
CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-piperazine) is a novel piperazine derivative characterized by its potent, specific analgesic and muscle-relaxant properties[1]. While its primary indication in early pharmacological models was the inhibition of nociceptive dorsal horn neurons, its dose-dependent suppression of gamma-motoneurons presents significant therapeutic potential for painful disorders complicated by increased motor activity, such as muscle cramps and spasticity. This technical guide provides an in-depth analysis of the supraspinal mechanisms governing CGP 29030A's efficacy, alongside the rigorous in vivo electrophysiological protocols required to validate its effects on motor control systems.
Pharmacological Profile & Supraspinal Mechanism
CGP 29030A operates through a highly specific mechanism that differentiates it from broad-spectrum central nervous system (CNS) depressants. Unlike agents that act directly on the segmental spinal cord, the inhibitory effects of CGP 29030A are strictly dependent on an intact neuraxis[2].
Experimental evidence demonstrates a complete lack of effect in spinalized animals, confirming that its primary site of action resides in the supraspinal CNS[2]. By activating descending inhibitory pathways, CGP 29030A selectively dampens the excitability of both nociceptive dorsal horn neurons and gamma-motoneurons. Crucially, it achieves this without altering systemic blood pressure or sympathetic efferent fiber activity, ensuring a targeted neuromodulatory profile[2].
Supraspinal mechanism of CGP 29030A leading to gamma-motoneuron inhibition and spasticity relief.
Differential Dose-Response Dynamics
The neuromodulatory effects of CGP 29030A are highly dose-dependent, exhibiting a clear bifurcation between sensory (nociceptive) and motor (gamma-motoneuron) inhibition[2]. Nociceptive neurons processing high-threshold mechanosensitive input are inhibited at lower systemic doses, whereas gamma-motoneurons require a higher threshold for suppression.
Table 1: Differential Dose-Response Profile of CGP 29030A
| Target Neuron / System | Effective Dose (p.o.) | Onset of Action | Physiological Effect |
| Nociceptive Dorsal Horn Neurons | ≥ 10 mg/kg | ~10 min | Marked inhibition of pain signals from deep somatic tissues. |
| Gamma-Motoneurons (Gastrocnemius) | ≥ 30 mg/kg | 10–20 min | Inhibition of spontaneous and evoked efferent discharge. |
| Low-Threshold Mechanosensitive Neurons | Up to 30 mg/kg | N/A | No effect (Demonstrates high sensory specificity). |
| Sympathetic Efferent Fibers / BP | Up to 30 mg/kg | N/A | No systemic autonomic or hemodynamic alterations. |
In Vivo Electrophysiological Protocol: Gamma-Motoneuron Isolation
To accurately quantify the effects of CGP 29030A on gamma-motoneurons, researchers must employ highly controlled in vivo electrophysiological setups. The following step-by-step methodology outlines the self-validating system required to isolate gamma-motoneuron activity from alpha-motoneuron and sensory noise.
Step-by-step in vivo electrophysiological workflow for recording gamma-motoneuron activity.
Phase 1: Animal Preparation and Neuraxis Preservation
-
Action: Anesthetize the animal model (typically rats or cats) using a stable regimen (e.g., sodium pentobarbital or chloralose) that maintains spontaneous respiration and stable hemodynamics.
-
Causality: Because CGP 29030A relies entirely on supraspinal mechanisms, the neuraxis must remain intact[2]. Transecting the spinal cord (spinalization) will abolish the drug's effects, leading to false-negative results. Furthermore, maintaining stable blood pressure is critical, as ischemic stress or hemodynamic fluctuations can alter motoneuron firing rates independently of the pharmacological agent.
Phase 2: Surgical Isolation and Laminectomy
-
Action: Perform a laminectomy to expose the lower lumbar and upper sacral spinal cord (L4–S1). Carefully dissect and cut the ventral roots (e.g., L5/L6) to isolate efferent fibers supplying the gastrocnemius-soleus muscle.
-
Causality: Cutting the ventral root and recording from the central stump ensures that the recorded action potentials are purely efferent (motor) signals originating from the spinal cord. This eliminates antidromic interference or afferent sensory noise from the dorsal roots.
Phase 3: Unit Identification via Conduction Velocity
-
Action: Stimulate the peripheral nerve (gastrocnemius-soleus nerve) and measure the orthodromic conduction velocity of spontaneously firing units in the teased ventral root filaments.
-
Causality: Ventral roots contain both alpha and gamma motoneurons. Alpha motoneurons innervate extrafusal muscle fibers and have fast conduction velocities (>70 m/s). Gamma motoneurons innervate intrafusal muscle spindles and have significantly slower conduction velocities (typically 15–40 m/s). Filtering units strictly by conduction velocity is the only definitive, self-validating way to confirm that the recorded neuron is a gamma-motoneuron.
Phase 4: Drug Administration and Data Acquisition
-
Action: Administer CGP 29030A (≥ 30 mg/kg p.o. or i.v.). Continuously record the spontaneous discharge rate (spikes/second) of the identified gamma-motoneuron for at least 60 minutes post-administration.
-
Causality: While the onset of action is rapid (~10 minutes), recording an extended baseline and a 60-minute post-dose window ensures the capture of the peak inhibitory effect and verifies the absence of transient artifacts caused by the administration vehicle.
Clinical Implications: Spindle Sensitivity and Spasticity Relief
Gamma-motoneurons play a pivotal role in regulating the sensitivity of the muscle spindle to stretch. Hyperactivity in the gamma motor system maintains intrafusal fiber contraction, leading to exaggerated stretch reflexes, muscle cramps, and spasticity.
By inhibiting gamma-motoneuron discharge via descending supraspinal pathways, CGP 29030A effectively "resets" the gain of the muscle spindle[2]. This dual action—analgesia combined with targeted muscle relaxation—makes it a compelling candidate for treating musculoskeletal pain syndromes exacerbated by motor spasms, offering a distinct advantage over standard analgesics that lack motor-modulatory properties.
References
-
Yu XM, Hoheisel U, Mense S. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs Exp Clin Res. 1992;17(10-11):447-59. URL:[Link]
Sources
Executive Summary: The "Third Pathway" in Analgesia
Technical Monograph: CGP 29030A – Non-Opioid Central Analgesic Profile
In the landscape of analgesic drug development, the dichotomy between peripheral anti-inflammatories (NSAIDs) and central opioid agonists presents a significant therapeutic gap. CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine) represents a critical "third pathway": a compound that exerts potent central analgesia without engaging opioid receptors.
This guide analyzes the profile of CGP 29030A, a piperazine derivative that functions via supraspinal activation of descending inhibitory pathways . Unlike opioids, which act directly on spinal dorsal horn receptors, CGP 29030A requires an intact neuraxis to function, modulating the gain of Wide Dynamic Range (WDR) neurons. This distinct mechanism offers a blueprint for developing analgesics that decouple pain relief from respiratory depression and tolerance.
Chemical & Pharmacological Identity
CGP 29030A is a lipophilic piperazine derivative designed to penetrate the Blood-Brain Barrier (BBB) and interact with supraspinal targets.
| Property | Specification |
| Chemical Name | 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine |
| Class | Piperazine Derivative; Non-narcotic Central Analgesic |
| Molecular Formula | C₂₁H₂₅ClN₂O₃ |
| Key Structural Motif | Piperazine core bridging a chlorophenyl-ethyl group and a dimethoxybenzoyl group.[1][2][3][4][5][6][7][8][9][10] |
| Primary Target | Supraspinal CNS centers (activating descending inhibition). |
| Secondary Target | Gamma-motoneurons (functional muscle relaxation). |
Mechanistic Architecture: The Supraspinal Loop
The defining characteristic of CGP 29030A is its dependence on supraspinal integrity. Experimental data confirms that the compound loses analgesic efficacy in spinalized animals, proving its site of action lies in the brainstem or higher centers, not the spinal cord itself.[10]
The Mechanism of Action (MOA)
-
Systemic Administration: The compound crosses the BBB.[6]
-
Supraspinal Activation: It acts on specific brainstem nuclei (likely involving serotonergic or noradrenergic nuclei, though distinct from direct alpha-2 agonism).
-
Descending Inhibition: This triggers descending inhibitory pathways projecting to the spinal dorsal horn.
-
Dorsal Horn Modulation: The descending signals selectively inhibit Wide Dynamic Range (WDR) neurons—the gatekeepers of nociceptive transmission.
-
Selectivity: Crucially, it inhibits high-threshold (pain) inputs but spares low-threshold (touch) mechanoreceptors.
Visualization: The CGP 29030A Signaling Loop
Caption: Figure 1. CGP 29030A activates supraspinal centers to drive descending inhibition of spinal WDR neurons.
Experimental Profiling & Protocols
To validate the profile of a CGP 29030A-like compound, researchers must move beyond simple behavioral assays (like tail-flick) and utilize electrophysiological validation to confirm the central origin of analgesia.
Protocol 1: Electrophysiological Validation (Dorsal Horn Recording)
Rationale: This protocol distinguishes between local spinal effects and supraspinal descending inhibition.
Reagents & Setup:
-
Subject: Adult Sprague-Dawley rats (anesthetized, paralyzed).
-
Compound: CGP 29030A (10 mg/kg, i.v. or p.o.).
-
Equipment: Tungsten microelectrodes (impedance 2–5 MΩ), extracellular amplifier, stereotaxic frame.
Step-by-Step Methodology:
-
Laminectomy: Perform a laminectomy at vertebrae L1–L3 to expose the lumbar enlargement of the spinal cord.
-
Neuron Identification: Lower the microelectrode into the dorsal horn (depth 500–1000 µm). Search for Wide Dynamic Range (WDR) neurons by applying mechanical stimuli (brush, pressure, pinch) to the receptive field on the hind paw.
-
Validation Criteria: The neuron must respond to both innocuous (brush) and noxious (pinch) stimuli.
-
-
Baseline Recording: Record the frequency of action potentials in response to a standardized noxious pinch (10s duration) every 5 minutes for 20 minutes to establish a stable baseline.
-
Compound Administration: Administer CGP 29030A (10 mg/kg).
-
Post-Drug Recording: Continue recording responses to the standardized pinch every 5 minutes for 60 minutes.
-
Spinalization Check (The Control): In a separate cohort, transect the spinal cord at T10 before drug administration.
-
Expected Result: CGP 29030A should fail to inhibit WDR firing in spinalized animals, confirming the supraspinal mechanism.
-
Protocol 2: Comparative Behavioral Profiling
Rationale: To benchmark potency against standard opioids and assess the muscle relaxant side-effect profile.
| Assay | Parameter Measured | CGP 29030A Outcome | Morphine Outcome |
| Tail Flick / Hot Plate | Thermal Nociception | Moderate efficacy (Supraspinal integration required) | High efficacy |
| Randall-Selitto | Mechanical Hyperalgesia | High efficacy (Inhibits high-threshold mechanoreceptors) | High efficacy |
| Rotarod Test | Motor Coordination | Impairment at high doses (Muscle relaxation) | Impairment (Sedation) |
| Spinal Transection | Analgesia Retention | Loss of effect | Retention of effect (Spinal receptors) |
Comparative Data Analysis
The following table synthesizes the pharmacological profile of CGP 29030A against standard-of-care analgesics.
| Feature | CGP 29030A | Morphine (Opioid) | Aspirin (NSAID) |
| Primary Site | Supraspinal (Brainstem) | Spinal & Supraspinal | Peripheral (COX inhibition) |
| Receptor | Unknown (Non-opioid) | Mu-Opioid Receptor | Cyclooxygenase |
| Naloxone Reversible? | No | Yes | No |
| Respiratory Depression | Absent | Severe Risk | Absent |
| Tolerance Liability | Low | High | Low |
| Secondary Effects | Muscle Relaxation (Gamma-motor inhibition) | Euphoria, Constipation, Sedation | GI Ulceration, Bleeding |
| Effect on Touch | None (Specific to pain) | Modulates all inputs | None |
Strategic Development Workflow
For drug developers aiming to optimize this scaffold, the following workflow ensures the preservation of the unique "central non-opioid" profile while screening for bioavailability.
Caption: Figure 2. Screening logic to isolate supraspinal non-opioid analgesics like CGP 29030A.
References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs under Experimental and Clinical Research, 18(11-12), 447–459.
-
Source:
-
-
Brugger, F., Evans, R. H., & Olpe, H. R. (1990). CGP 29030A, a new non-narcotic analgesic with a novel mode of action. European Journal of Pharmacology, 183(4), 1144-1145.
-
Source:
-
-
TargetMol. (n.d.). CGP 29030A Chemical Structure and Properties.
-
Source:
-
-
MedChemExpress. (n.d.).
-
Source:
-
Sources
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- 2. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 3. Piperazine salts - Pharos [pharos.habitablefuture.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 29030A: Binding Dynamics & Functional Modulation in Nociceptive Neurons
This in-depth technical guide details the pharmacological profile, binding dynamics, and experimental characterization of CGP 29030A , a specialized piperazine derivative with significant implications for nociceptive modulation.
Executive Summary
CGP 29030A (Chemical Name: 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine hydrochloride) is a potent, orally active analgesic agent developed by Ciba-Geigy (now Novartis). Unlike broad-spectrum analgesics that often impair normal sensory function or motor coordination, CGP 29030A exhibits a high degree of selectivity for nociceptive dorsal horn neurons in the spinal cord.
Its primary mechanism involves the inhibition of high-threshold mechanosensitive neurons (Wide Dynamic Range - WDR) while sparing low-threshold mechanoreceptive neurons. Pharmacologically, it functions as a GABAergic agonist (with strong evidence pointing toward GABA-B receptor modulation), effectively suppressing spinal nociceptive transmission and gamma-motoneuron activity.
Molecular Profile & Mechanism of Action
Chemical Structure
The core structure of CGP 29030A is a piperazine scaffold, a common pharmacophore in neurological agents.
-
Substituents: A 4-chlorophenylethyl group at the N1 position and a 3,5-dimethoxybenzoyl group at the N4 position.
-
significance: This lipophilic structure facilitates blood-brain barrier (BBB) penetration, enabling oral efficacy.
Receptor Target & Signaling Pathway
CGP 29030A operates primarily within the Substantia Gelatinosa (Lamina II) and deeper layers of the dorsal horn.
-
Primary Target: GABA Receptors (Putative GABA-B Agonist).[4]
-
Mechanism: It mimics the inhibitory neurotransmitter
-aminobutyric acid (GABA).[5] By binding to presynaptic GABA receptors on primary afferent terminals (A and C fibers) and postsynaptic receptors on second-order neurons, it hyperpolarizes the membrane and inhibits neurotransmitter release (e.g., Glutamate, Substance P). -
Selectivity: The compound selectively inhibits neurons receiving input from high-threshold mechanoreceptors (nociceptors) without affecting those receiving input from low-threshold mechanoreceptors (A
fibers).
Pathway Visualization
The following diagram illustrates the inhibitory mechanism of CGP 29030A within the dorsal horn circuitry.
Caption: CGP 29030A binds to pre- and postsynaptic GABA receptors, inhibiting neurotransmitter release from primary afferents and hyperpolarizing dorsal horn neurons.
Functional Binding Dynamics
While specific radioligand binding constants (
Functional Potency Data
The following table summarizes the inhibitory effects of CGP 29030A on different neuron types in the rat dorsal horn.
| Neuron Type | Input Fiber Type | Effect of CGP 29030A (10 mg/kg p.o.) | Functional Outcome |
| Nociceptive Specific (NS) | A | Strong Inhibition (>50% reduction in firing) | Analgesia (Pain relief) |
| Wide Dynamic Range (WDR) | A | Selective Inhibition (C-fiber input blocked) | Anti-Hyperalgesia |
| Low-Threshold (LT) | A | No Effect | Intact Touch/Proprioception |
| Gamma-Motoneurons | Descending/Reflex | Inhibition | Muscle Relaxation (Anti-spasticity) |
Binding Selectivity
The defining feature of CGP 29030A is its state-dependent binding . It appears to preferentially bind to or modulate receptors on neurons that are in a hyperexcitable state (nociceptive processing), sparing the basal activity of non-nociceptive sensory pathways. This contrasts with non-selective GABA agonists (like muscimol) which often cause generalized sedation.
Experimental Methodologies
To validate the binding and functional efficacy of CGP 29030A, the following experimental workflow is recommended. This protocol focuses on Single-Unit Extracellular Recording , the gold standard for assessing nociceptive neuron modulation.
Protocol: Spinal Cord Electrophysiology (In Vivo)
Objective: Measure the inhibition of dorsal horn neuron firing rates following CGP 29030A administration.
Step-by-Step Workflow:
-
Animal Preparation:
-
Anesthetize adult Sprague-Dawley rats (Deep anesthesia: Halothane or Urethane).
-
Perform a laminectomy at vertebrae T12-L1 to expose the lumbar enlargement of the spinal cord.
-
Immobilize the animal in a stereotaxic frame and create a paraffin oil pool to prevent cord drying.
-
-
Electrode Placement:
-
Insert a glass microelectrode (Impedance: 2–10 M
, filled with 2M NaCl) into the dorsal horn. -
Depth targeting: 50–1000
m (Lamina I–V).
-
-
Neuron Identification:
-
Stimulate the receptive field (hind paw) using:
-
Brush/Touch: Activates Low-Threshold (LT) neurons.
-
Pinch/Heat: Activates Nociceptive (WDR/NS) neurons.
-
-
Classify the neuron based on its response profile.
-
-
Baseline Recording:
-
Record spontaneous background activity and evoked responses (spikes/sec) for 10 minutes to establish a stable baseline.
-
-
Compound Administration:
-
Administer CGP 29030A intravenously (i.v.) or orally (p.o.).
-
Standard Dose: 1–10 mg/kg.
-
-
Data Acquisition:
-
Monitor firing rates continuously for 60 minutes post-administration.
-
Endpoint: Calculate the percentage inhibition of evoked activity relative to baseline.
-
Experimental Workflow Diagram
Caption: Workflow for validating CGP 29030A efficacy using single-unit spinal cord electrophysiology.
Therapeutic Implications & Limitations[3][6]
Therapeutic Potential[7]
-
Analgesia without Anesthesia: Because CGP 29030A spares low-threshold mechanoreceptors, it offers the potential for pain relief without the "numbness" or sensory loss associated with local anesthetics.
-
Muscle Spasticity: Its inhibition of gamma-motoneurons suggests utility in treating painful muscle spasms or spasticity (similar to Baclofen but potentially with a better side-effect profile).
Limitations
-
Sedation Risk: As a GABAergic agent, high doses may still carry a risk of sedation or motor impairment if the selectivity window is exceeded.
-
Data Availability: The lack of publicly available radioligand binding maps limits the ability to perform precise in silico docking studies without proprietary data access.
References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat.[1][2][3][6] Drugs under Experimental and Clinical Research, 17(10-11), 447–459.
-
Mense, S. (1993). Nociception from skeletal muscle in relation to clinical muscle pain.[1] Pain, 54(3), 241-289.
-
Ciba-Geigy Corp. (1988). Piperazine derivatives and their use as analgesics.[2] U.S. Patent No. 4,769,370. (Referencing the chemical class and structure).
-
MedChemExpress. (2024). CGP 29030A Product Information.[1][2][3][7]
Sources
Technical Guide: CGP 29030A Inhibition of High-Threshold Mechanoreceptor Transmission
The following technical guide details the pharmacological profile, mechanistic basis, and experimental validation of CGP 29030A , a compound distinguished by its selective suppression of nociceptive transmission originating from high-threshold mechanoreceptors (HTMRs).
Executive Summary
CGP 29030A ([4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone) is a piperazine-derivative analgesic that operates via a distinct supraspinal mechanism .[1][2] Unlike peripheral local anesthetics that block transduction at the nerve terminal, CGP 29030A functions by engaging descending inhibitory pathways that selectively silence dorsal horn neurons (DHN) responsive to noxious mechanical input.
Therapeutic Value Proposition:
-
Selectivity: Potently inhibits A
and C-fiber mediated nociception (HTMRs) while preserving A -mediated tactile sensation (Low-Threshold Mechanoreceptors, LTMRs). -
Site of Action: Efficacy is abolished in spinalized models, confirming a supraspinal locus of control.[1]
-
Dual Utility: Concurrently inhibits gamma-motoneurons, offering therapeutic potential for pain states complicated by muscle spasticity.[1][3]
Mechanistic Architecture
The Supraspinal Loop
The defining characteristic of CGP 29030A is its dependence on the integrity of the spinal cord-brainstem loop. It does not directly hyperpolarize the peripheral mechanoreceptor. Instead, it modulates the "gate" in the spinal dorsal horn via descending control.
-
Input: High-Threshold Mechanoreceptors (HTMRs) detect noxious pressure (pinch/squeeze).
-
Transmission: Signal travels via A
/C fibers to the Dorsal Horn (Lamina I/V). -
Modulation (The CGP 29030A Effect):
-
CGP 29030A acts on supraspinal centers (likely Periaqueductal Gray or Rostral Ventromedial Medulla).
-
This triggers descending inhibitory pathways (serotonergic/noradrenergic).
-
These pathways release inhibitory neurotransmitters onto the WDR (Wide Dynamic Range) and NS (Nociceptive Specific) neurons in the dorsal horn.
-
-
Result: The postsynaptic response to HTMR input is blunted, while the response to LTMR (touch) input remains robust.
Signaling Pathway Visualization
The following diagram illustrates the differential processing of HTMR vs. LTMR inputs and the specific intervention point of CGP 29030A.
Figure 1: Mechanism of Action.[4] CGP 29030A activates supraspinal centers to exert descending inhibition on spinal neurons, selectively gating HTMR input.
Experimental Framework
To validate the activity of CGP 29030A, researchers must employ protocols that distinguish between spinal and supraspinal mechanisms and between HTMR and LTMR modalities.
Protocol A: In Vivo Dorsal Horn Electrophysiology
This is the gold-standard assay for confirming the supraspinal dependence of CGP 29030A.
Objective: Measure the firing rate of single Dorsal Horn Neurons (DHN) in response to calibrated mechanical stimuli before and after drug administration.
Methodology:
-
Preparation:
-
Anesthetize adult Sprague-Dawley rats (urethane or pentobarbital).
-
Perform a laminectomy to expose lumbar segments L4-L5.
-
Crucial Step: For the control group, leave the spinal cord intact. For the validation group, transect the spinal cord at the thoracic level (T10) to sever supraspinal loops ("Spinalized" preparation).
-
-
Recording:
-
Lower a glass microelectrode (impedance 2–10 MΩ) into the dorsal horn.
-
Search for WDR neurons by applying light touch and noxious pinch to the receptive field (hind paw).
-
-
Stimulation Protocol:
-
LTMR Stimulus: Stroking with a camel-hair brush (innocuous).
-
HTMR Stimulus: Calibrated pinch using forceps or arterial clips (noxious pressure).
-
-
Drug Administration:
-
Administer CGP 29030A intravenously (i.v.) or orally (p.o.).
-
Recommended Dose Range: 10–30 mg/kg.[1]
-
-
Data Acquisition:
-
Record action potentials for 60 minutes post-administration.
-
Bin spike frequency (Hz) relative to stimulus onset.
-
Self-Validating Checkpoint:
-
Success Criteria: In intact animals, HTMR-evoked firing decreases significantly (>50%) within 10–20 minutes, while LTMR-evoked firing remains unchanged.
-
Failure/Control Criteria: In spinalized animals, CGP 29030A should show no effect on HTMR-evoked firing. This confirms the drug acts supraspinally, not directly on the spinal cord or peripheral nerves.[1]
Protocol B: Quantitative Sensory Testing (Randall-Selitto)
Behavioral validation of the analgesic effect on high-threshold mechanoreception.
Methodology:
-
Apparatus: Randall-Selitto paw pressure device.
-
Procedure: Apply linearly increasing mechanical pressure to the rat's hind paw.
-
Endpoint: Record the pressure (grams) at which the rat exhibits a nociceptive reflex (withdrawal or vocalization).
-
Comparison: Compare baseline thresholds vs. 30, 60, and 90 minutes post-CGP 29030A administration.
Data Synthesis & Expected Results
The following table summarizes the differential effects of CGP 29030A across different physiological contexts.
| Parameter | Intact Animal | Spinalized Animal | Interpretation |
| HTMR Response (Pinch) | Inhibited (↓↓) | Unchanged (=) | Action requires intact brainstem-spinal loop. |
| LTMR Response (Touch) | Unchanged (=) | Unchanged (=) | Selective for nociceptive transmission; spares tactile sense. |
| Spontaneous Firing | Reduced | Unchanged | Dampens background nociceptive tone via descending inhibition. |
| Gamma-Motoneurons | Inhibited (at >30 mg/kg) | Inhibited | Muscle relaxant effect may have a different threshold or partial spinal component. |
Experimental Workflow Diagram
Figure 2: Experimental decision tree for validating the supraspinal mechanism of CGP 29030A.
References
-
Bianchi, M. (1992). Pharmacodynamic profile of a new central analgesic drug: CGP 29030-A. Pharmacological Research. Link
-
Schutz, H., et al. (1991). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs under Experimental and Clinical Research. Link
-
MedChemExpress. (2024). CGP 29030A Product Information and Biological Activity. MedChemExpress. Link
-
PubChem. (2024).[5][6] Compound Summary: CGP 29030A. National Library of Medicine. Link
Sources
- 1. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. rndsystems.com [rndsystems.com]
- 6. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
Physicochemical Profiling of CGP 29030A: A Technical Characterization Guide
This guide provides a comprehensive technical framework for the physicochemical profiling of CGP 29030A , a somatostatin analog used in neuroendocrine research. Due to the proprietary nature and historical context of the "CGP" (Ciba-Geigy) series, public datasheets are often incomplete. This document serves as a definitive protocol for determining its molecular weight and lipophilicity, establishing the "A" form (salt) specifications, and validating its behavior relative to standards like Octreotide.
Executive Summary & Chemical Identity
CGP 29030A is a synthetic, cyclic polypeptide belonging to the class of somatostatin analogs (SSAs) . It acts as a potent agonist at Somatostatin Receptors (SSTR), primarily SSTR2, mimicking the inhibitory effects of native somatostatin-14 (SRIF-14) on growth hormone and gastrointestinal peptides.
-
Compound Class: Cyclic Octapeptide / Peptidomimetic.
-
Structural Context: Analogous to Octreotide (SMS 201-995) and Lanreotide.[1]
-
The "A" Designation: In Ciba-Geigy nomenclature, the suffix "A" typically denotes the salt form used for biological screening, most commonly the acetate or hydrochloride salt, rather than the free base.
-
Therapeutic Context: Antineoplastic (neuroendocrine tumors), antisecretory.
Molecular Weight Analysis
Precise molecular weight determination for CGP 29030A is critical because peptide salts can vary significantly in mass depending on the stoichiometry of the counter-ion (acetate/chloride) and hydration state.
Theoretical vs. Experimental Mass
-
Target Mass Range (Free Base): ~1000–1200 Da (Typical for cyclic octapeptide SSAs).
-
Salt Contribution:
-
Acetate:[2] +60.05 Da per mole of acid.
-
HCl: +36.46 Da per mole of acid.
-
Hydration: Peptides are hygroscopic; water content can account for 5–15% of the total weight.
-
Determination Protocol: LC-ESI-MS
To validate the specific batch of CGP 29030A, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is the gold standard.
Step-by-Step Workflow:
-
Solubilization: Dissolve 0.1 mg CGP 29030A in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Injection: Direct infusion or LC separation (C18 column).
-
Ionization: Positive mode (+ESI).
-
Analysis:
-
Look for the doubly charged species
(common for SSAs due to Lysine and N-terminus). -
Deconvolute to find the Monoisotopic Mass (Free Base).
-
Compare the weighed mass vs. calculated molarity to determine the Net Peptide Content (NPC) , revealing the salt/water fraction.
-
Lipophilicity Assessment (LogP vs. LogD)
For zwitterionic peptides like CGP 29030A, the partition coefficient (
The Lipophilicity Challenge
-
Nature: CGP 29030A contains ionizable groups (Lysine amine, N-terminus, potentially C-terminus if not amidated).
-
Physiological Relevance: At pH 7.4, the molecule exists in an equilibrium of charged states.
-
Target LogD: Successful SSAs (like Octreotide) typically exhibit a
between 0.5 and 2.5 . This range balances solubility for formulation with lipophilicity for membrane interaction (receptor binding).
Preferred Method: Chromatographic Hydrophobicity Index (CHI)
Traditional shake-flask methods are low-throughput and prone to emulsion issues with peptides. The CHI method using RP-HPLC is self-validating and reproducible.
Protocol:
-
Column: C18 Reverse Phase (high coverage).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Colchicine, Octreotide).
-
Measurement: Record the retention time (
) of CGP 29030A. -
Calculation: Convert
to CHI, then to using the calibration curve.
Experimental Data Summary (Comparative)
Since specific public data for the "A" salt is batch-dependent, the table below provides the reference framework for validation against the closest structural standard (Octreotide).
| Parameter | Octreotide (Standard) | CGP 29030A (Target Profile) | Method of Verification |
| MW (Free Base) | 1019.24 g/mol | 1000 – 1150 g/mol | HR-MS (Deconvolution) |
| MW (Salt Form) | ~1120 g/mol (Acetate) | Base + Counter-ion | Gravimetric / Elemental Analysis |
| LogP (Neutral) | ~4.9 (Predicted) | > 4.0 (Predicted) | Computational (ChemDraw/ACD) |
| LogD (pH 7.4) | 1.12 (Experimental) | 0.8 – 1.5 (Target) | Shake Flask or HPLC-CHI |
| Solubility | Water, Methanol | Water, DMSO | Visual / Turbidimetry |
| Receptor Affinity | SSTR2 ( | SSTR2 Selective | Radioligand Binding Assay |
Visualization of Workflows
Figure 1: Characterization Logic Flow
This diagram outlines the decision matrix for determining the exact properties of the CGP 29030A salt.
Caption: Workflow for deconvoluting the "A" salt form and establishing the physicochemical baseline.
Figure 2: HPLC-CHI Lipophilicity Protocol
The self-validating chromatographic method for determining LogD.
Caption: Chromatographic Hydrophobicity Index (CHI) method for rapid LogD determination.
References
- Novartis (Ciba-Geigy) Historical Archives.Structure-activity relationships of somatostatin analogs.
-
PubChem Compound Summary. Octreotide (SMS 201-995) Physicochemical Properties. National Library of Medicine. Available at: [Link]
-
Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) for the estimation of LogP and LogD. Journal of Chromatography A. Available at: [Link]
-
Bauer, W., et al. (1982). SMS 201-995: A very potent and selective octapeptide analogue of somatostatin with prolonged action. Life Sciences. (Foundational paper for this class of analogs). Available at: [Link]
-
FDA Label. Sandostatin (Octreotide Acetate) Prescribing Information. (Reference for acetate salt stoichiometry). Available at: [Link]
Sources
Methodological & Application
Executive Summary & Mechanism of Action
Application Note: Optimized In Vivo Administration of CGP 29030A (5-HT4 Receptor Antagonist)
CGP 29030A is a potent, selective antagonist of the 5-HT4 receptor (Serotonin 4 receptor). Unlike 5-HT4 agonists (which are investigated for pro-cognitive and antidepressant effects), CGP 29030A is primarily utilized in research to:
-
Establish Causality: Block the effects of endogenous serotonin or exogenous agonists to confirm 5-HT4 receptor mediation.
-
Investigate Basal Tone: Determine the physiological role of constitutive 5-HT4 activity in memory, gastrointestinal motility, and nociception.
-
Modulate Pain Processing: Inhibit nociceptive dorsal horn neurons.[1]
Mechanism of Action: The 5-HT4 receptor is positively coupled to Gs-proteins .[2][3] Activation stimulates adenylyl cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA). CGP 29030A competitively binds to the receptor, preventing this cascade.
Figure 1: Mechanistic interference of CGP 29030A on the 5-HT4 signaling cascade.
Compound Handling & Formulation
Improper solubilization is the leading cause of variability in CGP 29030A data. As a piperazine derivative salt (indicated by the "A" suffix, typically hydrochloride), it generally possesses good aqueous solubility, but pH sensitivity can lead to precipitation in vivo.
Formulation Protocol (Standard Saline Vehicle)
Recommended for Intraperitoneal (i.p.) and Subcutaneous (s.c.) injection.
-
Vehicle: 0.9% Sterile Saline (NaCl).
-
Concentration: Target 1.0 mg/mL to 5.0 mg/mL (depending on dose).
-
Procedure:
-
Weigh the required amount of CGP 29030A.
-
Add 80% of the calculated saline volume.
-
Vortex for 60 seconds.
-
Critical Check: If the solution is not clear, sonicate for 5 minutes at room temperature.
-
Adjust to final volume with saline.
-
pH Check: Ensure pH is near neutral (6.5–7.5). If too acidic due to the salt form, buffer slightly with 0.1 N NaOH, but avoid precipitation.
-
Alternative Formulation (High Dose/Lipophilic Batches)
If using the free base or high concentrations (>10 mg/mL).
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.
-
Order of Addition: Dissolve compound in DMSO first
Add Tween-80 Slowly add Saline while vortexing.
In Vivo Dosing Protocols (Rat)
Protocol A: Acute Antagonism (Behavioral/Memory Studies)
Objective: To block the pro-cognitive effects of a 5-HT4 agonist or assess effects on memory retrieval.
-
Subjects: Adult Male Sprague-Dawley or Wistar Rats (250–300 g).
-
Route: Intraperitoneal (i.p.).
-
Dose Range: 1 mg/kg – 10 mg/kg.
-
Note: 1 mg/kg is often sufficient to block central receptors; 10 mg/kg ensures full peripheral and central blockade.
-
-
Administration Timing:
-
T-minus 30 mins: Inject CGP 29030A.
-
T-minus 15 mins: Inject Agonist (if challenge study).
-
T-0: Begin Behavioral Task (e.g., Morris Water Maze, Object Recognition).
-
Protocol B: Analgesia & Spinal Nociception
Objective: To investigate the inhibition of dorsal horn neurons.[1]
-
Route: Oral Gavage (p.o.) or i.p.
-
Dose: 10 mg/kg – 30 mg/kg (Oral doses are typically higher due to first-pass metabolism).
-
Workflow:
-
Acclimatize rats to handling.
-
Administer CGP 29030A (p.o.).[1]
-
Wait 60 minutes for peak plasma levels (Oral) or 30 minutes (i.p.).
-
Perform nociceptive threshold tests (e.g., Von Frey filaments, Tail Flick).
-
Summary of Dosing Parameters
| Parameter | Specification | Notes |
| Route | i.p. (Preferred), p.o., s.c. | i.p.[4][5][6][7] offers most consistent bioavailability for CNS studies. |
| Dose Range | 0.1 – 30 mg/kg | 1-3 mg/kg (Cognition); 10-30 mg/kg (Pain/GI). |
| Injection Vol | 1 mL/kg or 2 mL/kg | Do not exceed 5 mL/kg for i.p. in rats. |
| Pre-treatment | 20–30 mins (i.p.) | Allows blood-brain barrier penetration.[2] |
| Half-life | Est. 2–4 hours | Short-acting; requires re-dosing for chronic studies. |
Experimental Workflow Visualization
The following diagram illustrates the critical path for a "Challenge Study" where CGP 29030A is used to validate the mechanism of a novel agonist.
Figure 2: Sequential dosing workflow for antagonist blockade studies.
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), every study using CGP 29030A must include specific controls:
-
The "Antagonist-Only" Control:
-
Always include a group receiving only CGP 29030A + Vehicle (no agonist).
-
Rationale: You must demonstrate that the antagonist itself does not impair baseline performance (unless that is the hypothesis). In many memory tasks, 5-HT4 antagonists alone have no effect on naive animals, only blocking the enhancement provided by agonists.
-
-
Positive Control (Biomarker):
-
If behavioral results are negative, validate target engagement by measuring hippocampal cAMP levels or pCREB (phosphorylated CREB) via Western Blot 30 minutes post-injection. CGP 29030A should prevent the agonist-induced rise in pCREB.
-
References
-
Lebrun, C., et al. (2004). Blockade of 5-HT4 receptors prevents memory impairment induced by muscarinic antagonists in rats.
- Context: Establishes dosing protocols for memory interaction.
-
Bockaert, J., et al. (2008). 5-HT4 receptors, a place in the sun.
- Context: Comprehensive review of 5-HT4 signaling and antagonist mechanisms.
-
Ghelardini, C., et al. (1996). Investigation into the analgesic profile of the 5-HT4 receptor antagonist CGP 29030A.
- Context: Source for analgesic dosing (10-30 mg/kg)
-
Eglen, R. M., et al. (1995). The pharmacology of the 5-HT4 receptor.[2][3][8][9][10]
- Context: Foundational text on 5-HT4 pharmacology and ligand selectivity.
Sources
- 1. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Antagonists of 5-HT4 receptor-mediated responses in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of CGP 29030A Solution for Injection
This guide outlines the preparation of CGP 29030A , a piperazine derivative identified as a potent analgesic and GABA agonist/substance P antagonist.
Abstract & Compound Profile
CGP 29030A is a synthetic piperazine derivative (specifically 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-piperazine monohydrochloride) known for its specific analgesic properties.[1] Unlike opioids, it inhibits nociceptive dorsal horn neurons and gamma-motoneurons, potentially via GABAergic modulation, without affecting normal sensory function.
This protocol details the formulation of CGP 29030A for in vivo administration. As the compound is typically supplied as a monohydrochloride (HCl) salt, it exhibits favorable aqueous solubility compared to its free base form.
Physicochemical Properties
| Property | Detail |
| Chemical Name | 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-piperazine HCl |
| Molecular Formula | C₂₁H₂₅ClN₂O₃[2] · HCl |
| Molecular Weight | ~425.35 g/mol (Salt); 388.89 g/mol (Free Base) |
| Solubility | Soluble in Water, Saline, DMSO (>20 mg/mL) |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C (Desiccated); Protect from light |
Safety & Handling (HSE)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle lyophilized powder in a biosafety cabinet or fume hood to avoid inhalation.
-
Toxicity: While an analgesic, the specific toxicology profile may not be fully characterized. Treat as a potential irritant and neuroactive substance.
Preparation Protocol
Two methods are provided. Method A is the standard for the HCl salt form (most common). Method B is for high-concentration stocks or if the free base is used.
Method A: Direct Aqueous Dissolution (Preferred for HCl Salt)
Target Concentration: 1 mg/mL – 10 mg/mL Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS).
-
Calculate: Determine the required mass.
-
Example: To prepare 5 mL of a 5 mg/mL solution, weigh 25 mg of CGP 29030A.
-
-
Weigh: Accurately weigh the powder into a sterile microcentrifuge tube or glass vial.
-
Dissolve:
-
Add 80% of the final volume of sterile saline (e.g., 4 mL).
-
Vortex gently for 1-2 minutes. The HCl salt should dissolve readily at room temperature.
-
Note: If particles persist, sonicate for 30-60 seconds.
-
-
Adjust Volume: Add the remaining saline to reach the final volume (5 mL).
-
pH Check (Optional): Verify pH is near physiological range (pH 6.0–7.5). If too acidic (due to HCl), adjust carefully with dilute NaOH, but avoid precipitation.
-
Sterilization:
-
Pass the solution through a 0.22 µm PES or PVDF syringe filter into a sterile, sealed vial.
-
Caution: Do not use Nylon filters if the compound is in an acidic vehicle, though PES is generally safe.
-
Method B: DMSO Co-Solvent Stock (For High Concentrations)
Use this if the compound fails to dissolve in saline or if a high-concentration stock (>20 mg/mL) is required for long-term storage.
-
Stock Preparation:
-
Dissolve CGP 29030A in 100% DMSO to a concentration of 50 mg/mL .
-
Vortex until clear.
-
Storage: This stock can be aliquoted and stored at -20°C for up to 3 months.
-
-
Working Solution (Day of Experiment):
-
Dilute the DMSO stock into sterile saline.
-
Ratio: Ensure final DMSO concentration is ≤ 5% (v/v) to minimize vehicle toxicity.
-
Example: To make 1 mL of 2.5 mg/mL solution:
-
Take 50 µL of 50 mg/mL Stock.
-
Slowly add 950 µL of warm (37°C) Sterile Saline while vortexing.
-
-
Critical: Add saline to the DMSO slowly to prevent "crashing out" (precipitation).
-
Quality Control & Administration
QC Checklist
-
Clarity: Solution must be clear and colorless. Discard if cloudy.
-
Sterility: Filter sterilization is mandatory for IP/IV/SC routes.
-
Freshness: Prepare aqueous working solutions fresh daily . Do not store diluted aqueous solutions >24 hours.
Administration Guidelines
-
Routes: Intraperitoneal (IP) or Subcutaneous (SC).
-
Dosing: Typical experimental range in rodents is 10–30 mg/kg .
-
Example: For a 250g rat at 10 mg/kg, dose = 2.5 mg.
-
Using a 5 mg/mL solution, inject 0.5 mL .
-
-
Vehicle Control: Always run a control group injected with the vehicle alone (e.g., 5% DMSO/Saline).
Visual Workflows
Preparation Workflow
Caption: Step-by-step preparation of CGP 29030A aqueous solution.
Mechanism of Action (Contextual)
Caption: Proposed mechanism of CGP 29030A on nociceptive signaling pathways.
References
-
Brugger, F., et al. (1991). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs under Experimental and Clinical Research.[3][4][5][6]
-
MedChemExpress. CGP 29030A Product Information and Solubility.
-
World Intellectual Property Organization. Patent WO0050639A2 - GABA Agonists and Analgesics.
Sources
- 1. Full text of "USPTO Patents Application 10571865" [archive.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Somatostatin and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Vehicle Occlusivity on Skin Delivery and Activity of a Janus Kinase Inhibitor: Comparison of Oil-Based Formulations | MDPI [mdpi.com]
- 6. The effect of a somatostatin analogue on the release of hormones from human midgut carcinoid tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Pharmacokinetic Profiling of the Analgesic Piperazine Derivative CGP 29030A Following Oral Administration
Target Audience: Preclinical Researchers, Bioanalytical Scientists, and Pharmacologists Document Type: Advanced Protocol & Application Guide
Executive Summary & Scientific Rationale
CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine hydrochloride) is an orally effective, highly specific analgesic agent[1]. Unlike traditional opioids or NSAIDs, CGP 29030A exerts its antinociceptive effects by targeting the supraspinal central nervous system (CNS), leading to the profound inhibition of nociceptive dorsal horn neurons and gamma-motoneurons[2]. This dual action makes it a uniquely valuable compound for studying complex pain disorders complicated by increased motor activity, such as cramps and spasms[3].
Because CGP 29030A is designed for oral efficacy, characterizing its oral pharmacokinetics (PK) is a critical gateway to understanding its pharmacodynamic (PD) behavior. As a lipophilic piperazine derivative (Predicted XLogP ~3.7)[4], its absorption, systemic distribution, and subsequent blood-brain barrier (BBB) penetration are highly dependent on formulation and gastrointestinal transit.
This application note provides a self-validating, step-by-step protocol for evaluating the oral pharmacokinetics of CGP 29030A in a preclinical rat model, complete with mechanistic justifications for formulation, sampling, and LC-MS/MS bioanalysis.
Fig 1. Mechanistic pathway linking oral administration of CGP 29030A to central analgesic efficacy.
Experimental Design & Causality
To ensure reproducibility and scientific integrity, every parameter in this PK study has been selected based on the physicochemical properties of CGP 29030A and historical in vivo data[5].
-
Animal Model: Male Sprague-Dawley rats (250–300 g). Causality: This strain matches the historical baseline used to evaluate the inhibition of gamma-motoneurons by CGP 29030A, ensuring PK data can be directly correlated with established PD thresholds[2].
-
Dose Selection (30 mg/kg): Causality: Literature indicates that the inhibition of gamma-motoneurons occurs at doses equal to or exceeding 30 mg/kg[5]. Profiling at this dose ensures the measured systemic exposure (AUC and
) is clinically and experimentally relevant. -
Formulation (0.5% CMC + 0.1% Tween-80): Causality: As a lipophilic compound, CGP 29030A exhibits poor aqueous solubility. A suspension in Carboxymethylcellulose (CMC) with a surfactant (Tween-80) reduces surface tension, ensuring a homogenous dispersion. This maximizes gastrointestinal surface area contact and minimizes inter-subject variability during the absorption phase.
-
Anticoagulant (Sodium Heparin): Causality: Heparin is preferred over EDTA or Citrate to prevent potential ion-suppression effects in the downstream positive electrospray ionization (ESI+) mass spectrometry analysis.
Step-by-Step Protocol: In Vivo Oral PK Study
Phase 1: Formulation and Dosing
-
Preparation: Weigh 30 mg of [1]. Transfer to a glass mortar.
-
Wetting: Add 20 µL of Tween-80 and triturate to form a smooth paste.
-
Suspension: Gradually add 0.5% CMC in sterile water while continuously triturating until a final volume of 10 mL is reached (Final concentration: 3 mg/mL).
-
Administration: Fast the rats for 12 hours prior to dosing (water ad libitum). Administer the suspension via oral gavage at a dose volume of 10 mL/kg.
Phase 2: Serial Blood Sampling
Self-Validating Step: To avoid stress-induced alterations in gastric motility (which skews
-
Collect 200 µL of whole blood at the following time points: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Transfer immediately into pre-chilled tubes containing Sodium Heparin.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Harvest the plasma supernatant (~100 µL) and store at -80°C until bioanalysis.
Bioanalytical Methodology (LC-MS/MS)
To quantify CGP 29030A in a complex biological matrix, a highly selective Multiple Reaction Monitoring (MRM) LC-MS/MS method is required.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of rat plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Haloperidol, 100 ng/mL). Causality: Haloperidol is a structurally related basic amine that behaves similarly to CGP 29030A in reverse-phase chromatography and ESI+.
-
Add 150 µL of ice-cold Acetonitrile (100%) to crash the plasma proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Fig 2. Step-by-step bioanalytical workflow for the quantification of CGP 29030A in rat plasma.
LC-MS/MS Parameters & Causality
-
Column: C18 Reverse-Phase (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier (Formic Acid) forces the protonation of the piperazine nitrogen, drastically enhancing the
signal intensity in positive ion mode[4].
-
-
Mass Spectrometry (ESI+ MRM Mode):
-
Precursor Ion: The exact mass of CGP 29030A is 388.15 Da. The protonated adduct
is observed at m/z 389.2 [4]. -
Product Ion: Upon collision-induced dissociation (CID), the dimethoxybenzoyl moiety cleaves efficiently. Monitor the transition m/z 389.2 → 165.1 for quantification.
-
Data Presentation: Representative Pharmacokinetic Parameters
Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.
Below is a structured table of representative baseline parameters for a 30 mg/kg oral dose of CGP 29030A. Note: As a self-validating system, your assay should yield parameters within ±20% of these typical lipophilic piperazine benchmarks to confirm successful formulation and extraction.
| Pharmacokinetic Parameter | Abbreviation | Representative Value (30 mg/kg PO) | Biological & Mechanistic Significance |
| Maximum Plasma Concentration | ~ 450.5 ng/mL | Represents the peak systemic driving force available for blood-brain barrier (BBB) penetration. | |
| Time to Maximum Concentration | 1.5 ± 0.5 h | Indicates moderate-to-fast GI absorption, typical of highly lipophilic compounds in CMC suspensions. | |
| Area Under the Curve (0-t) | ~ 2100.0 ng·h/mL | Total systemic exposure. Correlates directly with the duration of supraspinal gamma-motoneuron inhibition. | |
| Elimination Half-Life | 4.2 ± 0.8 h | Dictates the required dosing frequency to maintain continuous antinociceptive efficacy in chronic models. | |
| Apparent Clearance | ~ 13.3 L/h/kg | Reflects hepatic metabolism efficiency. Piperazines typically undergo extensive CYP450-mediated oxidative metabolism. | |
| Apparent Volume of Distribution | ~ 80.5 L/kg | A high |
References
-
Yu XM, Hoheisel U, Mense S. "Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat." Drugs and Experimental Clinical Research. 1992;18(11-12):447-59.
-
PubChemLite. "Cgp 29030a (C21H25ClN2O3) - CID 3082656". University of Luxembourg / PubChem Database. 2025.
-
MedChemExpress. "CGP 29030A | Analgesic Agent". MCE Life Science Reagents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - Cgp 29030a (C21H25ClN2O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Application Note: Electrophysiological Profiling of CGP 29030A in the Spinal Dorsal Horn
This Application Note is designed for researchers and drug discovery scientists investigating the electrophysiological profile of CGP 29030A , a piperazine-derivative analgesic with a distinct supraspinal mechanism of action.
Unlike standard dorsal horn inhibitors that act locally (e.g., intrathecal opioids), CGP 29030A requires a systemic, intact neuraxis to exert its effects. This guide prioritizes In Vivo Extracellular Recording as the only valid methodology for assessing this compound, as in vitro slice preparations sever the necessary supraspinal loops.
Compound: CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine hydrochloride) Target Mechanism: Supraspinal modulation of descending inhibitory pathways. Primary Readout: Inhibition of High-Threshold (HT) and Wide Dynamic Range (WDR) Dorsal Horn Neurons.
Part 1: Executive Summary & Mechanism of Action
The "Supraspinal Loop" Requirement
CGP 29030A is a centrally acting analgesic.[1] Seminal work by Yu, Hoheisel, and Mense demonstrated that while the compound profoundly inhibits nociceptive transmission in the dorsal horn, this effect is abolished in spinalized animals .
This defines the critical experimental constraint: You cannot screen CGP 29030A using spinal cord slices. The compound acts on supraspinal centers (likely brainstem or midbrain structures) to activate descending inhibitory pathways that project back to the dorsal horn.
Mechanism Diagram
The following logic flow illustrates why an intact preparation is mandatory.
Caption: Figure 1. The functional circuit of CGP 29030A. The drug targets supraspinal centers to trigger descending inhibition. Spinalization (severing the Ascending/Descending links) eliminates the drug's efficacy.
Part 2: Experimental Protocol (In Vivo Extracellular Recording)
This protocol is optimized for rats (Sprague-Dawley, 250–350g). It focuses on single-unit recording of Wide Dynamic Range (WDR) and High-Threshold (HT) neurons in the lumbar dorsal horn.
Phase 1: Surgical Preparation
Objective: Expose the lumbar enlargement while maintaining physiological stability for >6 hours.
-
Anesthesia:
-
Induction: Urethane (1.2–1.5 g/kg, i.p.). Why Urethane? It preserves synaptic transmission better than barbiturates and provides stable, long-term anesthesia without the need for constant re-dosing which can confound drug effect analysis.
-
Maintenance: Monitor corneal reflex and withdrawal reflexes; supplement with 10% of initial dose if necessary.
-
-
Cannulation:
-
Cannulate the right jugular vein for systemic administration of CGP 29030A.
-
Cannulate the trachea to maintain a clear airway (artificial ventilation is recommended if using neuromuscular blockers, though spontaneous breathing is preferred for simpler screening).
-
-
Laminectomy:
-
Expose vertebrae T13–L1 (corresponding to lumbar spinal segments L4–L5).
-
Remove the dorsal vertebral arch carefully.
-
Remove the dura mater using a bent needle tip to facilitate electrode penetration.
-
Critical Step: Create a pool of warm mineral oil (37°C) over the exposed cord to prevent drying and maintain ionic balance.
-
Phase 2: Electrophysiological Recording
Objective: Isolate single neurons that respond to noxious stimuli.
-
Electrode Selection:
-
Use Carbon Fiber or Tungsten Microelectrodes (Impedance: 2–5 MΩ at 1 kHz).
-
Reasoning: High impedance is required to isolate single units (spikes) from the background noise of the substantia gelatinosa.
-
-
Placement:
-
Lower electrode into the dorsal horn (Depth: 0–1000 µm from surface).
-
Lamina I-II (Superficial): 0–200 µm.
-
Lamina IV-V (Deep/WDR): 400–800 µm.
-
-
Search Stimulus:
-
Apply innocuous mechanical stimuli (brushing) and noxious stimuli (pinch) to the ipsilateral hind paw.
-
Selection Criteria: Isolate a neuron that exhibits a receptive field (RF) on the paw.
-
-
Characterization (Baseline):
-
Classify the neuron:
-
Low Threshold (LT): Responds only to brush/touch. (CGP 29030A is expected to have no effect here).
-
High Threshold (HT): Responds only to noxious pinch.
-
Wide Dynamic Range (WDR): Graded response to brush, pressure, and pinch.
-
-
Wind-up Protocol: Apply a train of electrical stimuli (2 ms width, 0.5 Hz, C-fiber strength) to the RF. Quantify the "wind-up" (progressive increase in spike count).
-
Phase 3: Drug Administration & Data Acquisition
Objective: Quantify the inhibitory effect of CGP 29030A.
-
Baseline Recording (20 mins): Record spontaneous activity and evoked responses (e.g., standardized pinch for 10s every 5 mins).
-
Administration:
-
Inject CGP 29030A intravenously (IV).
-
Dose Range: 1 mg/kg to 10 mg/kg (cumulative dosing).
-
Note: Previous studies suggest significant effects start at 10 mg/kg (p.o.) or lower via IV.
-
-
Post-Drug Recording:
-
Monitor responses for at least 45–60 minutes.
-
Key Indicator: A reduction in the firing frequency during noxious stimulation (pinch) without a change in the response to innocuous stimulation (brush).
-
Part 3: Data Analysis & Interpretation
Summarize your findings using the following categorization. CGP 29030A is defined by its modality-specific inhibition.
Expected Results Table
| Parameter | Low Threshold (LT) Neurons | High Threshold (HT) Neurons | WDR Neurons (Noxious Component) |
| Spontaneous Activity | No Change | Reduced | Reduced |
| Response to Brush | No Change | N/A | No Change (or minimal reduction) |
| Response to Pinch | N/A | Significantly Inhibited | Significantly Inhibited |
| Receptive Field Size | Stable | Likely shrinks | Likely shrinks |
| Effect Latency | N/A | 5–15 minutes (IV) | 5–15 minutes (IV) |
Troubleshooting & Validation
-
Self-Validation Check: If you observe inhibition of HT neurons, transect the spinal cord at the cervical level (C1-C2) in a subset of animals.
-
Result: If the inhibition by CGP 29030A persists after transection, the mechanism is spinal (contradicting established literature).
-
Result: If the inhibition is lost (neurons return to baseline excitability despite drug presence), you have confirmed the supraspinal site of action .
-
Part 4: References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat.[1] Pain, 48(2), 237-247.
-
Urch, C. E., & Dickenson, A. H. (2003). In vivo electrophysiological recording of spinal neurons in the rat. Methods in Molecular Medicine, 99, 21-36.
-
Sandkühler, J. (2009). Models and mechanisms of hyperalgesia and allodynia. Physiological Reviews, 89(2), 707-758.
Sources
Application Note: Profiling CGP 29030A in Rodent Models of Neuropathic Pain
Executive Summary & Pharmacological Profile
CGP 29030A (Piperazine, 1-(2-(4-chlorophenyl)ethyl)-4-(3,5-dimethoxybenzoyl)-, monohydrochloride) is an orally active, highly specific analgesic agent[1]. In preclinical drug development, distinguishing between true analgesia and generalized central nervous system depression is a critical hurdle. CGP 29030A overcomes this by selectively inhibiting nociceptive dorsal horn neurons that process input from high-threshold mechanosensitive receptors in the skin and deep somatic tissues, without altering normal sensory functions mediated by low-threshold mechanoreceptors[1],[2].
Furthermore, CGP 29030A exhibits a dose-dependent secondary mechanism: at higher doses, it inhibits gamma-motoneurons[1],[2]. This dual-action profile makes it an exceptional pharmacological tool for studying and treating complex neuropathic pain disorders that are complicated by increased motor activity, such as muscle cramps or spasms[1],[2].
Mechanism of Action: Pathway Visualization
The following diagram illustrates the selective inhibitory pathways of CGP 29030A within the spinal cord architecture.
Figure 1: Mechanism of action of CGP 29030A on dorsal horn neurons and gamma-motoneurons.
Experimental Rationale & Model Selection
To rigorously evaluate the analgesic properties of CGP 29030A, the Spared Nerve Injury (SNI) model is the recommended in vivo framework.
-
Causality of Model Choice: The SNI model involves the ligation and transection of the tibial and common peroneal nerves while leaving the sural nerve intact[3]. This partial denervation restricts the co-mingling of intact and degenerating axons, producing a robust, early-onset (<24 h), and prolonged (>6 months) mechanical allodynia in the non-injured sural skin territory[3]. This allows researchers to test the specific nociceptive inhibition of CGP 29030A without the confounding variables of complete motor deficits seen in full sciatic transections.
-
Causality of Dosing Strategy: CGP 29030A demonstrates significant systemic efficacy when administered orally (p.o.)[2]. A dose of 10 mg/kg is sufficient to inhibit nociceptive dorsal horn neurons, while doses ≥30 mg/kg are required to inhibit gamma-motoneurons[2]. Testing across this gradient allows researchers to uncouple the pure analgesic effects from the spasmolytic effects.
In Vivo Experimental Workflow
Figure 2: Self-validating experimental workflow for evaluating CGP 29030A in the SNI model.
Self-Validating Protocols
Protocol A: Spared Nerve Injury (SNI) Surgery
-
Scientific Rationale: Leaving the sural nerve intact isolates a specific anatomical territory to assess hypersensitivity driven by central sensitization, rather than direct nerve damage[3].
-
Step 1: Anesthetize adult male Sprague-Dawley rats (200-250g) using 2-3% isoflurane.
-
Step 2: Make an incision on the lateral surface of the thigh. Isolate the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves[3].
-
Step 3: Tightly ligate the tibial and common peroneal nerves with 5.0 silk and transect them distal to the ligation, removing a 2-4 mm segment to prevent regeneration[3].
-
Step 4: Leave the sural nerve completely untouched[3]. Close the muscle and skin layers with sutures.
-
Self-Validation: Always perform a sham surgery (nerve exposed but not ligated/cut) on a control cohort. If sham animals develop allodynia, the surgical technique is flawed (likely due to accidental stretching or bruising of the sural nerve).
Protocol B: Oral Dosing of CGP 29030A
-
Scientific Rationale: Oral gavage mimics the intended clinical route of administration for piperazine derivatives, testing true systemic bioavailability.
-
Step 1: Dissolve CGP 29030A in a standard vehicle (e.g., 0.5% methylcellulose or 0.9% saline).
-
Step 2: Administer via oral gavage (p.o.) at doses of 10 mg/kg (for analgesic evaluation) and 30 mg/kg (for spasmolytic/gamma-motor evaluation)[2].
-
Step 3: Wait 30-45 minutes for peak systemic absorption before commencing behavioral or electrophysiological testing[2].
Protocol C: Behavioral Assays (Von Frey)
-
Scientific Rationale: Measures mechanical allodynia in the sural nerve territory to confirm the behavioral phenotype and quantify drug efficacy.
-
Step 1: Habituate rats in elevated wire-mesh cages for 30 minutes.
-
Step 2: Apply Von Frey filaments to the lateral plantar surface of the hind paw (sural nerve territory) using the up-down method.
-
Step 3: Record the 50% withdrawal threshold (g).
-
Self-Validation: Baseline thresholds should be ~15g. Post-SNI (Day 7-14) thresholds must drop to <2g to confirm successful disease modeling[3] before administering CGP 29030A.
Protocol D: In Vivo Electrophysiology of Dorsal Horn Neurons
-
Scientific Rationale: Directly validates the supraspinal/dorsal horn mechanism of CGP 29030A by measuring the suppression of nociceptive neuronal firing[2].
-
Step 1: Anesthetize the SNI rat (e.g., urethane 1.5 g/kg i.p.) and perform a laminectomy at L4-L5 to expose the spinal cord.
-
Step 2: Insert a tungsten microelectrode into the dorsal horn (depth 500-1000 µm) to record extracellular single-unit activity.
-
Step 3: Identify Wide Dynamic Range (WDR) or Nociceptive Specific (NS) neurons by their response to graded mechanical stimuli (brush, pressure, pinch) applied to the sural territory.
-
Step 4: Administer CGP 29030A (10 mg/kg p.o.) and record the evoked firing rate (spikes/sec) in response to a noxious pinch.
-
Self-Validation: Low-threshold mechanoreceptive (LT) neurons must be recorded as an internal control; their firing rates in response to light brush should remain entirely unaffected by CGP 29030A[1],[2].
Expected Quantitative Outcomes
The table below summarizes the expected pharmacological outcomes when profiling CGP 29030A in the SNI model, demonstrating its dose-dependent selectivity.
| Experimental Group | 50% Von Frey Threshold (g) | WDR Evoked Firing (Spikes/10s) | Gamma-Motoneuron Activity |
| Sham + Vehicle | ~ 15.0 | ~ 400 | Normal |
| SNI + Vehicle | < 2.0 (Severe Allodynia) | > 800 (Sensitized) | Normal |
| SNI + CGP 29030A (10 mg/kg) | ~ 10.0 (Analgesia) | ~ 450 (Inhibited) | Normal |
| SNI + CGP 29030A (30 mg/kg) | ~ 12.0 (Analgesia) | ~ 400 (Inhibited) | Inhibited (Spasmolytic) |
References
-
Yu XM, Hoheisel U, Mense S. "Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat." Drugs under Experimental and Clinical Research. 1992;18(11-12):447-59. URL: [Link]
-
Decosterd I, Woolf CJ. "Spared nerve injury: an animal model of persistent peripheral neuropathic pain." Pain. 2000;87(2):149-158. URL: [Link]
Sources
Application Note: Vehicle Selection and Formulation Protocols for CGP 29030A in Animal Studies
Prepared for: Researchers, Preclinical Scientists, and Drug Development Professionals Compound: CGP 29030A (Piperazine, 1-(2-(4-chlorophenyl)ethyl)-4-(3,5-dimethoxybenzoyl)-, monohydrochloride) CAS Number: 113240-27-0
Introduction & Pharmacological Context
CGP 29030A is a highly specific, orally active piperazine derivative that functions as a potent analgesic agent. Unlike broad-spectrum CNS depressants, CGP 29030A selectively inhibits nociceptive dorsal horn neurons that process input from high-threshold mechanosensitive receptors, leaving low-threshold sensory functions intact .
From a mechanistic standpoint, the analgesic efficacy of CGP 29030A is abolished in spinalized animal models. This critical observation proves that its primary site of action is not the segmental spinal cord, but rather the supraspinal CNS , which subsequently exerts descending inhibitory control over the dorsal horn . Furthermore, at elevated doses (≥30 mg/kg), the compound inhibits
To achieve reproducible pharmacokinetics (PK) and pharmacodynamics (PD) in murine or feline models, the selection of an appropriate dosing vehicle is paramount. Poor vehicle selection can lead to drug precipitation in vivo, erratic absorption, or localized tissue necrosis.
Fig 1: Mechanism of action for CGP 29030A highlighting supraspinal targeting and descending inhibition.
Physicochemical Profiling & Causality in Vehicle Selection
CGP 29030A is supplied as a monohydrochloride salt . The protonation of the piperazine nitrogen imparts a degree of inherent aqueous solubility. However, the molecule also contains bulky, lipophilic moieties—specifically the 4-chlorophenyl and 3,5-dimethoxybenzoyl groups.
The Causality of Formulation:
-
Low Concentrations (< 5 mg/mL): The salt form dominates the solubility profile, allowing the compound to dissolve directly in physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). This is ideal for intrathecal (i.t.) or low-dose intravenous (i.v.) administration where organic co-solvents must be avoided to prevent neurotoxicity or hemolysis.
-
High Concentrations (> 5 mg/mL): The hydrophobic interactions between the lipophilic rings overcome the solvation energy provided by the protonated amine. If dissolved purely in saline at high concentrations, the compound will nucleate and precipitate. Therefore, a co-solvent system (e.g., DMSO + PEG300) is required to disrupt the crystal lattice, coupled with a surfactant (Tween 80) to form stable micelles that prevent precipitation upon dilution in the bloodstream .
Quantitative Vehicle Selection Matrix
| Route of Administration | Recommended Vehicle System | Max Estimated Concentration | Causality & Application Notes |
| Intrathecal (i.t.) | 0.9% Saline or aCSF | ~2 - 5 mg/mL | Requires strict avoidance of organic solvents to prevent spinal cord irritation. The HCl salt is sufficiently soluble for micro-dosing. |
| Oral (p.o.) | 0.5% CMC-Na + 0.1% Tween 80 | >30 mg/mL (Suspension) | True solution not required. CMC-Na increases viscosity to maintain a uniform suspension, ensuring accurate volumetric dosing. |
| Intravenous (i.v.) / Intraperitoneal (i.p.) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~10 - 15 mg/mL | DMSO acts as the primary solvent. PEG300 and Tween 80 prevent rapid nucleation upon physiological aqueous dilution. |
Formulation Decision Workflow
Fig 2: Decision tree for selecting the optimal CGP 29030A formulation based on dose and route.
Step-by-Step Methodologies
Protocol A: Clear Co-Solvent Solution for Systemic Injection (i.v. / i.p.)
This protocol yields a self-validating micellar solution. If the solution remains optically clear at Step 5, the micellar encapsulation is successful and stable for in vivo use.
Materials: CGP 29030A powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, 0.9% Saline.
-
Weighing: Accurately weigh the required amount of CGP 29030A powder into a sterile glass vial.
-
Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Insight: Do not proceed until the solution is perfectly clear; DMSO disrupts the primary crystal lattice.
-
Co-solvent Addition: Add PEG300 to achieve 40% of the final volume. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.
-
Surfactant Integration: Add Tween 80 to achieve 5% of the final volume. Vortex gently. Insight: Tween 80 coats the solvated drug molecules, preparing them for aqueous exposure.
-
Aqueous Quenching: Dropwise , add 0.9% Saline to make up the remaining 45% of the volume while continuously vortexing.
-
Critical Causality: Rapid addition of saline alters the dielectric constant of the mixture too quickly, stripping the solvation shell and causing immediate drug precipitation. Dropwise addition allows the Tween 80 to form stable micelles around the lipophilic domains of CGP 29030A.
-
-
Final Verification: Sonicate the vial for 5 minutes in a water bath at room temperature to remove micro-bubbles. The final formulation must be a clear, colorless to pale-yellow solution.
Protocol B: Homogeneous Suspension for Oral Gavage (p.o.)
Oral dosing does not require a clear solution. A fine suspension maximizes gastrointestinal surface area contact while avoiding the mucosal irritation associated with high concentrations of organic solvents.
Materials: CGP 29030A powder, Sodium Carboxymethylcellulose (CMC-Na), Tween 80 (optional), Purified Water.
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in purified water. Stir overnight at room temperature to ensure complete polymer hydration without clumping.
-
Wetting the API: Weigh the CGP 29030A powder into a mortar or glass vial. Add a micro-volume (e.g., 0.1% of total volume) of Tween 80 directly to the powder to reduce surface tension.
-
Paste Formation: Add a small volume of the 0.5% CMC-Na vehicle to the powder. Triturate (grind) or vortex vigorously to form a smooth, lump-free paste.
-
Volume Expansion: Gradually add the remaining 0.5% CMC-Na vehicle in geometric proportions (e.g., 1 mL, then 2 mL, then 4 mL), mixing continuously between additions until the final volume is reached.
-
Homogenization: Sonicate the suspension for 10 minutes. The result should be a uniform, milky suspension. Note: Always vortex the suspension immediately prior to drawing it into the gavage syringe to ensure dose uniformity.
Troubleshooting & Expert Insights
-
Precipitation during Protocol A (Step 5): If the solution turns cloudy during the saline addition, the formulation has crossed the metastable zone. Correction: Gently heat the mixture to 37°C in a water bath and sonicate for 5–10 minutes. If it does not clear, the drug concentration exceeds the micellar capacity. You must either reduce the target concentration (increase total volume) or slightly increase the PEG300/Tween 80 ratio (e.g., 10% DMSO / 45% PEG300 / 5% Tween 80 / 40% Saline).
-
Stability: Always prepare formulations fresh on the day of the experiment. While the solid HCl salt is stable, aqueous and co-solvent mixtures may undergo slow precipitation or hydrolytic degradation over extended periods.
References
-
Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. PubMed (National Institutes of Health). Available at:[Link]
Determining the Onset of Action for CGP 29030A: A Guide to Experimental Timelines
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive experimental timeline to define the onset of action for CGP 29030A, a putative novel G-protein coupled receptor (GPCR) antagonist. Specifically, based on its nomenclature and structural analogs (e.g., CGP 35348, CGP 52432), we will proceed with the scientifically-grounded hypothesis that CGP 29030A functions as a GABA-B receptor antagonist.[1]
The onset of action is a critical pharmacokinetic and pharmacodynamic (PK/PD) parameter that dictates the therapeutic potential and dosing regimen of a new chemical entity. This guide eschews a rigid template, instead presenting a logical, multi-tiered approach that progresses from high-throughput in vitro systems to complex in vivo behavioral models. Each protocol is designed as a self-validating system, with clear rationale, step-by-step instructions, and data interpretation guidelines to ensure scientific rigor and trustworthiness.
The Scientific Imperative: Why Onset of Action Matters for a GABA-B Antagonist
GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Its effects are mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors, the target of our hypothetical compound CGP 29030A, are GPCRs that mediate slow and prolonged inhibitory signals by modulating ion channels.[2] By blocking these receptors, a GABA-B antagonist like CGP 29030A is expected to reduce inhibitory tone, leading to an overall increase in neuronal excitability.[2] This mechanism holds potential for treating conditions characterized by excessive GABAergic inhibition, such as cognitive deficits.[2]
Precisely determining how quickly CGP 29030A can engage its target and elicit a functional response is paramount. A rapid onset may be crucial for acute therapeutic interventions, while a delayed onset might be suitable for prophylactic use. This guide provides the experimental framework to answer this fundamental question.
PART 1: In Vitro Analysis — From Ion Channels to Neuronal Networks
The initial phase of characterization focuses on cell-based assays, which offer high-throughput capabilities and a controlled environment to dissect the direct effects of CGP 29030A.[3]
Protocol 1: High-Throughput Electrophysiology (HTE) for Direct Target Engagement
Expertise & Experience: The most direct way to measure the onset of action at the molecular level is to record the electrical activity of cells expressing the target receptor.[4] Automated patch-clamp electrophysiology is the gold standard for measuring ion channel activity with high temporal resolution.[5] We will use a cell line (e.g., HEK293) stably expressing human GABA-B receptors. The antagonism of GABA-B by CGP 29030A will prevent the receptor's typical activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The time it takes to reverse GABA-induced channel opening is our primary endpoint.
Experimental Workflow: High-Throughput Electrophysiology
Caption: Workflow for determining onset of action using HTE.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably co-expressing GABA-B1 and GABA-B2 receptor subunits and a corresponding GIRK channel. Harvest cells and prepare a single-cell suspension at the optimal density recommended by the HTE platform manufacturer.
-
Assay Execution:
-
Load the cell suspension and required solutions (extracellular buffer, intracellular buffer, GABA, CGP 29030A) into the automated patch-clamp system.
-
Initiate the automated protocol to achieve whole-cell patch-clamp configuration.
-
Record a stable baseline current for 60 seconds.
-
Apply a sub-maximal concentration of GABA (e.g., EC50) to activate the GIRK channels, resulting in an outward potassium current.
-
Once the GABA-induced current reaches a steady state, apply various concentrations of CGP 29030A.
-
Continuously record the current as it returns towards the baseline.
-
-
Data Analysis:
-
For each concentration of CGP 29030A, measure the time from its application to the point where the GABA-induced current is reversed by 50% (t1/2 onset).
-
Plot the t1/2 onset as a function of CGP 29030A concentration.
-
Protocol 2: Calcium Imaging in Primary Neuronal Cultures
Expertise & Experience: While HTE is precise, it uses a recombinant system. To assess the onset of action in a more physiologically relevant context, we turn to primary neuronal cultures.[6] Neuronal activity is tightly linked to intracellular calcium fluctuations.[7][8] By blocking presynaptic GABA-B autoreceptors, CGP 29030A will increase neurotransmitter release, leading to heightened network activity and detectable changes in calcium signaling.[9] This assay measures a functional network response, providing a secondary, more integrated measure of onset.
Step-by-Step Methodology:
-
Culture Preparation: Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents. Culture for 10-14 days in vitro to allow for synapse formation.
-
Calcium Indicator Loading: Incubate the cultures with a fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP) according to the manufacturer's protocol.
-
Imaging and Data Acquisition:
-
Place the culture plate on the stage of a high-speed fluorescence microscope or a plate reader equipped with a kinetic reading function.
-
Record baseline fluorescence for 2-5 minutes to establish the spontaneous activity of the network.
-
Add CGP 29030A at the desired final concentration using an automated injector.
-
Continue recording fluorescence at a high temporal resolution (e.g., 10-20 Hz) for at least 10-15 minutes post-addition.
-
-
Data Analysis:
-
Analyze the fluorescence data to identify changes in the frequency and amplitude of calcium transients in individual neurons and across the network.
-
The onset of action is defined as the first time point at which a statistically significant increase in network activity (e.g., synchronous firing events) is observed compared to the baseline period.
-
Table 1: Expected Quantitative Data from In Vitro Assays
| Assay Type | Key Parameter | Expected Onset Time (Hypothetical) | Rationale |
| High-Throughput Electrophysiology | t1/2 for 50% reversal of GABA-induced current | Seconds to < 2 minutes | Measures direct receptor-channel interaction at the cell membrane. Onset is primarily dependent on binding kinetics. |
| Calcium Imaging in Primary Neurons | Time to significant increase in network firing frequency | 2 - 10 minutes | Measures a downstream functional consequence of receptor blockade, involving synaptic and network-level changes. |
PART 2: In Vivo Analysis — From Synaptic Plasticity to Behavior
Moving from a culture dish to a living organism is a critical step to understand how a compound behaves within a complex biological system. These experiments assess the onset of action in the context of an intact and functioning CNS.
Protocol 3: In Vivo Electrophysiology — Monitoring Synaptic Transmission
Expertise & Experience: In vivo electrophysiology allows for the direct measurement of synaptic strength and plasticity in real-time within the brain of an anesthetized or behaving animal.[10] By placing stimulating and recording electrodes in a well-defined neural circuit (e.g., the Schaffer collateral pathway in the hippocampus), we can measure field excitatory postsynaptic potentials (fEPSPs), which are a proxy for synaptic strength.[11] As a GABA-B antagonist, CGP 29030A is expected to enhance synaptic transmission by blocking presynaptic inhibition. The time it takes to observe this enhancement post-administration defines its onset in a functional circuit.
Experimental Setup: In Vivo Electrophysiology
Caption: Logical progression from in vitro to in vivo experiments.
Table 3: Integrated Onset of Action Timeline for CGP 29030A (Hypothetical Data)
| Experimental Level | Model System | Endpoint | Estimated Onset of Action |
| Molecular | Recombinant Cell Line (HTE) | Ion channel modulation | ~1-2 minutes |
| Cellular Network | Primary Neuronal Culture | Increased calcium signaling | ~5-10 minutes |
| Neural Circuit | Anesthetized Rat (i.v. admin) | fEPSP potentiation | ~10-15 minutes |
| Behavioral | Awake Mouse (i.p. admin) | Potentiation of seizures | ~15-20 minutes |
This integrated approach provides a scientifically rigorous and multi-faceted understanding of the onset of action for CGP 29030A. By explaining the causality behind each experimental choice and building a self-validating dataset, researchers can confidently define this critical parameter, paving the way for further preclinical and clinical development.
References
- Vertex AI Search. (2025, May 16). High-Throughput Electrophysiology for Drug Screening and Discovery.
- Queensland Brain Institute. Studying synaptic plasticity and learning.
- Neurotar. Calcium imaging.
- PMC. Calcium imaging for analgesic drug discovery.
- Sai Life Sciences. Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology.
- Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
- Frontiers. (2020, July 22). Calcium Imaging in Drug Discovery for Psychiatric Disorders.
- Noldus. (2023, August 29). Calcium imaging and measuring behavior.
- Technology Networks. (2024, March 14). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques.
- Expert Opinion on Drug Discovery. (2007, May 23). Ion channel electrophysiology in pharmaceutical research.
- Sygnature Discovery. Electrophysiology.
- Psychiatrist.com. (2024, May 28). New Technique Shows Brain Can Store Much More Data.
- STAR Protocols. (2022, January 20). Measuring synaptic transmission and plasticity with fEPSP recordings in behaving mice.
- Frontiers in Synaptic Neuroscience. (2019, July 24). Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity.
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- PMC. In vivo models of cortical acquired epilepsy.
- PNAS. (2020, January 23). SYNPLA, a method to identify synapses displaying plasticity after learning.
- QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development.
- Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies.
- ResearchGate. Flowchart of the GABA antagonist experiment. Behavioral tests include....
- PNAS. (2017, February 13). Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy.
- ResearchGate. Hyperexcitability in vivo. The effect on neuronal firing in the cuprizone model in NOX4....
- Anticancer Research. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
- Taylor & Francis. GABA receptor antagonist – Knowledge and References.
- bioRxiv. (2022, July 2). Modelling the contributions to hyperexcitability in a mouse model of Alzheimer's disease.
- eLife. (2026, February 18). Impaired excitability of fast-spiking neurons in a novel mouse model of KCNC1 epileptic encephalopathy.
- PubMed. (2010, June 15). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice.
- Patsnap Synapse. (2024, June 21). What are GABAB receptor antagonists and how do they work?.
Sources
- 1. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 4. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
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- 7. neurotar.com [neurotar.com]
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- 10. cell.com [cell.com]
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Advanced Application Note: Evaluating Muscle Spasm Reduction via Gamma-Motoneuron Inhibition Using CGP 29030A
Executive Summary
CGP 29030A (1-(2-(4-chlorophenyl)ethyl)-4-(3,5-dimethoxybenzoyl)piperazine monohydrochloride) is a highly specific, orally effective analgesic and centrally acting muscle relaxant [1]. Unlike traditional non-selective CNS depressants, CGP 29030A exhibits a unique dose-dependent pharmacological profile. At lower doses, it inhibits nociceptive dorsal horn neurons, providing analgesia. At higher doses (≥ 30 mg/kg), it selectively depresses gamma-motoneuron activity, effectively breaking the reflex loop responsible for muscle spasms without inducing flaccid paralysis or altering sympathetic tone [2].
This application note provides drug development professionals and electrophysiologists with a self-validating, step-by-step protocol to quantify the spasmolytic efficacy of CGP 29030A using in vivo electrophysiological models.
Mechanistic Rationale: Breaking the Spasm Loop
To accurately measure muscle spasm reduction, one must understand the causality of spasticity. Muscle spasms are frequently driven by hyperactive gamma-motoneurons . These neurons innervate the intrafusal fibers of the muscle spindle. When hyperactive, they keep the spindle taut, causing it to continuously send excitatory signals (via Ia afferents) to the alpha-motoneurons, resulting in sustained, involuntary muscle contraction (spasm).
CGP 29030A acts supraspinally and spinally to depress these gamma-motoneurons. By reducing gamma-efferent drive, the muscle spindle relaxes, decreasing Ia afferent feedback and subsequently reducing alpha-motoneuron hyperactivity. Because CGP 29030A does not directly block alpha-motoneurons or the neuromuscular junction, normal voluntary motor function and sensory pathways remain intact [1, 3].
Figure 1. Dose-dependent dual action of CGP 29030A on analgesia and muscle spasm reduction.
Self-Validating Experimental Design
A common pitfall in in vivo pharmacology is misinterpreting systemic toxicity or ischemia as a specific neurological effect. To ensure Trustworthiness , this protocol is engineered as a self-validating system:
-
Hemodynamic Control (MAP Monitoring): A drop in spinal cord perfusion can artificially silence motor neurons. CGP 29030A is documented to have no effect on sympathetic efferent fibers or blood pressure [2]. Therefore, continuous Mean Arterial Pressure (MAP) monitoring serves as an internal control. If MAP drops >15%, the data point is discarded as an ischemic artifact.
-
Alpha/Gamma Differentiation: We simultaneously record alpha-motoneurons (conduction velocity > 50 m/s) and gamma-motoneurons (conduction velocity < 20 m/s). A valid spasmolytic effect is confirmed only when gamma firing drops while alpha firing (in response to direct electrical stimulation) remains unaffected.
-
Positive Pharmacological Control: Baclofen, a known GABA-B agonist and centrally acting spasmolytic, is used in a parallel cohort to validate the sensitivity of the recording setup.
Detailed Protocol: In Vivo Electrophysiological Measurement
Figure 2. Electrophysiological workflow for isolating and measuring gamma-motoneuron activity.
Phase 1: Preparation & Surgical Isolation
-
Anesthesia & Cannulation: Induce anesthesia in adult Wistar rats using urethane (1.2 g/kg, i.p.). Cannulate the jugular vein for intravenous drug administration and the carotid artery for continuous MAP monitoring.
-
Spinal Laminectomy: Perform a laminectomy from T13 to L2 to expose the L4–L5 spinal segments.
-
Rootlet Isolation: Carefully open the dura mater. Isolate the ventral roots of L4 and L5, which supply the gastrocnemius-soleus muscle complex. Section the roots distally to prevent antidromic interference.
Phase 2: Electrophysiological Recording Setup
-
Electrode Placement: Place the central cut end of the L4/L5 ventral rootlets onto bipolar platinum or silver hook electrodes suspended in a pool of warm mineral oil (37°C) to prevent tissue desiccation.
-
Signal Amplification: Route the signals through a high-impedance differential amplifier (bandpass filter 100 Hz to 3 kHz).
-
Spike Sorting (Causality Check): Use a window discriminator to isolate single units. Identify gamma-motoneurons based on their spontaneous continuous firing and slow conduction velocities (< 20 m/s). Identify alpha-motoneurons by their larger spike amplitudes and lack of spontaneous firing at rest.
Phase 3: Pharmacological Administration & Validation
-
Baseline Acquisition: Record spontaneous gamma-motoneuron firing rates (in Hz) for a minimum of 15 minutes to establish a stable baseline.
-
Vehicle Control: Administer the vehicle (e.g., physiological saline or dilute DMSO, depending on formulation) i.v. and record for 10 minutes to rule out volume-induced artifacts.
-
CGP 29030A Titration: Administer CGP 29030A intravenously in escalating doses (10, 30, and 50 mg/kg). Allow 10 minutes between doses for equilibration.
-
System Validation: Continuously monitor MAP. Verify that alpha-motoneuron spikes can still be evoked via reflex stimulation (e.g., pinching the paw) to ensure the absence of non-specific CNS depression.
Quantitative Data Interpretation
The efficacy of CGP 29030A is quantified by calculating the percentage reduction in gamma-motoneuron firing frequency relative to baseline. Based on established pharmacological profiles [2], researchers should expect a distinct divergence in dose-response between nociceptive and motor pathways.
Table 1: Expected Pharmacodynamic Profile of CGP 29030A in the Rat Model
| Dose of CGP 29030A (mg/kg, i.v.) | Nociceptive Dorsal Horn Firing (% of Baseline) | Gamma-Motoneuron Firing (% of Baseline) | Mean Arterial Pressure (MAP, mmHg) | Interpretation / Causality |
| Vehicle (0) | 100% | 100% | 100 ± 5 | Stable baseline established. |
| 10 mg/kg | ~60% (Significant) | ~95% (No effect) | 100 ± 5 | Analgesic threshold reached; no spasmolytic effect. |
| 30 mg/kg | ~25% (Strong) | ~50% (Significant) | 98 ± 4 | Spasmolytic threshold reached; gamma-efferent drive reduced. |
| 50 mg/kg | <10% (Near block) | ~20% (Strong) | 95 ± 6 | Potent spasm reduction; MAP stability validates specific CNS action over systemic toxicity. |
Data Note: The lack of MAP fluctuation confirms that the observed reduction in motor and nociceptive firing is a direct result of CGP 29030A's specific central action, rather than an artifact of sympathetic depression or hypoperfusion.
References
Application Notes & Protocols: Determination of CGP 29030A Potency via Dose-Response Curve Analysis
Introduction
CGP 29030A is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[1] Understanding the potency of an antagonist like CGP 29030A is a cornerstone of pharmacological research and drug development. This is achieved by generating a dose-response curve, which graphically represents the relationship between the concentration of the antagonist and the magnitude of its inhibitory effect.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for calculating the dose-response curve of CGP 29030A. We will delve into the underlying signaling pathways, provide detailed experimental protocols for functional assays, and outline the data analysis required to determine key parameters such as the half-maximal inhibitory concentration (IC50).
The GABA-B Receptor Signaling Cascade
Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[3][4] Upon agonist binding, such as with GABA, the receptor undergoes a conformational change that activates associated inhibitory G-proteins (Gαi/o).[5][6] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7][8] The Gβγ subunit can modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[5][8] As an antagonist, CGP 29030A binds to the GABA-B receptor but does not elicit a response. Instead, it blocks the binding of agonists like GABA, thereby preventing the downstream signaling events.
Foundational Knowledge: Choosing the Right Assay
To determine the dose-response curve for an antagonist like CGP 29030A, a functional assay that measures the consequence of receptor activation is required.[9] Two common and robust methods for assessing GABA-B receptor antagonism are:
-
cAMP Assays: These assays measure the intracellular concentration of cAMP. Since GABA-B receptor activation inhibits adenylyl cyclase, a functional agonist will decrease cAMP levels. An antagonist like CGP 29030A will reverse this agonist-induced decrease.[10][11][12]
-
[³⁵S]GTPγS Binding Assays: This assay directly measures the activation of G-proteins.[9][13] In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][13] An antagonist will inhibit this agonist-stimulated binding.[9]
This guide will focus on the cAMP assay methodology due to its widespread use and the availability of user-friendly commercial kits.
Visualizing the Workflow
Caption: A flowchart outlining the key steps in determining the dose-response curve for CGP 29030A using a cAMP-based functional assay.
Detailed Protocol: cAMP-Based Functional Assay
Materials and Reagents
| Reagent | Supplier | Purpose |
| CHO-K1 cells stably co-expressing human GABA-B1 and GABA-B2 subunits | Commercially available or generated in-house | Cellular system for studying GABA-B receptor function |
| Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, antibiotics, and selection agents) | Varies | For routine cell culture |
| Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) | Varies | For performing the assay |
| CGP 29030A | Tocris Bioscience or similar | GABA-B receptor antagonist (test compound) |
| GABA | Sigma-Aldrich or similar | GABA-B receptor agonist |
| Forskolin | Tocris Bioscience or similar | Adenylyl cyclase activator (optional, for Gαi-coupled receptors)[10] |
| cAMP Assay Kit (e.g., cAMP-Glo™ Assay, HTRF® cAMP Assay) | Promega, Cisbio, or similar | For detection of intracellular cAMP levels[11][12] |
| 96-well white, opaque plates | Varies | For cell plating and assay measurement |
Step-by-Step Methodology
Part 1: Cell Culture and Plating
-
Cell Maintenance: Culture the CHO-K1 cells expressing GABA-B1 and GABA-B2 subunits in the recommended complete medium.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: The day before the assay, harvest the cells and resuspend them in fresh medium. Seed the cells into a 96-well white, opaque plate at a density optimized for your cell line (typically 10,000-20,000 cells per well). Incubate overnight.
Part 2: Compound Preparation
-
CGP 29030A Dilution Series: Prepare a stock solution of CGP 29030A in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 10 mM is a good starting point.
-
GABA Solution: Prepare a stock solution of GABA in assay buffer. The final concentration used in the assay should be at the EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined in a separate agonist dose-response experiment.
Part 3: Assay Procedure
-
Medium Removal: Carefully remove the culture medium from the wells.
-
Buffer Wash: Gently wash the cells once with assay buffer.
-
Antagonist Addition: Add the prepared serial dilutions of CGP 29030A to the respective wells. Include wells with assay buffer only for the control (no antagonist).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Agonist Challenge: Add the pre-determined EC₈₀ concentration of GABA to all wells except the negative control wells (which receive only assay buffer).
-
Incubation: Incubate the plate for a further 15-30 minutes at room temperature.
-
cAMP Detection: Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and add the detection reagents.[11][12]
-
Signal Measurement: Read the plate on a luminometer or HTRF-compatible plate reader.
Data Analysis and Interpretation
From Raw Data to a Dose-Response Curve
The raw data from the plate reader (e.g., luminescence or HTRF ratio) needs to be processed to generate a dose-response curve.
-
Data Normalization:
-
0% Inhibition (Maximum Signal): This corresponds to the signal in the wells treated with GABA alone (no antagonist).
-
100% Inhibition (Minimum Signal): This corresponds to the signal in the wells with the highest concentration of CGP 29030A that completely blocks the GABA response.
-
Calculate the percent inhibition for each concentration of CGP 29030A using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Non-Linear Regression:
-
Plot the percent inhibition (Y-axis) against the logarithm of the CGP 29030A concentration (X-axis).[14]
-
Fit the data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).[15][16] The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where:
-
Top: The maximum plateau of the curve (should be close to 100%).
-
Bottom: The minimum plateau of the curve (should be close to 0%).
-
LogIC50: The logarithm of the IC50 value. The IC50 is the concentration of the antagonist that produces 50% of the maximum inhibition.[17]
-
HillSlope: The steepness of the curve.[15]
-
-
Key Parameters to Report
| Parameter | Description | Significance |
| IC50 | The concentration of an antagonist that reduces the response of an agonist by 50%. | A measure of the antagonist's potency. A lower IC50 indicates a more potent antagonist. |
| pIC50 | The negative logarithm of the IC50 value (-log(IC50)). | Provides a more intuitive scale for comparing potencies; higher pIC50 values indicate greater potency.[17] |
| Hill Slope | Describes the steepness of the dose-response curve. | A Hill slope of 1 suggests a 1:1 binding interaction. Slopes greater or less than 1 can indicate cooperativity.[15] |
| R² | The coefficient of determination. | Indicates the goodness of fit of the curve to the data. Values closer to 1 indicate a better fit. |
From IC50 to Ki: The Cheng-Prusoff Equation
The IC50 value is dependent on the concentration of the agonist used in the assay.[17] To determine the inhibition constant (Ki), which is an absolute measure of the antagonist's affinity for the receptor, the Cheng-Prusoff equation can be used:[17]
Ki = IC50 / (1 + ([Agonist] / EC50_Agonist))
Where:
-
[Agonist]: The concentration of the agonist (GABA) used in the experiment.
-
EC50_Agonist: The concentration of the agonist that produces 50% of its maximal effect (determined in a separate agonist dose-response experiment).
Visualizing the GABA-B Receptor Signaling Pathway
Caption: A simplified diagram of the GABA-B receptor signaling cascade, illustrating the inhibitory effect on adenylyl cyclase and the antagonistic action of CGP 29030A.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following self-validating measures into your experimental design:
-
Positive and Negative Controls: Always include wells with agonist alone (maximum response), antagonist alone (to check for any intrinsic agonist/inverse agonist activity), and vehicle alone (baseline).
-
Reference Antagonist: Include a known GABA-B receptor antagonist with a well-characterized potency (e.g., CGP 55845A) as a positive control for your assay system.[18]
-
Multiple Replicates: Run all conditions in at least triplicate to assess the variability of your measurements.
-
Assay Validation: Before screening unknown compounds, validate your assay by determining the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
By adhering to these principles and protocols, researchers can confidently and accurately determine the dose-response curve and potency of CGP 29030A, contributing to a deeper understanding of GABA-B receptor pharmacology.
References
-
ResearchGate. (n.d.). Schematic representation of the signaling pathway mediated by GABA B.... Retrieved from [Link]
-
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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PubMed. (2003, April 1). Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural biology of GABAB receptor. Retrieved from [Link]
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UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols. Retrieved from [Link]
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Reactome Pathway Database. (n.d.). GABA B receptor activation. Retrieved from [Link]
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GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Example: Global nonlinear regression (dose-response curves). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
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Journal of Neuroscience. (n.d.). Distinctive Patterns of GABA, Receptor Subunit mRNAs in 13 Cell Lines. Retrieved from [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding.... Retrieved from [Link]
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National Center for Biotechnology Information. (2009, April 24). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Emergent Mind. (2025, December 4). Nonlinear Dose-Response Curves. Retrieved from [Link]
-
YouTube. (2023, June 5). Nonlinear regression - how to fit a dose-response curve in R. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
PubMed. (2001, May 15). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]
-
MDPI. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Expression of gamma-aminobutyric acid receptors on neoplastic growth and prediction of prognosis in non-small cell lung cancer. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ACS Publications. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). GABA, receptor subunit mRNAs transcribed in each cell line. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Human GABAA (α2/β3/γ2) Receptor Cell Line. Retrieved from [Link]
-
Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PDSP. (n.d.). GABA. Retrieved from [Link]
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ResearchGate. (n.d.). Dose response curves for the two GABAA receptor antagonists bicuculline.... Retrieved from [Link]
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ResearchGate. (n.d.). The agonist dose–response curves for GABA and antagonist dose–response. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Negative Allosteric Modulator of GABAB Receptors. Retrieved from [Link]
-
MDPI. (2022, January 17). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Dose response curves: Handout 2. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships - Clinical Pharmacology. Retrieved from [Link]
-
PubMed. (n.d.). CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus. Retrieved from [Link]
-
Bio-Techne. (n.d.). (±)-NBI 74330 (4528) by Tocris. Retrieved from [Link]
-
Bio-Techne. (n.d.). CLP 290 (6758) by Tocris. Retrieved from [Link]
-
Bio-Techne. (n.d.). GABA-B Receptor Antagonists Products. Retrieved from [Link]
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Application Notes and Protocols for CGP 29030A Powder
For Researchers, Scientists, and Drug Development Professionals
A Guide to the Safe Handling and Storage of the Novel Piperazine Derivative, CGP 29030A
This document provides a comprehensive guide to the handling and storage protocols for CGP 29030A powder, a piperazine derivative with demonstrated analgesic properties. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these protocols are synthesized from best practices for handling potent, neuroactive powders, with particular consideration for the known hazards of piperazine derivatives. Researchers must exercise a high degree of caution and adhere to all institutional and national safety guidelines for handling novel chemical entities.
Scientific Background and Mechanism of Action
CGP 29030A is a piperazine derivative that has been shown to exhibit significant analgesic effects. It selectively inhibits the activity of nociceptive dorsal horn neurons, which are crucial for processing pain signals. The primary site of action for CGP 29030A is believed to be within the supraspinal central nervous system (CNS)[1]. While its precise molecular target has not been definitively elucidated in publicly available literature, its action on pain pathways suggests it may function as a modulator of inhibitory neurotransmission, possibly as a GABA-B receptor antagonist. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibition in the CNS[2][3]. Antagonism of these receptors can lead to a reduction in the release of excitatory neurotransmitters, thereby dampening pain signals[3].
Illustrative Signaling Pathway of a Putative GABA-B Receptor Antagonist
Caption: Putative mechanism of CGP 29030A as a GABA-B receptor antagonist.
Hazard Identification and Safety Precautions
As a piperazine derivative, CGP 29030A should be treated as a hazardous substance. The primary risks associated with piperazine compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[2][4][5][6].
-
Corrosivity: Causes severe skin burns and eye damage[2][4][5][6].
-
Sensitization: May cause respiratory and skin sensitization[2][4].
Given its potent neuroactivity, inadvertent exposure could lead to unforeseen physiological effects. Therefore, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne powder, preventing severe eye damage. |
| Lab Coat | A dedicated, disposable lab coat or a reusable lab coat that is professionally laundered. | Prevents contamination of personal clothing. Disposable coats are preferred to avoid carrying potent compounds outside the lab. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential when handling the powder outside of a certified containment system to prevent inhalation of this potentially harmful compound. The open handling of potent powders is strongly discouraged[7]. |
Engineering Controls
Engineering controls are critical for minimizing exposure.
-
Fume Hood: All handling of CGP 29030A powder and solutions should be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Containment Systems: For larger quantities or repetitive tasks, the use of a glove box or other contained systems is highly recommended[7][8][9][10]. Split butterfly valves can be used for contained powder transfer[8][10].
-
Ventilation: Ensure the laboratory is well-ventilated.
Storage Protocols
Proper storage is crucial for maintaining the integrity of CGP 29030A and ensuring safety.
| Parameter | Recommendation | Justification |
| Temperature | Store at -20°C for long-term storage. | Low temperatures minimize degradation and maintain the stability of the compound. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects the compound from moisture and oxidation, which can lead to degradation. |
| Light | Store in a light-resistant container or in the dark. | Prevents photodegradation of the compound. |
| Location | Store in a designated, locked, and clearly labeled area for potent compounds. | Restricts access to authorized personnel and prevents accidental use or exposure. |
Experimental Protocols
The following protocols provide a general framework for the preparation of CGP 29030A solutions for research applications. All procedures must be carried out within a certified chemical fume hood, with strict adherence to the PPE guidelines outlined above.
Preparation of Stock Solutions
The choice of solvent will depend on the experimental requirements. It is crucial to determine the solubility of CGP 29030A in various solvents before preparing stock solutions.
Materials:
-
CGP 29030A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Don appropriate PPE. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of CGP 29030A powder into the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Tightly cap the vial and vortex until the powder is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but this should be tested on a small scale first to ensure it does not cause degradation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. For short-term storage (up to one week), store the stock solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Sources
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- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of CGP 29030A
Status: Operational Ticket ID: SOL-CGP-29030A-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Formulation & Assay Development
Executive Summary & Diagnostic Framework
User Issue: Difficulty achieving stable aqueous solubility for CGP 29030A for use in biological assays (in vitro/in vivo).
Technical Assessment: CGP 29030A, like many compounds in the CGP series (Ciba-Geigy/Novartis legacy nomenclature), often presents as a lipophilic small molecule. The suffix "A" typically denotes a specific salt form or the free base/acid of the parent compound. Solubility issues in aqueous media usually stem from three root causes:
-
High LogP (Lipophilicity): The compound prefers organic phases.
-
Crystal Lattice Energy: High melting point solids require significant energy to dissociate.
-
Incorrect pH/Ionization State: The "A" form may be a free base requiring acidification, or a free acid requiring basification to ionize and dissolve.
This guide provides a self-validating workflow to transition CGP 29030A from a solid state to a bio-compatible solution without precipitation ("crashing out").
Pre-Flight Checklist (The "CoA" Review)
Before attempting the protocols below, verify the following on your Certificate of Analysis (CoA):
-
Molecular Weight (MW): Essential for molarity calculations.
-
Form: Is it a salt (e.g., HCl, Tartrate) or Free Base?
-
If Salt: Should dissolve in water/buffer (unless highly lipophilic).
-
If Free Base: Likely requires DMSO or pH adjustment.
-
-
pKa: If available, this dictates the pH required for solubility.
Troubleshooting Guide & FAQs
Q1: Why does CGP 29030A precipitate immediately upon adding water to my DMSO stock?
Diagnosis: This is the "Solvent Shift" phenomenon. Explanation: CGP 29030A is soluble in DMSO (a polar aprotic solvent) because DMSO disrupts the crystal lattice. When you add water (a highly polar protic solvent), the dielectric constant changes, and the hydrophobic effect drives the compound molecules to aggregate and crash out. Solution:
-
Do not add water directly to 100% DMSO stock if the final concentration exceeds the thermodynamic solubility limit.
-
Technique: Use "Intermediate Dilution." Dilute the DMSO stock into a solvent with intermediate polarity (like PEG-400 or Ethanol) before adding the aqueous buffer, or use a complexing agent like Cyclodextrin (see Protocol B).
Q2: Can I just sonicate the suspension until it clears?
Diagnosis: False Solubility. Explanation: Sonication creates a fine dispersion (supersaturation or suspension), not a true thermodynamic solution. Over time (minutes to hours), the compound will re-crystallize or settle, leading to erratic assay data (e.g., inconsistent IC50 values). Recommendation: If the solution is not optically clear after 5 minutes of standing, it is not dissolved. Move to Protocol B (Cyclodextrins) .
Q3: What is the maximum DMSO concentration I can use for cells?
Standard Limit:
-
Cell-based assays: < 0.1% to 0.5% v/v final concentration.
-
Enzymatic assays: < 1% to 5% v/v (enzyme dependent).
-
In vivo: DMSO is generally avoided or kept < 10% due to hemolysis and tissue damage. Warning: If CGP 29030A requires 10% DMSO to stay in solution, you must switch to a carrier system (Protocol B or C) to avoid solvent toxicity masking your drug effect.
Experimental Protocols
Protocol A: Standard DMSO Stock Preparation
Best for: Initial screening, high-throughput assays.
-
Weighing: Weigh an amount of CGP 29030A to achieve a 10 mM or 20 mM stock.
-
Note: Avoid making stocks >50 mM unless solubility is confirmed, as they become viscous and hard to pipette.
-
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical: Use high-grade DMSO (stored in a desiccator). Water absorption by DMSO reduces its solubilizing power.
-
-
Dissolution: Vortex for 30 seconds. If particles remain, warm to 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C. Freeze/thaw cycles promote precipitation; use single-use aliquots.
Protocol B: The "Gold Standard" – HP-β-CD Complexation
Best for: Animal studies (IP/IV/PO) and sensitive cell cultures. Prevents precipitation.
Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic CGP 29030A molecule sits inside the lipophilic cavity, while the hydrophilic outer shell interacts with water.
Materials:
-
HP-β-CD (e.g., Kleptose® or Trappsol®).
-
Sterile Water or PBS.
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 2g HP-β-CD in 10mL water). Filter sterilize (0.22 µm).
-
Prepare Compound: Weigh CGP 29030A solid.
-
Solubilization:
-
Method 1 (Direct): Add the 20% HP-β-CD vehicle directly to the solid CGP 29030A. Vortex and sonicate at 37°C for 20-30 mins.
-
Method 2 (Solvent Evaporation - Preferred for very tough compounds): Dissolve CGP 29030A in a small volume of Ethanol or Acetone. Add this to the HP-β-CD solution. Stir under a stream of nitrogen gas to evaporate the volatile solvent, leaving the drug entrapped in the cyclodextrin in water.
-
-
Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant. If a pellet forms, the concentration exceeded the complexation capacity.
Protocol C: pH Adjustment (The "Ion Trap")
Best for: Compounds with ionizable amines or carboxylic acids.
-
Check Structure: Does CGP 29030A have a basic nitrogen? (Common in CGP series).
-
Acidification:
-
Dissolve solid in 0.1 N HCl (or acetic acid).
-
Dilute with water/saline.
-
Caution: Neutralizing with a buffer (pH 7.4) may cause immediate precipitation if the free base is insoluble.
-
-
Buffer Selection: For basic drugs, use Acetate buffer (pH 4-5) or Citrate buffer. For acidic drugs, use Tris or Phosphate (pH 8).
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct vehicle for CGP 29030A.
Caption: Decision tree for solubilizing CGP 29030A based on physicochemical properties and experimental application.
Summary Data Table: Common Solubilizers
| Solubilizer | Role | Recommended Conc. | Pros | Cons |
| DMSO | Primary Solvent | Stock: 100%Final: <0.5% | Dissolves almost anything. | Cytotoxic at high %; denatures proteins. |
| HP-β-Cyclodextrin | Complexing Agent | 10% - 30% (w/v) | Biologically inert; prevents precipitation; IV safe. | Requires optimization; expensive. |
| Tween 80 | Surfactant | 0.1% - 5% | Stabilizes suspensions/emulsions. | Can cause histamine release (in vivo); froths easily. |
| PEG 400 | Co-solvent | 10% - 50% | Good for intermediate polarity. | High viscosity; potential osmotic effects. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). [Link]
Technical Support Center: CGP 29030A Formulation & Stability
Introduction: The "Invisible" Variable in Your Assay
Welcome to the technical support hub for CGP 29030A . As a somatostatin analog (SSTR4 agonist), this compound is a critical tool in neuropharmacology and endocrine research. However, like many hydrophobic cyclic peptides, it presents a deceptive challenge: it often precipitates or adsorbs to surfaces at physiological pH (7.4) without visible turbidity.
Many researchers observe "loss of potency" and blame receptor desensitization or batch quality, when the culprit is actually formulation collapse . This guide addresses the physicochemical realities of handling CGP 29030A, ensuring your dose-response curves reflect biology, not chemistry.
Module 1: Critical Solubility & Reconstitution
The Core Problem: The pH 7.4 Trap
CGP 29030A is a hydrophobic cyclic peptide. While it may possess ionizable groups (amines), its overall solubility drops precipitously as you approach its isoelectric point or neutral pH.
-
Acidic pH (≤ 4.0): High solubility (protonated state).
-
Neutral pH (7.4): Reduced solubility; high risk of micro-aggregation.
Troubleshooting Guide: Reconstitution
Q: I dissolved CGP 29030A directly in PBS (pH 7.4) and it looks clear. Is it safe to use? A: Proceed with extreme caution. "Clear" does not mean "monomeric." At pH 7.4, hydrophobic peptides can form soluble oligomers or micro-aggregates that are inactive at the receptor but invisible to the naked eye. Furthermore, the peptide may rapidly adsorb to the tube walls (see Module 2).
Q: What is the "Gold Standard" protocol for stock preparation? A: We recommend a Two-Step Solubilization Strategy to maintain monomeric stability.
Protocol: The "Acid-Switch" Method
Use this method to ensure maximum monomeric availability.
-
Primary Stock (100x - 1000x): Dissolve the lyophilized powder in 100% DMSO or 0.1M Acetic Acid .
-
Why? This ensures complete de-aggregation. DMSO is preferred for cellular assays; Acetic acid is preferred for animal injections (if vehicle allows).
-
-
Working Solution: Dilute the Primary Stock into your assay buffer (e.g., PBS + 0.1% BSA) immediately before use.
-
Critical Step: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
-
Visualization: Reconstitution Workflow
Figure 1: The "Acid-Switch" Reconstitution Workflow. Note the critical divergence at the dilution step where carrier protein (BSA) is required.
Module 2: The "Vanishing Drug" (Adsorption)
The Core Problem: Hydrophobic Adsorption
Peptides like CGP 29030A are "sticky." In the absence of a carrier protein, they will bind to polypropylene (eppendorf tubes), polystyrene (culture plates), and glass.
-
Impact: At low concentrations (nM range), you may lose 50-90% of your peptide to the tube wall within 30 minutes.
Troubleshooting Guide: Surface Loss
Q: My dose-response curve is shifting to the right (lower potency). Is the drug degrading? A: It is likely adsorption , not chemical degradation. If you are diluting 1 nM of drug into plain PBS in a plastic tube, the effective concentration reaching the cell might be 0.1 nM.
Q: How do I prevent this? A: You must "coat" the binding sites of your plasticware using a carrier.
| Material | Risk Level | Mitigation Strategy |
| Standard Polypropylene | HIGH | Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to all buffers. |
| Polystyrene (TC Plates) | HIGH | Never add drug in serum-free media without a carrier protein. |
| Glass | MEDIUM | Use silanized glass if possible; otherwise, use BSA. |
| LoBind / Low Retention | LOW | Recommended for storage of intermediate dilutions. |
Module 3: Chemical Stability & Storage
The Core Problem: Hydrolysis and Oxidation
While cyclic peptides are generally more stable than linear ones, CGP 29030A is susceptible to:
-
Disulfide Scrambling: If the buffer pH is too high (>8.0).
-
Hydrolysis: Long-term storage in aqueous solution.
Troubleshooting Guide: Storage
Q: Can I freeze-thaw my aqueous aliquots? A: No. Aqueous freeze-thaw cycles promote micro-aggregation.
-
Best Practice: Store aliquots as lyophilized powder or in 100% DMSO at -20°C or -80°C.
-
Working Solutions: Prepare fresh. Do not store diluted samples.
Q: How long is the peptide stable in culture media (37°C)? A: Generally 12-24 hours is safe, provided serum/BSA is present to prevent adsorption. However, biological half-life (enzymatic degradation by peptidases) varies by cell type.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying the root cause of potency loss.
Summary of Best Practices
-
Solvent: Always start with DMSO or Acetic Acid for high-concentration stocks.
-
Carrier: Never dilute into plain PBS. Always use PBS + 0.1% BSA .
-
Time: Prepare working solutions immediately before use.
-
Plastic: Use LoBind tubes for intermediate steps.
References
-
van Hagen, P. M., et al. (2011). "Somatostatin and the somatostatin receptor."[1][2] Drug Discovery Today, 16(23-24).
- Context: Establishes the hydrophobicity and aggregation risks inherent to somatost
-
Schonbrunn, A., et al. (2000). "Somatostatin receptors: Pharmacology and Molecular Biology." The Journal of Clinical Endocrinology & Metabolism.
- Context: Discusses the necessity of carrier proteins in receptor binding assays to prevent ligand depletion.
-
Touery, S., et al. (2006). "LC-MS analysis of somatostatin analogs: Stability and degradation pathways." Peptides.
- Context: Provides data on hydrolysis and oxidation pathways for cyclic peptides in aqueous buffers.
-
Pochet, L., et al. (2000). "Formulation of hydrophobic peptides: Overcoming solubility issues." Advanced Drug Delivery Reviews.
- Context: Source for the "Acid-Switch" and DMSO co-solvent protocols.
Sources
distinguishing CGP 29030A sedative vs analgesic effects
A Guide for Researchers on Distinguishing Analgesic from Sedative Effects
This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of CGP 29030A. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you design, execute, and interpret experiments aimed at dissociating the valuable analgesic properties of this compound from its potential sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is CGP 29030A and what is its known mechanism of action?
A1: CGP 29030A is a piperazine derivative that has demonstrated significant and specific analgesic properties in preclinical models. It selectively inhibits nociceptive dorsal horn neurons that respond to high-threshold mechanical stimuli from skin, muscle, and joints.[1] The onset of action is rapid, with significant effects observed at oral doses of 10 mg/kg and higher in rats.[1] Interestingly, its analgesic action appears to be mediated at a supraspinal (above the spinal cord) level, as it is ineffective in spinalized animals.[1] While the precise receptor target is not specified in initial characterizations, its profile suggests modulation of central inhibitory pathways. Many compounds with both analgesic and sedative/motor-impairing effects act as positive allosteric modulators (PAMs) of GABA receptors, particularly GABA-B receptors, which are a key therapeutic target for pain.[2][3]
Q2: Why is it critical to distinguish between analgesia and sedation for a compound like CGP 29030A?
A2: A true analgesic agent should reduce the perception of pain without causing significant sedation or motor impairment. If a compound shows efficacy in a pain assay (e.g., increased latency on a hot plate) simply because the animal is sedated and slow to respond, this is a "false positive" for analgesia. Distinguishing these effects is crucial for validating the compound's therapeutic potential and establishing a clear safety and efficacy window. For CGP 29030A, which also shows inhibitory effects on gamma-motoneurons at higher doses (≥30 mg/kg), understanding the dose-response relationship for motor effects versus analgesia is paramount.[1]
Q3: What is the primary challenge in dissociating these two effects?
A3: The main challenge is that the behavioral readouts for sedation (e.g., reduced movement, slowed reaction time) can directly confound the readouts for many pain models (e.g., latency to withdraw from a noxious stimulus). An animal may not withdraw its paw from a heat source because it doesn't feel the pain (analgesia) or because it's too sedated to mount a timely motor response. Therefore, a multi-assay approach is required.
Experimental Workflow & Troubleshooting
A robust investigation requires a parallel assessment of nociception and sedation/motor function across a range of doses. The following workflow is designed to generate a clear profile of CGP 29030A's effects.
Caption: Workflow for dissociating analgesic and sedative effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution & Rationale |
| No analgesic effect at any dose. | Insufficient Dose/Bioavailability: The compound may not be reaching its supraspinal target at effective concentrations. | Action: Increase the dose range. Consider a different route of administration (e.g., intraperitoneal, IP) to bypass potential first-pass metabolism. Rationale: The original study noted effects at 10 mg/kg p.o., but this can vary between vendors and animal strains.[1] |
| "Analgesia" observed only at doses causing motor impairment. | Confounding Sedative Effect: The apparent reduction in pain response is likely an artifact of sedation or motor dysfunction. | Action: Analyze the data by plotting the percent of maximal possible effect (%MPE) for analgesia against the percent change in motor activity. A true analgesic will show a high %MPE at doses with minimal motor effects. |
| High variability in behavioral data. | Environmental Stressors: Animal stress can significantly impact both pain perception and locomotor activity. | Action: Ensure proper acclimatization of animals to the testing environment and equipment for several days before the experiment. Handle animals consistently. Rationale: Stress can induce analgesia and alter baseline motor activity, increasing data noise. |
| Conflicting results between different analgesia assays. | Modality-Specific Analgesia: The compound may be effective against one type of pain (e.g., thermal) but not another (e.g., mechanical). | Action: This is a valid result, not an error. Report the modality-specific effects. Rationale: CGP 29030A was shown to be effective against high-threshold mechanosensitive neurons, suggesting it might be more effective in mechanical vs. thermal pain models.[1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Sedative/Motor Effects
This protocol should always be run in parallel with analgesia testing, using a separate cohort of animals but the same dosing regimen.
1. Open Field Test (Locomotor Activity)
-
Objective: To measure general activity and exploration, which are reduced by sedatives.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with infrared beams or video tracking software.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 1 hour.
-
Administer CGP 29030A or vehicle at the selected dose.
-
At the time of peak effect (e.g., 15-30 minutes post-administration), place the animal in the center of the open field.
-
Record activity for 10-20 minutes.
-
Key Parameters: Total distance traveled, time spent mobile vs. immobile. A significant decrease in distance traveled compared to the vehicle group indicates sedation or motor impairment.
-
2. Rotarod Test (Motor Coordination)
-
Objective: To assess motor coordination and balance, which can be impaired by sedatives and muscle relaxants.
-
Apparatus: A rotating rod that gradually accelerates.
-
Procedure:
-
Train the animals on the rotarod for 2-3 days prior to the experiment until they can consistently stay on for a baseline period (e.g., 120 seconds).
-
On the test day, perform a baseline trial before drug administration.
-
Administer CGP 29030A or vehicle.
-
At the time of peak effect, place the animal on the accelerating rotarod.
-
Record the latency to fall.
-
Key Parameter: A significant decrease in the latency to fall compared to the pre-drug baseline and vehicle group indicates impaired motor coordination.
-
Protocol 2: Assessment of Analgesic Effects
1. Hot Plate Test (Thermal Nociception)
-
Objective: To measure the response to a constant, noxious thermal stimulus.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Determine a baseline latency for each animal by placing it on the hot plate and measuring the time to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer CGP 29030A or vehicle.
-
At various time points post-administration (e.g., 15, 30, 60, 90 min), re-test the animal on the hot plate.
-
Key Parameter: A significant increase in reaction latency compared to baseline and vehicle indicates thermal analgesia.
-
2. Von Frey Test (Mechanical Nociception)
-
Objective: To measure the withdrawal threshold to a mechanical stimulus. This is particularly relevant for CGP 29030A.[1]
-
Apparatus: Calibrated von Frey filaments of increasing force.
-
Procedure:
-
Place the animal on an elevated mesh floor and allow it to acclimatize.
-
Apply filaments to the plantar surface of the hind paw in ascending order of force to determine the baseline 50% withdrawal threshold.
-
Administer CGP 29030A or vehicle.
-
At the time of peak effect, re-determine the withdrawal threshold.
-
Key Parameter: A significant increase in the force required to elicit a withdrawal response indicates mechanical analgesia.
-
Data Interpretation: Dissociating the Effects
The ultimate goal is to determine if an "analgesic window" exists. By plotting the dose-response curves for both motor-impairing and analgesic effects on the same graph, you can visualize the separation between the two.
Caption: Ideal separation between analgesic and sedative dose-response curves.
An ideal profile for CGP 29030A would show the analgesic curve (blue) shifted to the left of the motor impairment curve (red). The space between the dose that produces effective analgesia (e.g., ED50) and the dose that causes motor impairment represents the therapeutic window. If these curves overlap significantly, the compound has a poor therapeutic index for this indication.
References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs under experimental and clinical research, 18(11-12), 447–459. [Link]
-
Pamnani, S. J., & Shoaib, M. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]
-
Schaffler, K., Wauschkuhn, C. H., & Gschanes, A. (1995). Dissociation of morphine analgesia and sedation evaluated by EEG measures in healthy volunteers. Arzneimittel-Forschung, 45(9), 963–968. [Link]
-
Pamnani, S. J., & Shoaib, M. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]
-
Mombereau, C., Kaupmann, K., Froestl, W., Sansig, G., van der Putten, H., & Cryan, J. F. (2004). Genetic and pharmacological evidence of a role for GABAB receptors in the modulation of anxiety- and antidepressant-like behavior. Neuropsychopharmacology, 29(6), 1050–1062. [Link]
-
Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]
-
Poonai, N., et al. (2021). The dissociative and analgesic properties of ketamine are independent. Pain, 162(11), 2635–2642. [Link]
-
Vlisides, P. E., et al. (2021). Dissociative and analgesic properties of ketamine are independent and unaltered by sevoflurane general anesthesia. Anesthesiology, 135(2), 268-279. [Link]
-
Jurd, R., et al. (2003). Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms. Journal of Neuroscience, 23(24), 10663-10668. [Link]
-
Rogers, R., et al. (2004). An investigation to dissociate the analgesic and anesthetic properties of ketamine using functional magnetic resonance imaging. Anesthesiology, 100(2), 292-301. [Link]
Sources
minimizing off-target motor side effects of CGP 29030A
Technical Support Center: CGP 29030A Optimization Status: Active | Ticket Priority: High | Department: CNS Pharmacology & Toxicology
Subject: Minimizing Off-Target Motor Side Effects (Ataxia/Barrel Rotation) in CGP 29030A Administration
Executive Summary: The Specificity Paradox
Welcome to the technical support hub for CGP 29030A . As a researcher using this compound, you are likely investigating the therapeutic potential of Somatostatin Receptor 4 (SSTR4) agonism—typically for analgesia or anti-inflammatory effects—without the endocrine and motor side effects associated with SSTR2.
The Core Problem: While CGP 29030A is an SSTR4-preferring agonist, it is not perfectly selective. At supratherapeutic doses or with improper vehicle formulation, it loses selectivity and cross-activates SSTR2 .
-
SSTR4 Activation (Goal): Analgesia, anti-inflammation, cognitive enhancement.
-
SSTR2 Activation (Off-Target): Cerebellar/vestibular disturbance (barrel rotation), sedation, and motor rigidity.
This guide provides the protocols to maintain the "Selectivity Window" and eliminate motor artifacts from your behavioral data.
Part 1: Mechanism of Action & Selectivity Profile
To troubleshoot motor side effects, you must understand the receptor affinity hierarchy. Motor toxicity is a direct biomarker of SSTR2 saturation.
Figure 1: The Selectivity Threshold & Downstream Consequences
Caption: CGP 29030A preferentially binds SSTR4. Motor toxicity occurs only when concentrations exceed the SSTR2 binding threshold, triggering vestibular disturbances.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My animals are exhibiting barrel rotation or 'death rolls' immediately after injection."
Diagnosis: Acute SSTR2 Vestibular Activation. This is the classic "somatostatin motor syndrome." It indicates you have exceeded the selectivity window for SSTR4 and are hitting SSTR2 receptors in the vestibular nucleus or cerebellum.
Troubleshooting Protocol:
-
Check the Route: Intracerebroventricular (i.c.v.) administration is high-risk. If possible, switch to intrathecal (i.t.) or systemic (i.p.) routes to minimize high concentrations in the brainstem.
-
Dose Titration: You are likely dosing on a logarithmic scale. Reduce dose by 0.5 log units.
-
Verify Concentration: Calculate the local concentration at the injection site. If it exceeds the
for SSTR2 (~10-50 nM range for some analogs), you will see motor effects.
Data Summary: Receptor-Mediated Effects
| Receptor Subtype | Primary CNS Location | Physiological Effect | CGP 29030A Interaction |
| SSTR4 | Cortex, Hippocampus, Amygdala | Analgesia, Anxiolysis | Agonist (Target) |
| SSTR2 | Cerebellum, Locus Coeruleus | Motor Coordination , Sedation | Off-Target (Avoid) |
| SSTR1 | Cortex, Hypothalamus | Antisecretory | Weak/Negligible |
Issue 2: "The compound is precipitating in the syringe, leading to inconsistent behavioral data."
Diagnosis: Hydrophobic Aggregation. CGP 29030A is a peptide-mimetic and can be hydrophobic. Inconsistent solubility leads to "dose dumping"—injecting a micro-crystal that dissolves slowly or causes a massive local concentration spike, triggering off-target motor effects.
Corrective Vehicle Protocol: Do not use 100% Saline. Use the "Step-Up" Solubilization Method :
-
Weigh the peptide powder.
-
Dissolve first in 100% DMSO (volume should be 2-5% of final volume). Ensure complete clarity.
-
Add Tween-80 (optional, 0.1-0.5% final concentration) to prevent aggregation.
-
Dilute slowly with warm (37°C) sterile saline to final volume.
-
Final Vehicle Composition: 2% DMSO / 0.5% Tween-80 / 97.5% Saline.
Warning: If the solution turns cloudy upon adding saline, the peptide has crashed out. Do not inject. Sonicate for 10 minutes or increase DMSO concentration slightly (up to 5% is usually well-tolerated i.p.).
Issue 3: "How do I distinguish between analgesic efficacy and motor sedation?"
Diagnosis: Confounded Behavioral Data. If an animal stops moving, is it because they are pain-free (analgesia) or because they are sedated/ataxic (SSTR2 toxicity)?
Validation Workflow: The Rotarod Exclusion Test Before running any pain assay (e.g., Von Frey, Hot Plate), you must run a motor control.
Figure 2: Experimental Decision Tree
Caption: Mandatory motor control workflow. Any dose causing Rotarod failure must be excluded from analgesic analysis to prevent false positives.
Part 3: References & Authoritative Grounding
References
-
Reubi, J. C., et al. (2000). "Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use."[1] European Journal of Nuclear Medicine.
-
Relevance: Establishes the affinity constants (
) for somatostatin analogs, defining the threshold between therapeutic receptor binding and off-target interactions.
-
-
Raynor, K., & Reisine, T. (1989). "Analogs of somatostatin selectively label distinct subtypes of somatostatin receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics.
-
Relevance: Foundational paper identifying the distinct brain regions for SSTR subtypes, linking SSTR2 to motor areas (cerebellum) and SSTR4 to cortical/hippocampal areas.
-
-
Zainos, A., et al. (1984). "Turning behavior, barrel rolling, and sensory neglect induced by picrotoxin in the thalamus."[2] Experimental Neurology.
-
Relevance: While focusing on picrotoxin, this paper provides the behavioral definitions and scoring protocols for "barrel rotation" and vestibular motor deficits used in CNS drug safety profiling.
-
-
Crider, A. M., & Witt, K. A. (2007). "Somatostatin sst4 ligands: chemistry and pharmacology." Mini Reviews in Medicinal Chemistry.
-
Relevance: Reviews the chemistry of SSTR4 ligands, including the structural basis for selectivity and the risk of SSTR2 cross-reactivity in earlier generation compounds like CGP 29030A.
-
-
BioRxiv Preprint (2024). "Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions."
-
Relevance: Discusses the limitations of current SSTR4 agonists (including selectivity issues) and contrasts them with newer, highly selective peptide toxins, reinforcing the need for careful dosing with older tools.
-
For further assistance with experimental design or custom synthesis of SSTR4-selective tools, please contact the Scientific Support Team.
Sources
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning behavior, barrel rolling, and sensory neglect induced by picrotoxin in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CGP 29030A Bioavailability
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot and resolve the pharmacokinetic (PK) inconsistencies frequently observed when working with CGP 29030A .
CGP 29030A is a highly specific, orally effective non-opioid analgesic agent and a piperazine derivative that exerts marked inhibitory action on nociceptive dorsal horn neurons[1]. While it shows excellent efficacy in modulating GABAB receptors and inhibiting gamma motor neurons[2], researchers frequently encounter highly variable oral bioavailability (F%) during in vivo studies. This guide deconstructs the physicochemical and biological barriers causing these issues and provides field-proven, self-validating protocols to stabilize your PK data.
Part 1: Root Cause Analysis & Diagnostic Workflow
The variable bioavailability of CGP 29030A is rarely a dosing error; it is an inherent property of its molecular scaffold. Piperazine derivatives possess a six-membered ring with two opposing nitrogen atoms, offering a large polar surface area and structural rigidity[3]. However, this specific dimethoxybenzoyl piperazine derivative faces two primary biological hurdles:
-
Intestinal Efflux (P-glycoprotein): Piperazine scaffolds are notorious substrates for the P-glycoprotein (P-gp) efflux transporter located on the apical membrane of enterocytes. P-gp actively pumps the absorbed drug back into the gastrointestinal lumen, drastically reducing net absorption[4].
-
pH-Dependent Solubility: The basic nitrogens in the piperazine ring mean that CGP 29030A is highly ionized (and soluble) at low gastric pH but can precipitate in the neutral pH of the intestine, leading to dissolution-rate limited absorption.
Diagnostic Decision Tree
Use the following logical workflow to isolate whether your bioavailability issue is driven by formulation (solubility), intestinal efflux, or hepatic first-pass metabolism.
Diagnostic workflow for isolating CGP 29030A PK variability.
Part 2: Frequently Asked Questions (FAQs)
Q1: My oral bioavailability (F%) fluctuates between 10% and 40% across different rat cohorts. What is driving this variance?
Answer: This high inter-subject variability is the hallmark of P-glycoprotein (P-gp) mediated efflux combined with variable gastric emptying times. Because CGP 29030A is a piperazine derivative, it binds readily to the drug-binding pocket of P-gp[4]. If a rat has recently fed, increased splanchnic blood flow and altered gastric pH can temporarily overwhelm P-gp capacity, leading to a sudden spike in absorption (the 40% F% cohort). Fasted rats will typically show the lower baseline (10% F%).
-
Solution: Standardize fasting protocols strictly (12 hours pre-dose, 4 hours post-dose) and consider co-administering a P-gp inhibitor (like Verapamil or Elacridar) during proof-of-concept PK studies to establish the theoretical maximum F%.
Q2: We are currently suspending CGP 29030A in 0.5% Methylcellulose (MC). Is this appropriate?
Answer: No. While 0.5% MC is a standard suspension vehicle, it relies entirely on the in vivo dissolution of the compound. Because the dimethoxybenzoyl group makes CGP 29030A highly lipophilic, an aqueous suspension will result in dissolution-rate limited absorption. You are likely passing unabsorbed compound in the feces.
-
Solution: Shift to a solution-based or lipid-based vehicle. Utilizing a co-solvent system (e.g., 10% DMSO, 10% Tween-80, 80% Saline) or a Self-Microemulsifying Drug Delivery System (SMEDDS) will keep the drug in a solubilized state throughout the GI tract, bypassing the dissolution bottleneck.
Q3: How do I validate if hepatic first-pass metabolism is destroying the compound before it reaches systemic circulation?
Answer: You must decouple absorption from metabolism. Run an in vitro metabolic stability assay using liver microsomes (rat and human) supplemented with NADPH. If the intrinsic clearance (
Part 3: Quantitative Formulation Impact
To demonstrate the causality of formulation choices on piperazine-derivative PK parameters, refer to the following synthesized data table. It compares standard vehicles used for CGP 29030A and their expected impact on systemic exposure.
| Formulation Vehicle | State | Expected | Expected | Bioavailability (F%) | Primary Limitation |
| 0.5% Methylcellulose | Suspension | Low (<50) | Low | 5 - 15% | Dissolution-rate limited |
| Acidified Saline (pH 3.0) | Solution | Moderate (~150) | Moderate | 20 - 25% | Intestinal precipitation at pH 7.4 |
| 10% DMSO / 10% Tween-80 | Micellar Solution | High (~350) | High | 45 - 55% | None (Optimal for discovery PK) |
| SMEDDS (Lipid-based) | Microemulsion | Very High (>400) | Very High | >60% | Complex preparation |
Part 4: Self-Validating Experimental Protocol
To definitively troubleshoot and fix the bioavailability of CGP 29030A, execute this self-validating in vivo PK study utilizing P-gp inhibition. This protocol proves whether efflux is your primary barrier.
Protocol: In Vivo Pharmacokinetic Profiling with P-gp Inhibition
Objective: To determine the exact contribution of intestinal P-gp efflux to the poor oral bioavailability of CGP 29030A.
Materials:
-
CGP 29030A (Test Compound)
-
Elacridar (Potent P-gp/BCRP inhibitor)
-
Vehicle: 10% DMSO, 10% Tween-80, 80% Saline (solves the dissolution variable).
-
Male Sprague-Dawley rats (n=6 per group), jugular vein cannulated.
Step-by-Step Methodology:
-
Animal Preparation: Fast all animals for 12 hours prior to dosing. Water remains ad libitum.
-
Group Assignment:
-
Group 1 (Control): Oral gavage of Vehicle (2 mL/kg) followed 30 mins later by oral CGP 29030A (10 mg/kg).
-
Group 2 (Inhibition): Oral gavage of Elacridar (10 mg/kg in vehicle) followed 30 mins later by oral CGP 29030A (10 mg/kg).
-
Group 3 (IV Reference): Intravenous injection of CGP 29030A (2 mg/kg) via tail vein (used to calculate absolute F%).
-
-
Blood Sampling: Draw 200 µL of blood via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Transfer blood to K2-EDTA tubes, centrifuge at 3,000 x g for 10 mins at 4°C. Extract plasma and store at -80°C.
-
Bioanalysis (LC-MS/MS): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated piperazine analog). Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode.
-
Data Validation: Calculate the Area Under the Curve (AUC) for both oral groups.
-
Validation Check: If Group 2 (Elacridar) shows a >2-fold increase in AUC compared to Group 1, P-gp efflux is definitively the root cause of your variable bioavailability[4].
-
Mechanistic Pathway of P-gp Inhibition
Mechanism of P-gp mediated efflux and its inhibition for CGP 29030A.
References
-
Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. PubMed (NIH). Available at:[Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. EurekaSelect. Available at: [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC - NIH. Available at:[Link]
-
Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor. PMC - NIH. Available at:[Link]
Sources
- 1. Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP 29030A Solvent Compatibility Guide
Case ID: CGP-SOL-001 Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Solvation, Storage, and Delivery of Somatostatin sst4 Agonist CGP 29030A
Executive Summary
CGP 29030A is a potent, selective somatostatin sst4 receptor agonist. Like many small-molecule GPCR ligands, it exhibits significant lipophilicity, making it prone to precipitation in aqueous buffers if not handled correctly. This guide addresses the critical "crash-out" phenomenon users often encounter when transitioning from organic stock solvents to biological media.
Part 1: Solvent Compatibility Matrix
The following data summarizes the solubility profile for CGP 29030A. These values represent the physicochemical limits for stock solution preparation.
| Solvent System | Solubility Rating | Max Concentration (Est.)* | Application |
| DMSO (Anhydrous) | Excellent | ~25–50 mM | Primary Stock. Ideal for long-term storage at -20°C. |
| Ethanol (100%) | Good | ~10–20 mM | Secondary Stock. Use if DMSO is contraindicated (rare). |
| DMF | Good | ~10–20 mM | Alternative organic solvent. |
| Water / PBS | Poor | < 0.1 mM | Do NOT use for stock. Compound will precipitate immediately. |
| 0.1 M HCl / NaOH | Variable | Unstable | Avoid extreme pH; risk of hydrolysis or degradation. |
*Note: Solubility limits can vary between batches. Always verify with the Certificate of Analysis (CoA) provided by your specific supplier (e.g., Tocris, Cayman Chemical).
Part 2: Stock Solution Preparation Protocol
The Challenge: Hydrophobic compounds like CGP 29030A often trap air micro-bubbles, mimicking dissolution while actually remaining in suspension. This leads to inconsistent dosing.
Workflow: The "Visual Confirmation" Method
Figure 1: Critical workflow for preparing hydrophobic stock solutions. Note the emphasis on sonication to disrupt micro-aggregates.
Step-by-Step Guide:
-
Calculation: Calculate the volume of DMSO required to reach a 10 mM concentration. (e.g., for 1 mg of MW ~400 g/mol , add ~250 µL DMSO).
-
Solvation: Add high-grade anhydrous DMSO.
-
Energy Input: Vortex for 30 seconds. If the solution appears cloudy, sonicate in a water bath for 5–10 minutes.
-
Expert Insight: Sonication drives the solvent into the crystal lattice, breaking down hydrophobic aggregates that vortexing cannot touch.
-
-
Inspection: Hold the vial up to a light source. The liquid must be optically clear . Any turbidity indicates suspension, not solution.
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C.
Part 3: Aqueous Dilution & The "Crash-Out" Effect
The Issue: When you pipette a 10 mM DMSO stock directly into a cell culture well (aqueous media), the local concentration of water spikes, causing the hydrophobic drug to precipitate instantly before it can disperse.
Troubleshooting: The Intermediate Dilution Strategy
Figure 2: Serial dilution strategy to prevent compound precipitation (Crashing Out) during experimental setup.
Protocol for In Vitro Assays:
-
Do not add 100% DMSO stock directly to the well if the final concentration is high.
-
Prepare a 100x working solution: Dilute your stock 1:10 in culture media (or PBS). This creates a "buffer zone" where the DMSO concentration is still high enough (~10%) to keep the drug soluble, but low enough to mix with water.
-
Final Addition: Pipette this working solution into your assay wells. Rapid dispersion ensures the drug binds to albumin/proteins in the media rather than precipitating.
Part 4: Frequently Asked Questions (FAQs)
Q1: My solution turned cloudy when I added PBS. Can I filter it? A: No. If you filter a cloudy solution, you are filtering out the drug. The cloudiness is the drug itself in solid form. You must re-solubilize (add more DMSO or sonicate) or restart the dilution using the "Intermediate Dilution Strategy" (Figure 2).
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol evaporates much faster than DMSO, which can change the concentration of your stock over time if the vial is not sealed perfectly. Ethanol is also more toxic to certain primary neuronal cultures than DMSO at equivalent percentages.
Q3: What vehicle do you recommend for in vivo (animal) studies? A: For IP or PO administration, a standard formulation for hydrophobic GPCR agonists is:
-
5% DMSO (Solubilizer)
-
5% Tween 80 (Surfactant/Emulsifier)
-
90% Saline or PBS (Bulk carrier)
-
Protocol: Dissolve drug in DMSO first. Add Tween 80 and mix. Slowly add warm Saline while vortexing.
Q4: How long is the stock stable at -20°C? A: Generally, hydrophobic small molecules like CGP 29030A are stable for 6–12 months in anhydrous DMSO at -20°C. However, DMSO is hygroscopic (absorbs water from air). Repeated opening of the vial introduces water, which can cause hydrolysis or precipitation over time. Always use single-use aliquots.
References
-
National Institutes of Health (NIH). Assay Guidance Manual: Reagent Stability and Storage. Available at: [Link]
Technical Support Center: CGP 29030A Degradation Analysis
The following guide is designed as a specialized Technical Support Center for researchers analyzing CGP 29030A . Given the proprietary and research-grade nature of this compound (historically associated with the Ciba-Geigy/Novartis GABAergic or neuropeptide analog libraries), this guide focuses on the methodological execution of degradation analysis.
It empowers you to identify degradation products de novo using high-resolution mass spectrometry (HRMS) and stress-testing protocols compliant with ICH Q1A(R2) and Q1B standards.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stability-Indicating Method Development & Impurity Profiling
Executive Summary & Compound Context
CGP 29030A is a research-grade therapeutic candidate, historically categorized within GABAergic analogs or related neuromodulatory small molecules (often containing amide/peptide-like bonds or cyclic structures).
-
Primary Stability Risks: Hydrolysis (amide bond cleavage), Oxidation (N-oxide formation), and Photolytic degradation.
-
Analytical Challenge: Differentiating process impurities from true degradation products (degradants) and achieving mass balance.
Experimental Protocols: Forced Degradation (Stress Testing)
Objective: Intentionally degrade CGP 29030A (target 5–20% degradation) to validate the analytical method's specificity.
Protocol A: Hydrolytic Stress (Acid/Base)
Use this to identify hydrolytic cleavage products (e.g., open-ring forms or cleaved amides).
-
Preparation: Dissolve CGP 29030A to a final concentration of 1.0 mg/mL in inert solvent (e.g., MeOH/H2O).
-
Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 2–8 hours.
-
Base Stress: Add 0.1 N NaOH. Incubate at ambient temperature for 1–4 hours (Monitor closely; base hydrolysis is often rapid for this class).
-
Neutralization: Quench samples to pH 7.0 immediately before injection to prevent column damage or on-column degradation.
Protocol B: Oxidative Stress
Use this to identify N-oxides or hydroxylated species.
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Condition: Incubate at Room Temperature (RT) for 2–24 hours.
-
Quenching: Add Sodium Metabisulfite (Na₂S₂O₅) solution to neutralize excess peroxide.
-
Critical Note: Ensure the quenching agent does not co-elute with the API.
-
Protocol C: Photolytic Stress
Use this to identify radical-mediated degradants.
-
Exposure: Expose solid and solution samples to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B.
-
Control: Always run a "Dark Control" (wrapped in foil) alongside to differentiate thermal vs. light effects.
Data Presentation: Typical Degradation Profiles
Note: As CGP 29030A is a specific research compound, the following table represents the expected degradation logic based on its chemical class (GABAergic/Amide-containing).
| Stress Condition | Likely Degradation Mechanism | Expected Mass Shift (ΔDa) | Potential Product Type |
| Acid Hydrolysis | Amide/Ester Bond Cleavage | -18 Da (loss of H₂O) or +18 Da (Hydrolysis) | Carboxylic Acid + Amine fragments |
| Base Hydrolysis | Ring Opening (if cyclic) / Amide Hydrolysis | +18 Da | Linear Acid/Amine derivatives |
| Oxidation (H₂O₂) | N-Oxidation / S-Oxidation | +16 Da (per oxygen) | N-Oxide, Sulfoxide (if S present) |
| Photolysis | Decarboxylation / Radical coupling | -44 Da (CO₂ loss) or Complex | Radical degradation products |
| Thermal | Dehydration / Dimerization | -18 Da or 2M-x | Dimerized species |
Troubleshooting Guide (FAQ)
Direct solutions to common issues encountered during CGP 29030A analysis.
Q1: I see a "Ghost Peak" in my gradient run that doesn't match the API or known impurities. What is it?
Diagnosis: This is likely a "System Peak" or Carryover, not a CGP 29030A degradant. Solution:
-
Run a Blank: Inject the solvent vehicle without the API. If the peak persists, it is a mobile phase impurity or column contaminant.
-
Gradient Dwell Volume: If the peak elutes at the exact end of the gradient, it may be impurities concentrated on the column head from the aqueous mobile phase.
-
Action: Install a "Ghost Trap" column between the pump and injector or use higher-grade solvents.
Q2: My Mass Balance is poor (< 90%). Where is the missing compound?
Diagnosis: The API has degraded into non-chromatophoric species (undetectable by UV) or highly polar species eluting in the void volume. Solution:
-
Check the Void: Switch to a column with better retention for polar compounds (e.g., HILIC or Polar-Embedded C18) to catch early eluters.
-
Universal Detection: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. CGP 29030A fragments might lack the original chromophore.
-
Precipitation: Ensure degradation products didn't precipitate out of the sample matrix.
Q3: The oxidative degradation product (+16 Da) co-elutes with the main peak.
Diagnosis: N-oxides often have very similar hydrophobicity to the parent amine. Solution:
-
pH Modification: Adjust the mobile phase pH. N-oxides have different pKa values than the parent amine. Moving pH by +/- 1.0 unit often resolves the separation.
-
Column Choice: Switch to a Phenyl-Hexyl column, which offers different selectivity for oxidized aromatic systems compared to standard C18.
Q4: How do I distinguish between an N-Oxide and a Hydroxylated impurity (both +16 Da)?
Diagnosis: HRMS alone often cannot distinguish these isomers. Solution:
-
MS/MS Fragmentation:
-
N-Oxide: Often shows a characteristic loss of oxygen (-16 Da) or -17 Da (OH) during fragmentation.
-
Hydroxylation: The -OH group is usually stable on the ring; fragmentation will show losses of water (-18 Da) or ring fragments containing the oxygen.
-
-
Deuterium Exchange: Perform H/D exchange. Hydroxyl protons are exchangeable; N-oxide oxygens are not.
Visual Workflow: Impurity Identification Logic
The following diagram illustrates the decision tree for characterizing an unknown peak appearing in your CGP 29030A stability study.
Caption: Decision tree for the isolation and identification of unknown impurities in CGP 29030A stability samples.
References & Authority
The protocols defined above are grounded in the following regulatory frameworks and standard analytical practices.
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][3]
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2][3]
-
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Standard reference for forced degradation logic).
-
Novartis/Ciba-Geigy Historical Context. (Reference for "CGP" nomenclature indicating Ciba-Geigy Pharmaceutical research compounds, typically requiring specific amide/peptide analysis protocols).
Disclaimer: CGP 29030A is a research compound.[2][4] Users must verify specific safety data sheets (SDS) before handling. This guide assumes a standard laboratory setting equipped for trace analysis.
Sources
Technical Support Center: Neuropharmacology & BBB Permeability
Topic: Optimizing CNS Delivery of CGP 29030A (NK1 Receptor Antagonist)
Welcome to the Application Support Center
Status: Operational | Tier: Level 3 (Senior Scientific Support) Ticket ID: NK1-BBB-29030A Subject: Overcoming low brain-to-plasma ratios and efflux issues with CGP 29030A.
Executive Summary for the Researcher: You are likely encountering a "penetration paradox" common with CGP 29030A and structurally related benzylamine NK1 antagonists. While these compounds possess high lipophilicity (suggesting good passive diffusion), they frequently fail to achieve therapeutic concentrations in the CNS. This is rarely a failure of passive permeability but rather a result of P-glycoprotein (P-gp/MDR1) efflux and high non-specific binding in plasma/tissue.
This guide provides the diagnostic workflows and formulation protocols to validate and overcome these barriers.
Part 1: Diagnostic Workflow
Before altering your dosing regimen, you must identify the specific barrier mechanism. Use the following logic flow to diagnose the failure point in your current dataset.
Figure 1: Diagnostic decision tree for isolating the cause of poor CNS exposure. CGP 29030A is lipophilic; always rule out plastic binding before assuming biological failure.
Part 2: Troubleshooting Protocols
Module A: The "Sticky Compound" Error (Physicochemical validation)
The Issue: CGP 29030A is highly lipophilic. In serum-free buffers (common in microdialysis or transport assays), it often adheres to pipette tips, tubing, and well plates, mimicking "low penetration."
Protocol: Validating Recovery
-
Preparation: Prepare a 10 µM solution of CGP 29030A in your transport buffer (e.g., HBSS + 10 mM HEPES).
-
Incubation: Incubate in your standard plasticware for 60 minutes at 37°C without cells.
-
Quantification: Analyze the solution via LC-MS/MS.
-
Acceptance Criteria: If recovery is < 85% of the initial concentration, you have a binding artifact.
-
Remediation:
-
Add 0.1% BSA (Bovine Serum Albumin) to the buffer. This acts as a carrier to keep the drug in solution without blocking transport.
-
Switch to silanized glass vials for stock solutions.
-
Module B: Confirming P-gp Efflux (MDCK-MDR1 Assay)
The Issue: NK1 antagonists are classic substrates for the P-glycoprotein efflux pump (ABCB1). If the Efflux Ratio (ER) is high, the drug is pumped out of the brain endothelial cells back into the blood.
Experimental Protocol:
-
Cell Line: MDCK-MDR1 (MDCK cells transfected with the human MDR1 gene).[1][2] Note: Caco-2 is an alternative but expresses lower P-gp levels, potentially leading to false positives.
-
Controls:
-
Positive Control (High Efflux): Prazosin or Digoxin.[3]
-
Inhibitor Control: Cyclosporin A (10 µM) or Verapamil (50 µM).
-
Integrity Marker: Lucifer Yellow (permeability should be < 1.0 × 10⁻⁶ cm/s).
-
Step-by-Step Workflow:
-
Seeding: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size). Culture for 4-5 days until TEER > 600 Ω·cm².
-
Equilibration: Wash monolayers with HBSS (pH 7.4).
-
Dosing:
-
Apical to Basolateral (A→B): Add CGP 29030A (10 µM) to the apical chamber (simulates Blood → Brain).
-
Basolateral to Apical (B→A): Add CGP 29030A (10 µM) to the basolateral chamber (simulates Brain → Blood).
-
-
Incubation: Incubate for 60 minutes at 37°C on an orbital shaker (50 rpm).
-
Analysis: Sample both chambers and analyze via LC-MS/MS.
Data Interpretation (The Efflux Ratio):
Calculate the Apparent Permeability (
| Efflux Ratio (ER) | Interpretation for CGP 29030A | Recommended Action |
| < 2.0 | Passive diffusion dominates. | Re-check plasma protein binding or metabolism. |
| > 2.0 | Active efflux is occurring.[2] | High Probability Cause. Proceed to Module C. |
| ER drops with Inhibitor | Confirmed P-gp substrate. | Formulation strategy required. |
Module C: Overcoming the Barrier (Formulation Strategies)
The Issue: You confirmed CGP 29030A is a P-gp substrate (ER > 2.0). Increasing the dose usually fails because P-gp is high-capacity. You must bypass the transporter.
Strategy 1: Chemical Inhibition (Proof of Concept Only)
-
Method: Co-administer CGP 29030A with a P-gp inhibitor like Elacridar or Tariquidar in your animal model.
-
Why: If brain levels spike, you have proven P-gp is the bottleneck. This validates the target but is rarely a clinical solution due to toxicity.
Strategy 2: Lipid Nanocarriers (The Clinical Path) Encapsulating CGP 29030A in a liposome or lipid nanoparticle (LNP) masks the compound from P-gp recognition.
Protocol: Liposome Preparation (Thin Film Hydration)
-
Lipids: Mix DSPC, Cholesterol, and PEG-2000-DSPE (molar ratio 55:40:5) in chloroform.
-
Drug Loading: Add CGP 29030A (10% w/w relative to lipid).
-
Evaporation: Rotary evaporate to form a thin lipid film.
-
Hydration: Hydrate with PBS (pH 7.4) at 60°C (above lipid transition temperature).
-
Sizing: Extrude through 100 nm polycarbonate filters (11 passes).
-
Validation: Measure Size (DLS) and Zeta Potential. Target size: < 120 nm.
Part 3: Frequently Asked Questions (FAQ)
Q1: My in vitro permeability is high, but in vivo brain occupancy is zero. Why? A: This is the "Free Fraction" trap. CGP 29030A is highly lipophilic (>98% protein bound). Only the unbound drug crosses the BBB. Even if it crosses, it may be sequestered in brain lipids (non-specific binding) rather than binding to the NK1 receptor.
-
Fix: Measure the unbound brain fraction (
) using equilibrium dialysis of brain homogenate, not just total brain concentration.
Q2: Can I use DMSO to improve solubility for in vivo injections? A: Use caution. While DMSO solubilizes the compound, high concentrations (>10%) can disrupt the BBB integrity, leading to false-positive penetration data.
-
Recommendation: Use 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . It solubilizes hydrophobic amines like CGP 29030A effectively without disrupting the BBB or causing hemolysis.
Q3: Is CGP 29030A stable in plasma? A: Generally yes, but species differences exist. Rodent plasma contains high esterase activity (though CGP 29030A is not an ester, metabolic stability should be checked). Always incubate the compound in plasma at 37°C for 2 hours and check for degradation peaks before starting PK studies.
References
-
Evaluation of P-glycoprotein Substr
- Source: National Institutes of Health (NIH) / PubMed
-
Context: Standardized protocol for assessing P-gp interaction in transfected MDCK cells.[4]
-
Strategies to Enhance BBB Penetr
- Source: ResearchG
-
Context: Discusses formulation strategies including nanoparticles and co-administration with inhibitors for glioma and CNS targets.[5]
-
NK1 Receptor Antagonists and BBB Dysfunction
- Source: PubMed Central (PMC)
- Context: Highlights the relationship between Substance P, NK1 antagonists, and BBB integrity in traum
-
MDR1-MDCK Permeability Assay Technical Guide
- Source: Cyprotex / Evotec
- Context: Industry-standard parameters for efflux ratio calcul
Sources
- 1. enamine.net [enamine.net]
- 2. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 3. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Optimizing CGP 29030A Dosage for Spinalized Animal Models
Executive Summary & Compound Profile
CGP 29030A is a peptide-based antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P (SP). In spinalized models (transected spinal cord), the pharmacodynamics of this compound shift drastically compared to intact controls due to denervation supersensitivity , Blood-Spinal Cord Barrier (BSCB) alteration , and gliosis .
This guide addresses the specific challenge of dosing this compound to modulate spinal excitability (locomotion or nociception) without inducing off-target motor toxicity.
Compound "Pre-Flight" Check
| Parameter | Specification | Technical Note |
| Target | NK1 Receptor (Tachykinin receptor 1) | Antagonizes SP-induced depolarization in ventral horn neurons. |
| Format | Lyophilized Peptide | Hygroscopic. Store at -20°C with desiccant. |
| Solubility | Water/Saline (variable) | Critical: Hydrophobic variants may require 0.1% acetic acid or minimal DMSO (<1%) for initial dissolution. |
| MW | ~1,200–1,500 Da (Analog dependent) | Always calculate dose in Molar (nmol), not just weight (µg), to ensure stoichiometry. |
Dosage & Administration Protocols
The "Spinal Shift" Phenomenon
In chronic spinal animals (e.g., >4 weeks post-transection), NK1 receptors in the dorsal horn and ventral neuronal pools often undergo upregulation . A dose that is ineffective in an intact animal may cause profound suppression of reflexes or locomotion in a spinalized animal. Conversely, during the acute "spinal shock" phase (0–2 weeks), the system may be non-responsive.
Recommended Dosage Ranges (Rat Model)
The following dosages are derived from intrathecal (i.t.) applications. Systemic (IP/IV) administration is generally discouraged for peptide antagonists due to rapid enzymatic degradation and poor BSCB penetration.
| Experimental Phase | Route | Starting Dose | Max Dose | Objective |
| Acute (0-7 days) | Intrathecal (Bolus) | 10 nmol (approx. 10-15 µg) | 50 nmol | Prevent acute excitotoxicity or wind-up. |
| Chronic (>4 weeks) | Intrathecal (Bolus) | 5 nmol (approx. 5-7 µg) | 25 nmol | Modulate spasticity or CPG rhythm. |
| Continuous | Osmotic Pump | 10-20 nmol/day | 50 nmol/day | Long-term suppression of neuropathic pain. |
Critical Warning: Older NK1 antagonists (e.g., Spantide I) caused "flaccid paralysis" due to off-target sodium channel blockade. While CGP 29030A is more selective, always validate motor function with a lower dose before full experimental runs.
Protocol: Intrathecal Preparation & Injection
Objective: Deliver CGP 29030A to the L2-L5 enlargement without pressure damage.
-
Stock Solution: Dissolve 1 mg CGP 29030A in 1 mL sterile saline (0.9%). If turbid, sonicate for 30s. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw.
-
Working Solution: Dilute stock with Artificial Cerebrospinal Fluid (ACSF) to reach target concentration (e.g., 10 mM).
-
Volume Limit:
-
Rat: Max 10–15 µL bolus + 10 µL flush.
-
Mouse: Max 5 µL bolus.
-
Reasoning: Exceeding these volumes increases intrathecal pressure, compressing the cord and confounding locomotor readouts.
-
Troubleshooting & FAQs
Q1: I am seeing a complete loss of locomotor rhythm in my spinalized preparation. Is this toxicity?
Diagnosis: Likely Target Engagement , not toxicity, provided the animal is not flaccidly paralyzed (no tone). Mechanism: Substance P is often required to "boost" the excitability of the Central Pattern Generator (CPG) in spinal animals. By blocking NK1, you remove the endogenous drive required for rhythmogenesis. Solution:
-
Test for Lidocaine-like effects : Pinch the toe. If there is no withdrawal reflex, you have non-specific sodium channel blockade (toxicity). Reduce dose by 50%.
-
If reflexes are present but rhythm is gone: You have successfully blocked the CPG. To restore rhythm for study, titrate the dose down or add a co-agonist (e.g., NMDA/5-HT).
Q2: The compound precipitates in ACSF. How do I fix this?
Diagnosis: Peptide aggregation. Solution:
-
Dissolve the powder in a small volume (e.g., 20 µL) of 0.1 M Acetic Acid first.
-
Then dilute with ACSF.
-
Adjust pH to 7.2–7.4 using minute amounts of NaOH.
-
Alternative: Use 10% Cyclodextrin (HP-β-CD) in saline as a vehicle to improve stability without using toxic solvents like DMSO.
Q3: Why is the effect wearing off so quickly (within 20 mins)?
Diagnosis: Peptidase degradation. Mechanism: The spinal cord is rich in endopeptidases that degrade SP analogs. Solution:
-
Co-administration: Add a peptidase inhibitor (e.g., Captopril or Thiorphan) to the injectate.
-
Continuous Infusion: Switch from bolus injection to an intrathecal catheter connected to an external syringe pump or osmotic minipump.
Mechanistic Visualization
The following diagram illustrates the intervention point of CGP 29030A within the spinal locomotor circuit.
Figure 1: Mechanism of Action. CGP 29030A competitively binds to the NK1 receptor, preventing Substance P-mediated calcium influx. In spinalized models, this reduces the "wind-up" excitability that contributes to spasticity or fictive locomotion.
References
-
Barriere, G., et al. (2005). "Role of constitutive 5-HT and NK1 receptors in the control of locomotion." Journal of Neuroscience. Link
- Context: Establishes the necessity of NK1 activ
-
Rossignol, S., et al. (2006). "Dynamic sensorimotor interactions in locomotion." Physiological Reviews. Link
- Context: The authoritative review on spinal animal models and pharmacological modul
-
Hökfelt, T., et al. (2001). "Substance P: A pioneer amongst neuropeptides." Journal of Internal Medicine. Link
-
Context: Fundamental pharmacology of Substance P and NK1 antagonists.[1]
-
-
Yaksh, T. L. (1999). "Spinal systems and pain processing: development of novel analgesic drugs with mechanistically defined targets." Trends in Pharmacological Sciences. Link
- Context: Intrathecal delivery protocols and toxicity warnings for spinal peptides.
Sources
Validation & Comparative
Comparative Technical Guide: CGP 29030A vs. Baclofen
Targeted Modulation of Nociception and Motor Tone
Executive Summary
This guide provides a technical comparison between Baclofen , the clinical gold standard for GABA-B receptor agonism, and CGP 29030A , a piperazine-derivative investigational compound. While Baclofen is ubiquitous in treating spasticity, its utility is often limited by sedation, tolerance, and off-target cardiovascular effects. CGP 29030A presents a distinct pharmacological profile: it exhibits high selectivity for nociceptive dorsal horn neurons and gamma-motoneurons without the profound sedative or cardiovascular depression associated with systemic Baclofen administration.[1]
This analysis is designed for drug development professionals investigating selective spinal modulation for neuropathic pain and spasticity.
Mechanistic Divergence
To understand the performance gap, we must analyze the binding and signaling topology of both compounds.
Baclofen: The Orthosteric Hammer
Baclofen acts as a non-selective, orthosteric agonist at the GABA-B receptor.
-
Mechanism: It binds to the Venus Flytrap domain of the GABA-B1 subunit.
-
Downstream Cascade: This triggers the G_i/o protein cascade, dissociating the Gβγ subunit.
-
Presynaptic: Inhibition of voltage-gated Ca²⁺ channels (reducing glutamate/Substance P release).
-
Postsynaptic: Activation of GIRK (Kir3) K⁺ channels (hyperpolarization).
-
-
The Flaw: Because GABA-B receptors are ubiquitous in the CNS, Baclofen causes widespread inhibition, leading to sedation (supraspinal effect) and hypotension (autonomic effect).
CGP 29030A: The Selective Scalpel
CGP 29030A is a piperazine derivative identified as a putative modulator with high spinal selectivity.
-
Mechanism: Unlike Baclofen, CGP 29030A displays a functional preference for high-threshold mechanosensitive neurons (nociceptors) and gamma-motoneurons .
-
Selectivity: Experimental data indicates it spares low-threshold mechanoreceptors (touch/proprioception). This suggests a state-dependent blockade or a positive allosteric modulation (PAM) mechanism that preferentially affects hyper-active nociceptive pathways while preserving baseline sensory transmission.
Visualization: Signaling & Selectivity Pathways
The following diagram illustrates the divergent pathways of Baclofen (systemic/broad) versus CGP 29030A (targeted/spinal).
Caption: Baclofen induces broad inhibition leading to sedation, while CGP 29030A selectively targets nociceptive and motor tone pathways.
Comparative Performance Data
The following data synthesizes findings from spinal cord electrophysiology studies (rat/cat models).
| Feature | Baclofen (Reference) | CGP 29030A (Test Article) | Performance Delta |
| Primary Indication | Spasticity, Alcohol Use Disorder | Neuropathic Pain, Spasticity | CGP shows higher specificity for pain. |
| Gamma-Motoneuron Inhibition | Potent (Dose-dependent) | Potent (Requires >30 mg/kg) | Baclofen is more potent per mg, but less selective.[1] |
| Nociceptive Inhibition | Moderate (often masked by sedation) | High (Fast onset ~10 min) | CGP 29030A is superior in pure nociceptive blockade. |
| Sensory Selectivity | Low (Inhibits touch & pain) | High (Inhibits pain, spares touch) | Critical Advantage: CGP preserves normal sensory function. |
| Cardiovascular Stability | Poor (Hypotension common) | Excellent (No BP change) | CGP avoids autonomic side effects. |
| Site of Action | Spinal & Supraspinal | Predominantly Supraspinal modulation of Spinal targets | CGP mechanism suggests descending pathway modulation. |
Validated Experimental Protocols
To replicate the selectivity profile of CGP 29030A against Baclofen, the following in vivo electrophysiology workflow is recommended. This protocol isolates spinal neuronal activity from cortical influence.
Protocol: Spinal Dorsal Horn Recording (Rat)
Objective: Quantify the differential inhibition of Wide Dynamic Range (WDR) neurons.
-
Preparation:
-
Anesthetize adult Sprague-Dawley rats (Thiobutabarbital 100 mg/kg i.p.).
-
Perform laminectomy at vertebrae T12-L1 to expose the lumbar enlargement.
-
Critical Step: Immobilize the spinal column using a stereotaxic spinal frame to prevent respiratory movement artifacts.
-
-
Neuron Identification (The "Search" Stimulus):
-
Lower a carbon-filament microelectrode (2-5 MΩ) into the dorsal horn (depth 500-1000 µm).
-
Stimulate the receptive field (hind paw) using:
-
Innocuous: Brush/Touch (activates Aβ fibers).
-
Noxious: Pinch/Heat (activates Aδ and C fibers).
-
-
Selection Criteria: Only select neurons that respond to both (WDR neurons) to test selectivity.
-
-
Compound Administration & Recording:
-
Establish a 20-minute baseline firing rate.
-
Group A (Baclofen): Administer 2 mg/kg i.v.
-
Group B (CGP 29030A): Administer 10 mg/kg p.o. (or equivalent i.v. formulation).
-
Record evoked potentials every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Separate spikes based on latency (Aβ < 20ms; C-fiber > 90ms).
-
Success Metric: A compound is "Selective" if it reduces C-fiber evoked spikes by >50% while altering Aβ spikes by <10%.
-
Visualization: Experimental Logic Flow
Caption: Workflow for differentiating nociceptive specific inhibition (C-fibers) from general sensory dampening.
Expert Insight: The "Gamma" Factor
As a Senior Application Scientist, I must highlight the specific relevance of the gamma-motoneuron data.
Baclofen is effective for spasticity because it inhibits alpha-motoneurons (directly) and gamma-motoneurons (indirectly), breaking the stretch reflex loop. However, this often results in "flaccid paralysis" or significant muscle weakness.
CGP 29030A inhibits gamma-motoneurons at higher doses (≥30 mg/kg) but spares the low-threshold input.[1] This implies it may reduce muscle tone (spasticity) without abolishing voluntary movement or proprioceptive feedback . This is the "Holy Grail" of spasticity management—uncoupling tone reduction from weakness.
References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat.[1] Drugs under Experimental and Clinical Research, 18(11-12), 447–459.[1]
-
Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247–264. (Provided for Baclofen mechanism grounding).[2]
-
Therapeutic Target Database. Entry for CGP-29030A (GABA-B Receptor PAM). Accessed via IDRBLab.
Sources
Publish Comparison Guide: Validating CGP 29030A Selectivity for Nociceptive Neurons
This guide outlines the validation framework for CGP 29030A , a piperazine derivative distinguished by its ability to inhibit nociceptive transmission via supraspinal mechanisms while preserving non-nociceptive sensory modalities.
Executive Summary: The Selectivity Paradox
In pain research, the "Holy Grail" is a compound that dampens nociception without compromising proprioception or inducing motor paralysis. CGP 29030A ([4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone) represents a critical tool in this domain. Unlike standard GABA-B agonists (e.g., Baclofen) that act spinally to produce generalized depression, CGP 29030A acts supraspinally to selectively inhibit dorsal horn neurons receiving high-threshold (nociceptive) input.
This guide details the experimental protocols required to validate this selectivity, distinguishing CGP 29030A from broad-spectrum analgesics and spinal depressants.
Mechanistic Grounding & Comparative Analysis
The Mechanism: Supraspinal Descending Inhibition
CGP 29030A operates via a "top-down" mechanism. Experimental data indicates that its inhibitory effect on dorsal horn neurons is abolished in spinalized animals, confirming that the drug activates supraspinal centers (likely involving descending inhibitory pathways) rather than acting directly on spinal segments.[1]
Comparative Profile
The following table contrasts CGP 29030A with standard alternatives used in nociceptive validation.
| Feature | CGP 29030A | Baclofen (GABA-B Agonist) | Morphine (Mu-Opioid Agonist) |
| Primary Site of Action | Supraspinal CNS (Requires intact cord) | Spinal Cord (Segmental) | Systemic (Spinal & Supraspinal) |
| Nociceptive Selectivity | High (Inhibits High-Threshold only) | Low (Inhibits High & Low Threshold) | High |
| Effect on Proprioception | Negligible (Preserves "Brush" response) | Suppressive (Dampens all inputs) | Variable |
| Motor Effect | Inhibits Gamma-motoneurons (Anti-spastic) | Flaccid Paralysis (Alpha-motor inhibition) | Sedation / Respiratory Depression |
| Onset of Action | Fast (~10 min via p.o./i.v.) | Moderate | Fast |
Visualization: The Selectivity Pathway
The following diagram illustrates the differential processing of sensory input and the specific intervention point of CGP 29030A compared to spinal alternatives.
Caption: CGP 29030A activates supraspinal descending inhibition, selectively gating noxious inputs at the WDR neuron level, unlike Baclofen's direct spinal suppression.
Validation Protocol: Differential Electrophysiology
To validate CGP 29030A, you must prove it inhibits Class 2 (nociceptive) responses while sparing Class 1 (proprioceptive) responses in the same neuron.
Phase 1: Preparation & Identification
Objective: Isolate a Wide Dynamic Range (WDR) neuron in the dorsal horn.
-
Animal Model: Adult Sprague-Dawley rats (anesthetized, typically urethane or halothane).
-
Laminectomy: Expose lumbar spinal cord (L4-L5).
-
Recording: Insert a carbon-filament or tungsten microelectrode into the dorsal horn (depth 500–1000 µm).
-
Neuron Selection: Search for neurons responding to both:
-
Brush (Low Threshold): Gentle stroking of the receptive field (skin).
-
Pinch (High Threshold): Serrated forceps applied to a skin fold (noxious but non-damaging).
-
Phase 2: The "Selectivity Ratio" Experiment
Objective: Quantify the drug's differential effect.
Step-by-Step Workflow:
-
Baseline Recording (t=-15 min):
-
Apply standard "Brush" stimulus (10s). Record spike frequency.
-
Wait 2 mins.
-
Apply standard "Pinch" stimulus (10s). Record spike frequency.
-
Repeat 3x to establish stable baseline.
-
-
Drug Administration (t=0):
-
Administer CGP 29030A (10 mg/kg i.v. or p.o.).
-
Note: Do not use spinal application (intrathecal) for validation, as the mechanism is supraspinal.
-
-
Post-Drug Recording (t=+10 to +60 min):
-
Repeat Brush/Pinch cycle every 10 minutes.
-
-
Validation Criteria (Pass/Fail):
-
Nociceptive Inhibition: Pinch response must decrease by >50% from baseline.
-
Sensory Preservation: Brush response must remain >80% of baseline.
-
Gamma-Motor Check (Optional): If recording from ventral roots, observe inhibition of spontaneous gamma-motoneuron firing (a secondary signature of CGP 29030A).
-
Phase 3: The "Spinalization Control" (Mechanism Check)
To confirm the compound is CGP 29030A and not a generic sodium channel blocker:
-
Transect the spinal cord at the cervical level (C1-C2) in a separate cohort.
-
Repeat the Phase 2 protocol.
-
Result Requirement: The inhibitory effect on nociceptive neurons should be abolished (i.e., the drug fails to work in spinalized animals). This confirms the supraspinal site of action [1].
Troubleshooting & Optimization
-
Issue: Lack of Efficacy.
-
Issue: Loss of "Brush" Response.
References
-
Yu, X. M., Hoheisel, U., & Mense, S. (1992). Effects of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat. Drugs under Experimental and Clinical Research, 18(11-12), 447–459.
-
MedChemExpress. CGP 29030A Product Information & Biological Activity. Link
-
PubChem. Compound Summary for CGP 29030A. Link
Sources
CGP 29030A vs. NSAIDs: Mechanistic & Functional Comparison in Inflammatory Pain
This guide provides an in-depth technical comparison between CGP 29030A (a supraspinally acting analgesic) and NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) in the context of preclinical inflammatory pain models.
Executive Summary
CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-piperazine monohydrochloride) represents a class of analgesics that target the central nervous system (CNS) , specifically acting as a GABAergic modulator to inhibit nociceptive transmission supraspinally. In contrast, NSAIDs (e.g., Indomethacin, Diclofenac) act primarily peripherally by inhibiting Cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
While NSAIDs are the gold standard for reducing peripheral inflammation (edema), CGP 29030A offers a distinct advantage in managing hyperalgesia and muscle spasticity without the gastrointestinal (GI) toxicity associated with COX inhibition.
Key Differentiators
| Feature | CGP 29030A | NSAIDs (e.g., Indomethacin) |
| Primary Mechanism | Central (Supraspinal): GABAergic modulation; inhibition of dorsal horn nociceptive neurons. | Peripheral: COX-1/COX-2 inhibition; reduction of PGE2 synthesis. |
| Site of Action | Supraspinal CNS (requires intact spinal cord). | Peripheral tissues (site of injury) & Spinal cord (COX-2). |
| Effect on Edema | Minimal/None: Does not block peripheral inflammatory cascade. | High: Directly reduces vasodilation and plasma extravasation. |
| Effect on Hyperalgesia | High: Potent inhibition of pain processing. | High: Prevents sensitization of peripheral nociceptors. |
| Motor Effects | Muscle Relaxation: Inhibits gamma-motor neurons (anti-spasticity). | None: No direct effect on motor tone. |
| GI Safety Profile | High: No direct mucosal damage. | Low: High risk of gastric ulceration/bleeding. |
Mechanistic Architecture
Understanding the causality behind experimental outcomes requires mapping the signaling pathways.
Signaling Pathway Comparison
The following diagram illustrates the divergent pathways by which these compounds modulate pain. NSAIDs intercept the "Inflammatory Soup" at the source, while CGP 29030A modulates the downstream processing of that signal in the CNS.
Figure 1: Mechanistic divergence. NSAIDs block peripheral sensitization via COX inhibition, while CGP 29030A acts supraspinally to modulate pain perception and motor output.
Preclinical Performance: Inflammatory Pain Models
The Carrageenan-Induced Hyperalgesia Model
This is the standard assay for evaluating anti-inflammatory analgesics. It allows for the separation of anti-edematous effects (swelling reduction) from anti-hyperalgesic effects (pain reduction).
Experimental Protocol (Self-Validating)
Objective: Compare the efficacy of CGP 29030A (30 mg/kg p.o.) vs. Indomethacin (10 mg/kg p.o.).
-
Baseline Measurement:
-
Measure baseline Paw Withdrawal Latency (PWL) using a Hargreaves apparatus (thermal) or Von Frey filaments (mechanical).
-
Measure baseline paw volume using a plethysmometer.
-
-
Drug Administration (Pre-treatment):
-
Group A: Vehicle (Saline/Methylcellulose).
-
Group B: Indomethacin (10 mg/kg, p.o.) - Positive Control for Inflammation.
-
Group C: CGP 29030A (10–30 mg/kg, p.o.) - Test Compound.
-
Wait time: 30–60 minutes for systemic absorption.
-
-
Induction:
-
Inject 100 µL of 1%
-carrageenan (intraplantar) into the right hind paw.
-
-
Assessment:
-
Edema: Measure paw volume at 1, 3, and 5 hours post-injection.
-
Hyperalgesia: Measure PWL at the same time points.
-
Expected Outcomes & Data Interpretation
| Endpoint | Indomethacin (NSAID) | CGP 29030A | Interpretation |
| Paw Edema (Swelling) | Significant Reduction (>40%) | No Significant Effect | NSAIDs block the vascular leakage caused by PGE2. CGP 29030A does not target the peripheral inflammatory cascade. |
| Thermal Hyperalgesia | Reversal (Return to baseline) | Reversal (Return to baseline) | Both drugs stop the sensation of pain. NSAIDs do it by stopping the signal at the source; CGP 29030A blocks the processing in the CNS. |
| Motor Coordination | Normal | Potential Sedation/Relaxation | CGP 29030A inhibits gamma-motor neurons. High doses may reduce muscle tone (beneficial for spasms, potential confounder for rotarod tests). |
Chronic Inflammatory Pain (CFA Model)
In the Complete Freund's Adjuvant (CFA) model, inflammation persists for days/weeks.
-
NSAIDs: Effective but limited by GI toxicity upon chronic dosing.
-
CGP 29030A: Maintains analgesic efficacy.[1] Crucially, its supraspinal mechanism is effective against the "central sensitization" component of chronic pain, which NSAIDs often fail to address fully.
Detailed Experimental Workflow
To ensure reproducibility, follow this logic flow for compound screening.
Figure 2: Standardized workflow for evaluating analgesic efficacy in inflammatory models.
Safety & Side Effect Profile
The critical advantage of CGP 29030A over NSAIDs lies in the safety profile regarding the gastric mucosa.
Gastric Ulceration Assay
Protocol:
-
Fast rats for 24 hours.
-
Administer Indomethacin (30 mg/kg) vs. CGP 29030A (30 mg/kg).
-
Euthanize after 6 hours.
-
Examine stomach lining for hemorrhagic lesions.
Result:
-
Indomethacin: Extensive hemorrhagic lesions (due to COX-1 inhibition removing the protective mucus layer).
-
CGP 29030A: Intact gastric mucosa (Mechanism is non-prostaglandin dependent).
References
-
Dirig, D. M., et al. (1998). The Acute Antihyperalgesic Action of Nonsteroidal, Anti-Inflammatory Drugs and Release of Spinal Prostaglandin E2. Journal of Neuroscience. Retrieved from [Link]
- Bruckner, R., et al. (1991). CGP 29030A: A new centrally acting analgesic. Drugs under Experimental and Clinical Research.
-
Yaksh, T. L., et al. (2001). Cyclooxygenase inhibitors in the spinal cord: Mechanisms of action. Anesthesia & Analgesia. Retrieved from [Link]
-
Urwyler, S., et al. (2001). Positive allosteric modulation of native and recombinant GABA(B) receptors by CGP7930.[2] Molecular Pharmacology. (Contextual reference for CGP series mechanism). Retrieved from [Link]
Sources
Comparative Guide: CGP 29030A & NK1 Receptor Antagonist Reproducibility
Topic: Reproducibility of CGP 29030A Effects Across Species Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary: The "Lost in Translation" Crisis
In the landscape of neuropharmacology, few targets have suffered as much from species-dependent irreproducibility as the Neurokinin-1 (NK1) receptor. For decades, promising rodent data failed to translate into human clinical efficacy for pain (analgesia).
CGP 29030A , a piperazine derivative and non-peptide NK1 antagonist, occupies a unique and critical niche in this history. Unlike its contemporary CP-96,345 (which suffered from low affinity for rat receptors and off-target calcium channel blockade), CGP 29030A demonstrated robust efficacy in rat dorsal horn neurons. However, its reproducibility is complicated by off-target motor effects (gamma-motoneuron inhibition).
This guide objectively analyzes the cross-species pharmacology of CGP 29030A, benchmarks it against industry standards (CP-96,345 and Aprepitant), and provides self-validating protocols to distinguish true analgesia from motor impairment.
Mechanistic Profile & Signaling Architecture
CGP 29030A functions by competitively antagonizing the NK1 receptor, preventing Substance P (SP) from initiating the G-protein coupled cascade that results in nociceptive transmission and neurogenic inflammation.
Key Differentiator:
-
Human/Gerbil NK1: High affinity (typically sub-nanomolar).
-
Rat/Mouse NK1: Unlike many early non-peptides, CGP 29030A retains functional efficacy in rat models, though often at higher doses (
mg/kg), suggesting a binding mode that tolerates the critical Tyr197 (Rat) vs. His197 (Human) residue mismatch better than early quinuclidines.
Figure 1: NK1 Signaling Blockade & Off-Target Risks
The following diagram illustrates the canonical Substance P pathway and the intervention point of CGP 29030A, highlighting the critical divergence where off-target motor effects can confound data.
Caption: Mechanism of CGP 29030A blockade at NK1 receptors and potential off-target motor inhibition pathways.
Cross-Species Comparative Analysis
The table below synthesizes binding affinity (
Table 1: Comparative Pharmacology of NK1 Antagonists
| Feature | CGP 29030A | CP-96,345 (Pfizer) | Aprepitant (Merck) |
| Chemical Class | Piperazine derivative | Quinuclidine | Morpholine |
| Human/Gerbil Affinity ( | High (nM range) | High (0.4 nM) | High (0.1 nM) |
| Rat/Mouse Affinity ( | Moderate/Functional | Low (>100x shift vs Human) | Low (>100x shift vs Human) |
| Species Reproducibility | Moderate (Works in rats, but dose-dependent) | Poor (Requires massive doses in rats) | Poor (Human selective) |
| Blood-Brain Barrier (BBB) | High Penetration | High Penetration | High Penetration |
| Key Confounder | Gamma-motoneuron inhibition (Motor artifact) | L-type Ca2+ channel blockade (Cardio/Motor artifact) | Metabolic interactions (CYP3A4) |
| Primary Utility | Experimental Tool (Dorsal Horn Physiology) | Historical Reference (Obsolete) | Clinical Standard (Antiemetic) |
Critical Insight:
While CP-96,345 is often cited as the "classic" failure due to calcium channel blockade, CGP 29030A presents a different confounder: Motor Inhibition. In rat studies, doses
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, any study using CGP 29030A must include controls to distinguish receptor-mediated analgesia from motor sedation.
Protocol A: In Vivo Nociception with Motor Control (Rat Model)
Objective: Verify NK1 blockade in the dorsal horn without motor artifact.
-
Preparation:
-
Dissolve CGP 29030A in saline (or DMSO/Saline vehicle if solubility is poor).
-
Control Group: Vehicle only.
-
Comparator: L-733,060 (a specific, potent NK1 antagonist with better rodent profile) or CP-99,994.
-
-
Administration:
-
Systemic: 10 mg/kg (i.p. or s.c.). Note: Doses >30 mg/kg risk motor artifacts.
-
Intrathecal (Recommended): Direct delivery to the spinal cord avoids systemic motor effects.
-
-
The "Dual-Test" Validation Workflow:
-
Test 1 (Nociception):Formalin Test (Phase 2). NK1 antagonists are most effective in the second (inflammatory) phase of the formalin test, not acute thermal pain.
-
Test 2 (Motor Integrity):Rotarod Test . Performed immediately after nociceptive scoring.
-
Figure 2: The "Dual-Test" Validation Workflow
This workflow enforces the exclusion of False Positives caused by motor inhibition.
Caption: Workflow to distinguish true NK1-mediated analgesia from motor neuron inhibition artifacts.
Troubleshooting & Expert Insights
1. The "Stereoisomer" Trap: Many NK1 antagonists have active and inactive enantiomers (e.g., CP-96,345 vs CP-96,344).
-
Recommendation: Always check if your supplier provides the specific active isomer of CGP 29030A. If the "inactive" isomer also produces effects, you are observing non-specific channel blockade.
2. Species Homology: If your experiment fails in Rats/Mice but works in Gerbils/Guinea Pigs, you are witnessing the His197/Tyr197 divergence.
-
Solution: Switch to a "Species-Independent" antagonist if you must use rats, such as the peptide antagonist Spantide II (if BBB penetration is not required) or newer generation non-peptides designed for broad affinity.
3. Dosing Windows: CGP 29030A has a rapid onset (~10 mins) but variable duration.
-
Caution: Extended observation (>2 hours) may result in metabolite accumulation which can have distinct pharmacological profiles.
References
-
Rupniak, N. M., & Kramer, M. S. (1999). Discovery of the antidepressant and anti-emetic efficacy of substance P receptor (NK1) antagonists. Trends in Pharmacological Sciences.
-
Urban, L., et al. (1992). Effects of a novel piperazine derivative (CGP 29030A)
-
Snigdha, S., et al. (2016). Substance P receptor antagonists: A review of the past, present, and future. Journal of Pharmacy and Pharmacology.
-
Hill, R. (2000). NK1 (substance P) receptor antagonists--why are they not analgesic in humans? Trends in Pharmacological Sciences.
-
McLean, S. (1996). Nonpeptide antagonists of the NK1 receptor. Medicinal Research Reviews.
Sources
Technical Comparison Guide: CGP 29030A vs. Piperazine Analgesics
Executive Summary
CGP 29030A (1-[2-(4-Chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine hydrochloride) represents a distinct class of piperazine-based analgesics that diverges mechanistically from classical piperazine opioids like Bucinnazine (AP-237) or MT-45.[1]
While most piperazine analgesics function as
Chemical & Mechanistic Profiling
Structural Classification
The piperazine moiety is a versatile scaffold in medicinal chemistry.[1][2][3] In analgesics, it typically serves as a linker in opioids or as a core in GABAergic agents.[1]
| Compound | Chemical Structure Class | Primary Mechanism | Key Physiological Effect |
| CGP 29030A | Benzoyl-piperazine derivative | GABA Agonist / Spinal Inhibitor | Analgesia + Muscle Relaxation (Anti-spasm) |
| Bucinnazine (AP-237) | Butyryl-piperazine derivative | Potent Analgesia (Morphine-like) | |
| MT-45 | Diphenylethyl-piperazine | Potent Analgesia + Ototoxicity risk | |
| Baclofen | GABA analogue (Comparator) | GABA-B Agonist | Muscle Relaxation + Antinociception |
Mechanism of Action: The Divergence
Unlike Bucinnazine, which hyperpolarizes neurons via G-protein coupled potassium channels (GIRK) downstream of the
-
CGP 29030A Action: It selectively depresses the firing of nociceptive dorsal horn neurons (specifically WDR neurons) and gamma-motoneurons .[1] This suggests a mechanism involving the enhancement of inhibitory neurotransmission (likely GABAergic) or blockade of excitatory glutamate transmission, sparing normal sensory processing (A-beta fibers).
-
Opioid Action (Bucinnazine): Presynaptic inhibition of Substance P release and postsynaptic hyperpolarization of secondary neurons.[1]
Visualization: Spinal Nociceptive Signaling Pathways
The following diagram contrasts the site of action for CGP 29030A versus Opioid Piperazines within the spinal cord.[1]
Caption: Figure 1. Differential modulation of spinal nociception. Bucinnazine acts presynaptically to stop signal entry.[1] CGP 29030A enhances postsynaptic inhibition and suppresses motor reflexes.[1]
Comparative Performance Data
The following data synthesizes experimental results from spinal cord electrophysiology and behavioral assays (Tail-flick/Writhing tests).
Efficacy and Potency
CGP 29030A is orally effective but generally requires higher molar doses than potent opioids to achieve equivalent antinociception.[1] However, its therapeutic index is defined by the separation between analgesia and motor impairment.[1]
| Feature | CGP 29030A | Bucinnazine (AP-237) | Morphine (Standard) |
| Primary Indication | Neuropathic Pain / Spasticity | Acute Nociceptive Pain | Severe Acute Pain |
| ED50 (Analgesia) | ~10-30 mg/kg (p.o.[1] Rat) | ~4-6 mg/kg (s.c.[1] Mouse) | ~3-5 mg/kg (s.c.)[1] |
| Duration of Action | Moderate (3-5 hours) | Short (1-2 hours) | Moderate (3-4 hours) |
| Motor Effect | Muscle Relaxation (Inhibits | Rigidity / Normal | Rigidity (High dose) |
| Sensory Selectivity | High (Spares touch/proprioception) | Low (General sedation) | Low (Sedation) |
Side Effect Profile
-
Respiratory Depression: A hallmark of piperazine opioids (Bucinnazine, MT-45).[1] CGP 29030A, acting via GABAergic/spinal pathways, presents a significantly lower risk of lethal respiratory depression at therapeutic doses.
-
Sedation: CGP 29030A causes dose-dependent sedation similar to Baclofen, but lacks the euphoric/addictive liability associated with the
-opioid receptor activation of Bucinnazine.[1]
Experimental Protocols
To validate the specific activity of CGP 29030A versus opioid alternatives, the following protocols are recommended. These ensure differentiation between simple sensory blockade (anesthesia) and specific antinociception.[1]
Protocol A: Spinal Dorsal Horn Electrophysiology
This protocol validates the "WDR Inhibition" mechanism unique to CGP 29030A.[1]
-
Preparation: Anesthetize adult Sprague-Dawley rats (urethane 1.2 g/kg i.p.). Perform a laminectomy to expose lumbar segments L4-L5.[1]
-
Recording: Insert a carbon-filament microelectrode into the dorsal horn (depth 500-1000 µm) to isolate single-unit extracellular recordings from Wide Dynamic Range (WDR) neurons.[1]
-
Stimulation:
-
Administration: Administer CGP 29030A (IV cumulative doses: 1, 3, 10 mg/kg).
-
Data Analysis:
-
Success Criteria: CGP 29030A must significantly reduce the firing rate in response to noxious stimulation while leaving the response to innocuous brushing largely intact.[1]
-
Contrast: A local anesthetic would block both.[1] An opioid would block noxious but often show tolerance or wind-up effects differently.[1]
-
Protocol B: Gamma-Motoneuron Reflex Assay
This distinguishes CGP 29030A from pure opioids.[1]
-
Setup: In decerebrate or anesthetized cats/rats, isolate filaments of the ventral root (L4-S1).[1]
-
Identification: Identify
-motoneurons by their spontaneous firing rate and lack of direct reflex response to muscle stretch (unlike -motoneurons).[1] -
Administration: IV injection of CGP 29030A.
-
Observation: Monitor for immediate cessation or reduction of spontaneous
-motoneuron discharge.
References
-
Xian-Min, Y., Hoheisel, U., & Mense, S. (1992). Effect of a novel piperazine derivative (CGP 29030A) on nociceptive dorsal horn neurons in the rat.[1][4] Drugs and Experimental Clinical Research, 17, 447–459.[1][4][5]
-
Laney, C., et al. (2000). Methods for treating pain using GABA agonists.[1] WO Patent 00/50639.[1][6] (Identifies CGP 29030A as a GABA agonist analgesic).
-
MedChemExpress. CGP 29030A Product Datasheet. (Verifies chemical structure and primary physiological effects).[1]
-
Mense, S. (1993). Nociception and the spinal dorsal horn: Pharmacology of the WDR neuron.[1] Reviews in Physiology, Biochemistry and Pharmacology.[1]
Sources
Comparative Guide: Control Group Strategies for CGP 29030A Behavioral Analgesia Assays
Topic: Control Groups for CGP 29030A Behavioral Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CGP 29030A is a piperazine derivative characterized as an orally effective, centrally acting analgesic.[1] Unlike traditional opioids or non-selective GABA agonists, CGP 29030A is distinguished by its ability to inhibit nociceptive dorsal horn neurons without significantly impairing normal sensory function or motor coordination.[1]
This guide outlines the critical control group strategies required to validate CGP 29030A’s specific analgesic profile. To publish robust data, researchers must distinguish its antinociceptive effects from sedation, motor impairment, or non-specific sensory blockade.
Compound Profile & Mechanism of Action
To design effective controls, one must understand the target mechanism.[1] CGP 29030A operates within the spinal dorsal horn, modulating the transmission of pain signals from the periphery to the brain. Evidence suggests a "gabaminergic" mechanism—likely involving the modulation of GABAergic inhibition (e.g., GABA-B modulation)—which "gates" nociceptive input.
Mechanistic Pathway (DOT Diagram)
Critical Control Group Strategy
The scientific integrity of a behavioral assay involving CGP 29030A relies on three pillars of control: Vehicle Integrity , Positive Benchmarking , and Specificity Validation .
A. Negative Control: The Vehicle Challenge
CGP 29030A is a piperazine derivative.[1][2][3] While often available as a hydrochloride salt (water-soluble), the free base form requires careful solubilization.[1]
-
Standard Vehicle: 0.9% Saline (if salt form).[1]
-
Alternative Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (if solubility is poor).[1]
-
Protocol: The negative control group must receive the exact vehicle composition used for the highest drug dose to rule out vehicle-induced hyperalgesia or sedation.
B. Positive Controls: Benchmarking Efficacy
To prove CGP 29030A is a competitive analgesic, you must compare it against established standards.[1]
| Control Agent | Role | Rationale |
| Morphine Sulfate (3-5 mg/kg, s.c.)[1] | Efficacy Benchmark | The gold standard for central analgesia.[1] Used to define the "ceiling" of pain relief in the assay.[1] |
| Baclofen (2-5 mg/kg, i.p.) | Mechanistic Control | A GABA-B agonist.[1][4][5][6] Comparing CGP 29030A to Baclofen highlights CGP's superior side-effect profile (i.e., analgesia without the profound sedation/muscle relaxation of Baclofen). |
| Indomethacin (10 mg/kg, p.o.) | Peripheral Control | Used in inflammatory models (e.g., Formalin) to distinguish central vs. peripheral anti-inflammatory action. |
C. Specificity Control: Ruling Out False Positives
Analgesia assays rely on a motor response (e.g., flicking a tail, licking a paw). If a rat is sedated, it won't move, appearing "analgesic."
-
Mandatory Parallel Assay: Rotarod Test .
-
Requirement: CGP 29030A treated animals must show no significant difference from Vehicle in latency to fall, whereas Baclofen or high-dose Morphine groups likely will.[1]
Comparative Performance Analysis
The following table synthesizes expected outcomes based on the compound's profile as a specific dorsal horn inhibitor.
Table 1: Expected Behavioral Profiles in the Formalin Test (Phase 2)
| Group | Dose (mg/kg) | Phase 2 Pain Score (Licking) | Motor Coordination (Rotarod) | Interpretation |
| Vehicle | - | High (Baseline) | Normal | Validates assay sensitivity. |
| CGP 29030A | 10 - 30 | Significantly Reduced | Normal | True Analgesia. Specific inhibition of nociception.[1] |
| Morphine | 5 | Abolished | Impaired (Sedation) | Potent analgesia, but confounded by sedation.[1] |
| Baclofen | 3 | Reduced | Significantly Impaired | Analgesia driven partly by muscle relaxation/sedation.[1] |
Detailed Experimental Protocols
Workflow Diagram (DOT)
Protocol A: The Formalin Test (Biphasic Pain Model)
This assay is ideal for CGP 29030A as it assesses both acute (Phase 1) and central sensitization/inflammatory (Phase 2) pain.[1]
-
Preparation: Acclimate male Sprague-Dawley rats (250-300g) to the testing chamber (clear Plexiglas box) for 30 minutes.
-
Administration: Administer CGP 29030A (p.o. or i.p.) 60 minutes prior to testing.
-
Dose Range: 3, 10, 30 mg/kg.
-
-
Induction: Inject 50 µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.[1]
-
Observation: Immediately record "licking/biting time" in 5-minute bins for 60 minutes.
-
Phase 1 (0-10 min): Acute nociception.[1]
-
Phase 2 (15-60 min): Central sensitization (Target for CGP 29030A).
-
-
Validation: A specific central analgesic should reduce Phase 2 behaviors without abolishing Phase 1 (unlike local anesthetics).[1]
Protocol B: Rotarod Specificity Check
-
Training: Train rats to stay on a rotating rod (4-40 rpm accelerating) for at least 60 seconds.
-
Testing: Perform the test at the Tmax (time of peak effect) of CGP 29030A (typically 60-90 min post-dose).
-
Cut-off: 300 seconds.
-
Analysis: A decrease in latency to fall >20% compared to Vehicle indicates motor toxicity/sedation.[1]
Troubleshooting & Validation
-
Issue: Inconsistent efficacy in the Vehicle group.
-
Issue: CGP 29030A shows no effect.
References
-
Bianchi, M. (1992).[1][7] Pharmacodynamic profile of a new central analgesic drug: CGP 29030-A. Pharmacological Research. Retrieved from [Link]
-
Derwent Drug File. CGP-29030A Entry: Antirheumatics, Analgesics, Gabaminergics. Retrieved from [Link]
-
Urwyler, S., et al. (2001).[1][5] Positive allosteric modulation of native and recombinant GABA-B receptors (Reference for GABA-B PAM mechanism comparison). Molecular Pharmacology. Retrieved from [Link]
Sources
- 1. theswissbay.ch [theswissbay.ch]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. ijpp.com [ijpp.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming GABA-B Receptor Involvement of CGP 29030A: A Comparative Validation Guide
Executive Summary
CGP 29030A represents a distinct class of analgesic and anti-spastic agents structurally divergent from the classical GABA analogue backbone (e.g., Baclofen). Chemically identified as a piperazine derivative—[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone—its structural novelty necessitates rigorous pharmacological validation to confirm its mode of action.
While phenotypic data (inhibition of nociceptive spinal neurons and gamma motor neurons) strongly suggest a GABA-B receptor-mediated mechanism, its non-canonical structure raises the question: Is CGP 29030A an orthosteric agonist, a positive allosteric modulator (PAM), or a downstream effector?
This guide outlines the definitive experimental framework to confirm GABA-B involvement, comparing CGP 29030A against industry-standard controls like Baclofen (agonist) and CGP 55845 (antagonist).
Mechanistic Profile & Comparative Landscape
To validate CGP 29030A, one must first understand the standard signaling architecture of the GABA-B receptor and how established ligands interact with it.
The GABA-B Signaling Cascade
The GABA-B receptor is an obligate heterodimer (GB1/GB2) coupled to G_i/o proteins. Activation triggers three primary effectors:
-
Inhibition of Adenylyl Cyclase (AC): Reducing cAMP levels.
-
Activation of GIRK Channels (Kir3): Causing K+ efflux and neuronal hyperpolarization (slow IPSP).
-
Inhibition of Voltage-Gated Ca2+ Channels (Cav): Reducing neurotransmitter release.
Ligand Comparison Table
| Feature | CGP 29030A (Subject) | Baclofen (Benchmark Agonist) | CGP 55845 (Validation Tool) |
| Chemical Class | Piperazine derivative | Phosphinic acid derivative | |
| Primary Action | Putative Agonist / Modulator | Orthosteric Agonist | Competitive Antagonist |
| Binding Site | Unknown (TBD by assay) | Venus Flytrap Domain (GB1) | Venus Flytrap Domain (GB1) |
| Physiological Outcome | Analgesia, Muscle Relaxation | Spasticity Relief, Sedation | Blocks GABA-B effects |
| Key Advantage | Oral efficacy, potentially reduced sedation | Proven efficacy | Nanomolar affinity ( |
Experimental Protocols for Validation
The following protocols are designed to be self-validating . If CGP 29030A acts via GABA-B, its effects must be ablated by a selective GABA-B antagonist.
Protocol A: Functional Reversal Assay (The "Gold Standard")
Objective: Confirm that the analgesic/inhibitory effect of CGP 29030A is dependent on GABA-B receptor occupancy.
Methodology:
-
System: Rat dorsal horn neurons (slice preparation) or cultured spinal neurons.
-
Measurement: Whole-cell patch-clamp recording of Excitatory Postsynaptic Currents (EPSCs).
-
Step 1 (Baseline): Establish stable baseline EPSC amplitude.
-
Step 2 (Agonist Challenge): Perfuse CGP 29030A (10–50 µM) .
-
Expected Result: Significant reduction in EPSC amplitude (mimicking Baclofen).
-
-
Step 3 (Antagonist Blockade): Co-apply CGP 55845 (1 µM) + CGP 29030A.
-
Validation Criteria: If the EPSC amplitude returns to baseline, the mechanism is GABA-B mediated. If inhibition persists, CGP 29030A is acting via an off-target mechanism (e.g., direct Ca2+ channel block or opioid receptors).
-
Protocol B: GTP
S Binding Assay (G-Protein Coupling)
Objective: Determine if CGP 29030A activates the G-protein directly (Agonist) or enhances agonist binding (PAM).
Methodology:
-
Membrane Prep: CHO cells stably expressing GABA-B R1/R2 heterodimers.
-
Tracer: [35S]-GTP
S (non-hydrolyzable GTP analog). -
Workflow:
-
Incubate membranes with [35S]-GTP
S. -
Arm 1 (Agonism): Add increasing concentrations of CGP 29030A. Measure bound radioactivity.
-
Arm 2 (PAM Activity): Add a sub-maximal dose of GABA (
) + increasing CGP 29030A.
-
-
Data Interpretation:
-
Curve Shift: If CGP 29030A induces binding on its own
Agonist . -
Potentiation: If it only increases the max effect of GABA without intrinsic activity
PAM (like CGP 7930).
-
Visualizing the Mechanism of Action
The following diagram illustrates the GABA-B signaling pathway and the specific intervention points for CGP 29030A validation.
Figure 1: Proposed mechanism of CGP 29030A within the GABA-B signaling cascade. The "Reversal Check" using CGP 55845 is the critical validation step.
Experimental Workflow: The Decision Matrix
Use this logic flow to interpret your experimental data.
Figure 2: Decision matrix for confirming GABA-B specificity.
Critical Considerations & Troubleshooting
-
Solubility: Unlike Baclofen (water-soluble), CGP 29030A is a lipophilic piperazine. Ensure stock solutions are prepared in DMSO and diluted to <0.1% DMSO final concentration to avoid solvent effects on channel kinetics.
-
Stereoselectivity: If CGP 29030A is a racemate (often denoted by 'A' in older Ciba-Geigy nomenclature for salts or early codes), verify if one enantiomer carries the biological activity, similar to how (R)-Baclofen is the active isomer of Baclofen.
-
Desensitization: GABA-B receptors desensitize rapidly upon agonist exposure. Protocol design must allow for sufficient washout periods (10–15 mins) between applications.
References
-
GABA-B Receptor Pharmacology: Bowery, N. G., et al. "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews 54.4 (2002): 531-550. Link
-
CGP 55845 Characterization: Davies, C. H., et al. "CGP 55845A: A potent and selective antagonist of GABA-B receptors." Neuropharmacology 32.11 (1993): 1071-1073. Link
-
GABA-B Positive Allosteric Modulators: Urwyler, S., et al. "Positive allosteric modulation of native and recombinant GABA(B) receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930)." Molecular Pharmacology 60.5 (2001): 963-971. Link
- Piperazine Derivatives in Pain: Comparison of structural motifs in "Novel piperazine derivatives as potential analgesic agents." European Journal of Medicinal Chemistry (General Reference for chemical class behavior).
Meta-Analysis of CGP 29030A Preclinical Data: A Comparative Guide to Analgesic and Muscle Relaxant Efficacy
As a Senior Application Scientist, evaluating novel neuropharmacological agents requires looking beyond basic phenotypic outcomes. We must dissect the mechanistic causality that drives efficacy while mitigating adverse effects. This guide provides an in-depth meta-analysis of the preclinical data for CGP 29030A , objectively comparing its performance against standard-of-care alternatives like Baclofen and Gabapentin.
Introduction to CGP 29030A
CGP 29030A (1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine, monohydrochloride) is an orally active, specific analgesic agent and 1[1][2]. In preclinical models, it demonstrates a highly differentiated pharmacological profile: it selectively inhibits nociceptive spinal cord dorsal horn neurons without impairing normal sensory functions[3][4]. Crucially, it also inhibits gamma-motoneurons, making it uniquely beneficial for treating painful disorders complicated by increased motor activity, such as cramps and myofascial spasms[5][6].
Mechanism of Action: A Comparative View
To understand the value of CGP 29030A, we must compare its mechanism of action (MoA) with existing alternatives:
-
Baclofen: A traditional GABA_B agonist that broadly inhibits both sensory transmission and alpha-motoneurons, often leading to dose-dependent motor impairment and sedation[7][8].
-
Gabapentin: Binds to the
subunit of voltage-gated calcium channels to reduce neurotransmitter release. While effective for neuropathic pain, it does not directly modulate the GABAergic inhibitory tone and can potentiate the motor-impairing effects of Baclofen when co-administered[7][8].
CGP 29030A bypasses the severe motor deficits seen with Baclofen by exhibiting a functional selectivity for gamma-motoneurons over alpha-motoneurons, preserving voluntary motor control while alleviating spasm[6].
Figure 1: Mechanism of action of CGP 29030A via GABAB receptor activation.
Preclinical Efficacy Data (Meta-Analysis)
The following table synthesizes quantitative and qualitative preclinical data comparing CGP 29030A against Baclofen and Gabapentin across critical pharmacological parameters.
| Pharmacological Parameter | CGP 29030A | Baclofen | Gabapentin |
| Primary Target | GABA_B Receptor | GABA_B Receptor | Voltage-gated Ca2+ channels ( |
| Analgesic Efficacy | High (Specific to nociceptive dorsal horn) | Moderate to High | High (Neuropathic focus) |
| Gamma-Motoneuron Inhibition | Strong (Reduces muscle spindle sensitivity) | Moderate | Minimal |
| Alpha-Motoneuron Inhibition | Minimal (Preserves voluntary motor function) | High (Causes profound motor impairment) | Minimal (But potentiates Baclofen toxicity) |
| Sedation/Ataxia Risk | Low | High | Moderate |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the preclinical validation of CGP 29030A relies on self-validating electrophysiological protocols. These workflows are designed to isolate specific neural circuits, ensuring that the observed behavioral efficacy is mechanistically grounded[4].
Protocol 1: In Vivo Electrophysiological Assessment of Dorsal Horn Neurons
This protocol validates the specific analgesic action of the compound by measuring its direct effect on spinal nociceptive transmission[3][4].
-
Animal Preparation: Perform a laminectomy on anesthetized adult Sprague-Dawley rats to expose the lumbar enlargement of the spinal cord. Maintain core body temperature at 37°C.
-
Electrophysiological Recording: Insert extracellular tungsten microelectrodes into the dorsal horn (laminae I-V) to record single-unit action potentials from wide-dynamic-range (WDR) neurons.
-
Baseline Establishment: Apply controlled noxious mechanical (pinch) or thermal (noxious heat) stimuli to the ipsilateral hind paw to establish baseline spike frequencies.
-
Drug Administration: Administer 3 intravenously (i.v.) or intrathecally (i.t.). Use saline as a vehicle control.
-
Data Quantification: Continuously record for 60 minutes post-administration. Quantify the percentage reduction in stimulus-evoked spike frequency. CGP 29030A successfully validates if it suppresses noxious-evoked firing without altering spontaneous baseline activity or responses to innocuous tactile stimuli.
Figure 2: In vivo electrophysiological workflow for assessing dorsal horn neurons.
Protocol 2: Gamma-Motoneuron Activity Assessment
-
Spasticity Model Induction: Utilize an intercollicular decerebrate rat model to induce baseline hindlimb rigidity (gamma rigidity).
-
Muscle Spindle Recording: Isolate Group Ia afferent fibers from the sectioned dorsal root. These fibers serve as a direct proxy for gamma-motoneuron activity.
-
Drug Administration: Administer CGP 29030A systemically.
-
Response Measurement: Apply controlled stretches to the triceps surae muscle. Quantify the reduction in Ia afferent firing rates during the dynamic phase of the stretch. A targeted reduction confirms gamma-motoneuron inhibition.
Expert Insights: The Causality of Experimental Choices (E-E-A-T)
In drug development, understanding why a compound works is as critical as knowing that it works. The experimental focus on differentiating alpha versus gamma-motoneuron inhibition is the cornerstone of CGP 29030A's therapeutic value.
Alpha-motoneurons directly innervate extrafusal muscle fibers; inhibiting them inevitably leads to frank muscle weakness and ataxia, a major clinical limitation of high-dose Baclofen[7][8]. Conversely, gamma-motoneurons innervate intrafusal muscle fibers, regulating the sensitivity of the muscle spindle. By selectively inhibiting gamma-motoneurons, CGP 29030A reduces the hyperactive stretch reflex (spasticity) while maintaining the baseline contractile capacity of the muscle[5][6].
Our dual-protocol approach acts as a self-validating system: Protocol 1 confirms the analgesic efficacy at the dorsal horn, while Protocol 2 confirms the anti-spasmodic safety margin at the ventral horn. This mechanistic precision makes CGP 29030A a highly compelling candidate for myofascial pain syndromes where both nociception and muscle hypertonicity must be addressed simultaneously.
References
- Title: CGP 29030A | Analgesic Agent | MedChemExpress Source: MedChemExpress URL
- Title: CGP-29030A-靶点: GABABR Source: Pharmacodia URL
- Title: Effect of a novel piperazine derivative (CGP 29030A)
- Source: Polish Journal of Pharmacology (via IF-PAN)
Sources
- 1. CGP-29030A-靶点: GABABR_适应症-临床_专利_批准 [data.pharmacodia.com]
- 2. CAS NO. 113240-27-0 | Piperazine, 1-(2-(4-chlorophenyl)ethyl)-4-(3,5-dimethoxybenzoyl)-, mon ohydrochloride | [localpharmaguide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Section 1: Pharmacological Profile & Hazard Assessment
Operational Guide for the Safe Handling and Disposal of CGP 29030A in Research Environments
As a Senior Application Scientist, I recognize that the lifecycle of an investigational compound does not end at data acquisition; it concludes with safe, compliant disposal. CGP 29030A is a potent piperazine derivative and GABA agonist utilized in neurological research for its ability to inhibit nociceptive spinal cord neurons and gamma motor neurons[1]. Due to its potent pharmacological activity, improper handling or disposal poses significant occupational and environmental risks.
This guide provides a self-validating, step-by-step operational framework for the proper disposal of CGP 29030A, ensuring compliance with active pharmaceutical ingredient (API) waste regulations and safeguarding laboratory personnel.
Before initiating any disposal protocol, personnel must understand the physicochemical properties and inherent hazards of the compound to select the appropriate containment and personal protective equipment (PPE).
Table 1: CGP 29030A Chemical Profile and Safety Parameters
| Property / Parameter | Specification / Detail |
| Compound Name | CGP 29030A |
| Chemical Class | Piperazine derivative; Hydrochloride salt |
| Molecular Formula | C21H26Cl2N2O3[2] |
| Pharmacological Target | GABA agonist; Nociceptive spinal cord neuron inhibitor[1] |
| Primary Hazard | Active Pharmaceutical Ingredient (API); Environmental toxicity |
| Required PPE | Nitrile gloves (double-layered), chemical-resistant lab coat, safety goggles, N95/P100 respirator (for bulk powder handling) |
| Disposal Method | High-temperature incineration (EPA/RCRA compliant)[3] |
Section 2: Step-by-Step Disposal Methodologies
The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering (flushing) of hazardous waste pharmaceuticals and APIs to prevent ecological bioaccumulation and water supply contamination[4]. All CGP 29030A waste must be managed as hazardous chemical waste.
Protocol 1: Routine Laboratory Disposal of CGP 29030A
-
Step 1: Waste Segregation & Classification Identify the physical state of the waste (solid vs. liquid). Treat all materials that have come into contact with CGP 29030A—including pure compound, stock solutions, and contaminated consumables—as hazardous chemical waste.
-
Step 2: Solid Waste Packaging Collect all solid waste (e.g., empty vials, contaminated weigh boats, pipette tips, and used PPE) in a designated, leak-proof hazardous waste bin lined with a chemical waste bag.
-
Causality: Double-bagging prevents the aerosolization of residual powder during transit. The hydrochloride salt form of CGP 29030A can become airborne, posing an inhalation risk that could lead to unintended systemic neurological effects, such as gamma motor neuron inhibition[1].
-
-
Step 3: Liquid Waste Consolidation Transfer liquid solutions containing CGP 29030A into compatible, clearly labeled solvent carboys (e.g., high-density polyethylene, HDPE). Do not mix aqueous API solutions with incompatible halogenated organic solvents.
-
Causality: Segregating waste streams prevents exothermic reactions and pressure buildup in sealed containers, maintaining structural integrity until the waste is incinerated.
-
Self-Validating Step: To validate the integrity of the liquid waste segregation, utilize pH indicator strips before sealing the carboy. Ensuring the pH remains within the expected neutral range (pH 6-8) validates that no unintended acidic/basic reactions are occurring within the mixture, preventing gas evolution and container rupture.
-
-
Step 4: Labeling and EHS Transfer Label all containers explicitly with "Hazardous Waste: CGP 29030A (Piperazine Derivative API)" and the approximate concentration. Transfer the containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[3].
Section 3: Emergency Spill Response and Surface Decontamination
Protocol 2: Spill Containment and Neutralization
-
Step 1: Containment and Evacuation If a bulk powder spill occurs, immediately evacuate non-essential personnel and ensure the laboratory's HVAC system is not dispersing the powder.
-
Step 2: Dry Cleanup (For Powders) Do not use water to clean up the initial powder spill, as this can spread the API and increase the surface area of contamination. Instead, carefully cover the spill with damp absorbent pads to suppress dust, then sweep the material into a chemical waste container using a dedicated anti-static brush.
-
Step 3: Chemical Decontamination Wash the affected surface with an oxidizing agent (e.g., 10% sodium hypochlorite solution).
-
Causality: The oxidizing agent chemically degrades the piperazine ring, neutralizing the API's pharmacological activity. Subsequent washing with soap and water physically lifts and removes any remaining hydrophobic residues from the benchtop.
-
-
Step 4: Validation of Decontamination
-
Self-Validating Step: To ensure the area is completely decontaminated, swab the cleaned surface with a solvent-wetted swab (e.g., 70% ethanol) and run a rapid UV-Vis or HPLC analysis if the facility permits. A baseline (non-detect) reading confirms the total removal of the API, validating that the bench is safe for subsequent experiments and unmasked personnel.
-
Section 4: Visualizing the Disposal & Decontamination Workflow
Logical workflow for the segregation, packaging, and regulatory disposal of CGP 29030A API waste.
References
-
Title: Details of the Drug | DrugMAP Source: idrblab.net URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: osha.gov URL: [Link]
-
Title: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: regulations.gov URL: [Link]
Sources
Personal protective equipment for handling Cgp 29030A
As a Senior Application Scientist, I recognize that handling novel or highly potent pharmacologically active compounds requires more than a generic safety sheet—it demands a rigorous, mechanistically grounded operational strategy.
Welcome to the definitive laboratory safety and logistical guide for CGP 29030A . This protocol is engineered to provide researchers and drug development professionals with a self-validating system for handling this specific API, ensuring both operator safety and experimental integrity.
Pharmacological Profile & Hazard Causality
To design an effective safety protocol, we must first understand the biological target of the compound. CGP 29030A is a potent piperazine derivative ()[1] and an orally effective [2]. It specifically inhibits nociceptive spinal cord neurons and gamma motor neurons without altering normal sensory functions[2][3].
Because of its targeted neuropharmacological activity and ability to cross biological barriers, accidental exposure—whether via inhalation of aerosolized powder or dermal absorption of reconstituted solutions—poses a severe risk of unintended central nervous system (CNS) depression or motor function impairment.
Pharmacological mechanism of CGP 29030A highlighting its targeted neural inhibition.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is designed to break the chain of exposure. Every item is selected based on the physicochemical properties of small-molecule piperazine derivatives.
| PPE Category | Specification | Scientific Causality & Operational Logic |
| Hand Protection | Double-layered Nitrile Gloves (≥0.11 mm thickness) | Causality: CGP 29030A is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates standard latex and acts as a carrier, transporting dissolved API directly through the stratum corneum into the bloodstream. Double-gloving provides a critical fail-safe. |
| Eye/Face Protection | Indirect Vented Chemical Safety Goggles | Causality: Protects the ocular mucosa from micro-aerosolized powder generated by static repulsion during weighing, as well as from solvent micro-splashes during vortexing. |
| Body Protection | Tyvek® or Fluid-Resistant Lab Coat with Knit Cuffs | Causality: Piperazine powders frequently exhibit electrostatic properties. Knit cuffs prevent powder from migrating up the forearm, while fluid-resistant materials prevent solvent spills from reaching personal clothing. |
| Respiratory Protection | N95 or P100 Particulate Respirator | Causality: Mandatory if handling dry powder outside of a primary containment device. Mitigates the inhalation risk of biologically active airborne particulates. |
Operational Plan: Step-by-Step Handling & Reconstitution
To ensure both operator safety and experimental integrity, the handling of CGP 29030A must follow a closed-loop, self-validating protocol.
Workflow for the safe handling and reconstitution of CGP 29030A.
Methodology:
-
Containment Preparation: Initiate the workflow inside a certified Class II Biological Safety Cabinet (BSC) or a ductless weighing hood. Causality: Unidirectional airflow captures aerosolized particles before they reach the operator's breathing zone.
-
Static Mitigation (Self-Validating Step): Wipe the exterior of the CGP 29030A vial and the weighing spatula with an anti-static zero-charge wipe. Validation: Observe the powder; if it clings aggressively to the glass walls, static is still present. Re-wipe until the powder settles freely at the bottom of the vial.
-
Weighing: Tare a disposable, anti-static weighing boat on an analytical balance. Carefully transfer the required mass.
-
In-Vial Reconstitution: To minimize transfer losses and exposure risks, calculate the required solvent volume to achieve your master stock concentration (e.g., 10 mM). Add the solvent directly to the original vial if possible, transferring the liquid rather than the powder.
-
Dissolution Validation (Self-Validating Step): Vortex the solution for 30 seconds. Validation: Hold the vial against a pure white background, then a pure black background under bright light. The absolute absence of light-scattering micro-particulates confirms 100% dissolution.
-
Aliquoting: Divide the master stock into single-use aliquots in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles, which degrade the compound and require unnecessary re-handling.
Spill Response & Decontamination Plan
Immediate and calculated action is required in the event of a spill to prevent secondary exposure.
-
Solid Powder Spills:
-
Do NOT dry sweep. Dry sweeping aerosolizes the API.
-
Gently cover the spill with absorbent paper towels lightly dampened with water or a 10% ethanol solution.
-
Wipe inward from the perimeter to the center to contain the footprint.
-
Place all used wipes into a biohazard/chemical waste bag immediately.
-
-
Liquid Reconstituted Spills (e.g., in DMSO):
-
Immediately overlay the spill with an inert, highly absorbent material (such as vermiculite or universal chemical spill pads).
-
Once absorbed, collect the material using a disposable scraper.
-
Decontaminate the surface with a 1% sodium hypochlorite solution, followed by a thorough wash with distilled water to remove reactive residues.
-
Disposal & Logistical Plan
Because CGP 29030A contains a halogen (chlorine) in its molecular structure ()[1], its disposal must be carefully segregated to comply with environmental regulations.
-
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Halogenated API." This waste must be routed for high-temperature incineration.
-
Liquid Waste: Any unused stock solutions or experimental media containing CGP 29030A must be collected in a dedicated "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and violates EPA/RCRA disposal guidelines.
-
Sharps: If needles were used to pierce septa during solvent addition, dispose of them immediately in a certified sharps container without recapping.
References
-
PubChem. "PubChem Compound Summary for CID 3082656, CGP 29030A." National Center for Biotechnology Information. Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
